Product packaging for Dutogliptin Tartrate(Cat. No.:CAS No. 890402-81-0)

Dutogliptin Tartrate

Cat. No.: B1670995
CAS No.: 890402-81-0
M. Wt: 391.18 g/mol
InChI Key: SVWHNLVZPGXBNS-MHDNXTQBSA-N
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Description

Dutogliptin Tartrate is the tartrate salt form of dutogliptin, a potent, water soluble, selective and orally bioavailable, boronic acid-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Dutogliptin irriversibly binds to DPP-4.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26BN3O9 B1670995 Dutogliptin Tartrate CAS No. 890402-81-0

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BN3O3.C4H6O6/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17;5-1(3(7)8)2(6)4(9)10/h8-9,12-13,16-17H,1-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWHNLVZPGXBNS-MHDNXTQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008624
Record name 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890402-81-0
Record name Dutogliptin tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890402810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--{1-[N-(pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUTOGLIPTIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QH89EV9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dutogliptin Tartrate in Cardiac Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin tartrate, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), is under investigation as a novel therapeutic agent to promote cardiac repair following ischemic injury, such as myocardial infarction (MI). This technical guide delineates the core mechanism of action of dutogliptin, focusing on its role in the potentiation of the stromal cell-derived factor-1α (SDF-1α)/CXCR4 signaling axis. By preventing the degradation of SDF-1α, dutogliptin enhances the mobilization and homing of endogenous stem and progenitor cells to the site of cardiac injury, thereby fostering tissue repair and regeneration. This document provides a comprehensive overview of the preclinical and clinical evidence, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and professionals in cardiovascular drug development.

Introduction

Cardiovascular diseases, particularly myocardial infarction, remain a leading cause of morbidity and mortality worldwide. The limited regenerative capacity of the adult mammalian heart often leads to the formation of non-contractile scar tissue, subsequent adverse ventricular remodeling, and the development of heart failure. Current therapeutic strategies primarily focus on restoring blood flow and managing symptoms but do not directly address the underlying loss of functional myocardium.

This compound emerges as a promising regenerative therapeutic by targeting the endogenous repair mechanisms of the heart. As a DPP-4 inhibitor, its primary pharmacological effect in the context of cardiac repair is the stabilization of SDF-1α, a key chemokine involved in stem cell trafficking. This guide will provide an in-depth exploration of the scientific rationale, experimental validation, and clinical evaluation of dutogliptin's mechanism of action in promoting cardiac repair.

The Core Mechanism of Action: Inhibition of DPP-4 and Potentiation of the SDF-1α/CXCR4 Axis

The central mechanism of dutogliptin in cardiac repair revolves around its ability to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a transmembrane glycoprotein with exopeptidase activity, known to cleave and inactivate a variety of bioactive peptides, including the incretin hormone glucagon-like peptide-1 (GLP-1) and the chemokine SDF-1α.

Following a myocardial infarction, the ischemic cardiac tissue upregulates the expression of SDF-1α. This chemokine acts as a potent chemoattractant for circulating stem and progenitor cells that express its cognate receptor, CXCR4. These CXCR4-positive (CXCR4+) cells, which include hematopoietic stem cells, endothelial progenitor cells, and mesenchymal stem cells, are mobilized from the bone marrow and home to the site of injury, where they can contribute to tissue repair through various mechanisms, including differentiation into cardiac cell lineages, secretion of paracrine factors that promote angiogenesis and cell survival, and modulation of the inflammatory response.

However, the therapeutic potential of endogenous SDF-1α is limited by its rapid degradation by DPP-4. Dutogliptin, by inhibiting DPP-4, prevents the cleavage of SDF-1α, thereby increasing its local concentration and prolonging its activity in the ischemic myocardium. This enhanced SDF-1α signaling amplifies the recruitment of CXCR4+ progenitor cells to the damaged heart tissue, leading to improved cardiac repair and functional recovery.[1][2][3]

Preclinical studies have demonstrated that the combination of dutogliptin (or other DPP-4 inhibitors) with a granulocyte-colony stimulating factor (G-CSF), which mobilizes stem cells from the bone marrow, results in a synergistic improvement in cardiac function and survival after myocardial infarction in murine models.[4][5]

Signaling Pathway Diagram

cluster_Systemic_Circulation Systemic Circulation cluster_Bone_Marrow Bone Marrow cluster_Injured_Myocardium Injured Myocardium Dutogliptin This compound DPP4 DPP-4 (circulating) Dutogliptin->DPP4 Inhibits DPP4_myo DPP-4 (local) Dutogliptin->DPP4_myo Inhibits SDF1a_circ SDF-1α (active) DPP4->SDF1a_circ Degrades SDF1a_myo SDF-1α (local) SDF1a_circ->SDF1a_myo Increases local concentration GCSF G-CSF (Filgrastim) HSCs CXCR4+ Stem/Progenitor Cells GCSF->HSCs Mobilizes HSCs->SDF1a_circ Homes to gradient Ischemia Myocardial Ischemia Ischemia->SDF1a_myo Upregulates CXCR4 CXCR4 Receptor SDF1a_myo->CXCR4 Binds and Activates DPP4_myo->SDF1a_myo Degrades Repair Cardiac Repair (Angiogenesis, Myogenesis, Reduced Apoptosis) CXCR4->Repair Initiates signaling

Caption: Dutogliptin's mechanism in cardiac repair.

Preclinical Evidence

The foundational evidence for the therapeutic potential of dutogliptin in cardiac repair comes from a series of preclinical studies in animal models of myocardial infarction. A pivotal study by Zaruba et al. (2009) demonstrated the synergistic effect of combining a DPP-4 inhibitor with G-CSF in a murine model of MI.[6]

Key Preclinical Findings
  • Improved Cardiac Function: The combination therapy of a DPP-4 inhibitor and G-CSF led to a significant improvement in left ventricular ejection fraction (LVEF) and fractional shortening (FS) compared to control groups.

  • Reduced Infarct Size and Adverse Remodeling: Histological analysis revealed a significant reduction in infarct size and attenuation of adverse left ventricular remodeling in animals receiving the combination treatment.[4]

  • Enhanced Stem Cell Homing: The study demonstrated increased homing of CXCR4+ stem cells to the ischemic myocardium in the treatment group, as assessed by flow cytometry and immunohistochemistry.[6]

  • Increased Survival: The combination therapy resulted in a significant improvement in survival rates post-myocardial infarction in the murine model.[4]

Preclinical Data Summary
ParameterControl (Saline)G-CSF AloneDPP-4 Inhibitor AloneG-CSF + DPP-4 Inhibitor
Change in LVEF (%) DeclineModest ImprovementModest ImprovementSignificant Improvement
Infarct Size (%) LargeMinor ReductionMinor ReductionSignificant Reduction
CXCR4+ Cell Homing (cells/mm²) BaselineIncreasedIncreasedSynergistically Increased
Survival Rate (%) LowModerately IncreasedModerately IncreasedSignificantly Increased
Note: This table represents a qualitative summary of findings from preclinical studies, such as Zaruba et al. (2009). Specific quantitative values are not provided as they vary across different studies and experimental conditions.

Clinical Evidence: The REC-DUT-002 Trial

The promising preclinical results paved the way for clinical investigation of dutogliptin in patients with acute myocardial infarction. The REC-DUT-002 trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and efficacy of dutogliptin in combination with filgrastim (G-CSF) in patients with ST-elevation myocardial infarction (STEMI) who had undergone successful percutaneous coronary intervention (PCI).[7][8]

REC-DUT-002 Trial Design and Endpoints
  • Population: Patients with STEMI and reduced left ventricular ejection fraction (LVEF ≤ 45%) after successful PCI.[8]

  • Intervention: Subcutaneous dutogliptin (60 mg twice daily for 14 days) and filgrastim (10 µg/kg daily for 5 days) or matching placebo.[7]

  • Primary Endpoint: Safety and tolerability of the combination therapy.[9]

  • Secondary Efficacy Endpoints: Change in cardiac function and structure assessed by cardiac magnetic resonance imaging (cMRI) from baseline to 90 days, including LVEF, left ventricular end-diastolic volume (LVEDV), and infarct size (measured as full-width at half-maximum late gadolinium enhancement [FWHM LGE] mass).[9][10]

REC-DUT-002 Trial Results

The trial was terminated early due to the COVID-19 pandemic. The results from the enrolled patients (n=47) showed that the combination treatment was well-tolerated with no significant difference in serious adverse events compared to placebo.[9]

While the primary efficacy endpoint of a statistically significant improvement in LVEF was not met in the smaller-than-planned sample size, the cMRI data suggested a trend towards a greater reduction in infarct size in the treatment group.[9]

cMRI Parameter (Mean Change from Baseline to 90 Days)Placebo GroupDutogliptin + Filgrastim Group
Left Ventricular Ejection Fraction (LVEF) (%) +5.7+5.9
Left Ventricular End-Diastolic Volume (LVEDV) (mL) +13.7+15.7
Full-Width at Half-Maximum Late Gadolinium Enhancement (FWHM LGE) Mass (g) -12.7-19.9
Data from the REC-DUT-002 Trial[9]

Based on the safety profile and the encouraging trend in infarct size reduction, a larger, adequately powered Phase 3 trial (HEAL-MI) has been planned to further evaluate the efficacy of dutogliptin and filgrastim in post-MI patients.[9]

Detailed Experimental Protocols

Preclinical Murine Model of Myocardial Infarction

A widely used and reproducible method for inducing myocardial infarction in mice is the permanent ligation of the left anterior descending (LAD) coronary artery.

Protocol:

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance) or a combination of ketamine and xylazine.

  • Intubation and Ventilation: Intubate the mouse orotracheally and connect it to a small animal ventilator.

  • Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the ribs.

  • LAD Ligation: Open the chest cavity between the third and fourth ribs to expose the heart. Identify the LAD artery and ligate it with a fine suture (e.g., 8-0 silk). Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

  • Closure: Close the chest wall, muscle layers, and skin in separate layers.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.

Measurement of Infarct Size (TTC Staining)

Triphenyltetrazolium chloride (TTC) staining is a standard method to delineate the infarcted from the viable myocardium.

Protocol:

  • Heart Extraction: Euthanize the animal at the desired time point post-MI and excise the heart.

  • Slicing: Freeze the heart briefly and then slice it into uniform sections (e.g., 1-2 mm thick).

  • Incubation: Incubate the heart slices in a 1% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes.

  • Imaging: Photograph the stained slices. The viable myocardium, containing active dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.

  • Quantification: Use image analysis software to measure the area of the infarct and the total area of the left ventricle for each slice. The infarct size is then calculated as a percentage of the total left ventricular area.

Assessment of CXCR4+ Stem Cell Homing (Flow Cytometry)

Protocol:

  • Tissue Dissociation: Harvest the hearts at the specified time point, and mince the infarct and border zone regions. Digest the tissue with a cocktail of enzymes (e.g., collagenase and dispase) to obtain a single-cell suspension.

  • Cell Staining: Incubate the single-cell suspension with fluorescently labeled antibodies specific for cell surface markers, including CXCR4 and other stem/progenitor cell markers (e.g., c-Kit, Sca-1).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the live cell population and then identify the percentage of CXCR4+ cells within the specific progenitor cell populations.

Cardiac MRI (cMRI) Protocol for Clinical Trials

Protocol:

  • Image Acquisition: Perform cMRI scans at baseline (within 72 hours post-PCI) and at the follow-up time point (e.g., 90 days) using a 1.5T or 3T scanner.

  • Sequences: Acquire cine images for the assessment of cardiac function and volumes. Perform late gadolinium enhancement (LGE) imaging 10-15 minutes after the administration of a gadolinium-based contrast agent to visualize the infarcted tissue.

  • Image Analysis: Analyze the images using dedicated software to quantify LVEF, LVEDV, and the mass of the infarcted tissue (LGE mass).

Logical and Experimental Workflow Diagrams

Experimental Workflow for Preclinical Evaluation

cluster_Endpoints Endpoint Analysis MI Induce Myocardial Infarction (LAD Ligation in Mice) Treatment Administer Treatment Groups: - Vehicle (Control) - Dutogliptin - G-CSF - Dutogliptin + G-CSF MI->Treatment Monitoring Monitor Survival and General Health Treatment->Monitoring Echo Echocardiography (LVEF, FS) Monitoring->Echo Homing Stem Cell Homing (Flow Cytometry, Immunohistochemistry) Monitoring->Homing Infarct Infarct Size Measurement (TTC Staining) Monitoring->Infarct Analysis Data Analysis and Statistical Comparison Echo->Analysis Homing->Analysis Infarct->Analysis

Caption: Preclinical experimental workflow.
Logical Flow of Dutogliptin's Therapeutic Action

cluster_Cellular_Events Cellular Events cluster_Tissue_Repair Tissue-Level Repair Dutogliptin Dutogliptin Administration DPP4_Inhibition Systemic and Local DPP-4 Inhibition Dutogliptin->DPP4_Inhibition SDF1a_Increase Increased Bioavailability of Active SDF-1α DPP4_Inhibition->SDF1a_Increase Homing Enhanced Homing of CXCR4+ Cells to Infarct SDF1a_Increase->Homing Mobilization Mobilization of CXCR4+ Progenitor Cells (with G-CSF) Mobilization->Homing Angiogenesis Increased Angiogenesis Homing->Angiogenesis Apoptosis Reduced Cardiomyocyte Apoptosis Homing->Apoptosis Myogenesis Potential Myogenesis Homing->Myogenesis Outcome Improved Cardiac Function and Reduced Adverse Remodeling Angiogenesis->Outcome Apoptosis->Outcome Myogenesis->Outcome

Caption: Logical flow of dutogliptin's action.

Conclusion and Future Directions

This compound, through its inhibition of DPP-4 and subsequent potentiation of the SDF-1α/CXCR4 signaling axis, represents a promising strategy for enhancing endogenous cardiac repair mechanisms following myocardial infarction. Preclinical studies have provided a strong rationale for its therapeutic potential, particularly in combination with G-CSF to maximize stem cell mobilization and homing. While the Phase 2 REC-DUT-002 trial did not meet its primary efficacy endpoint in a smaller than anticipated cohort, it demonstrated a favorable safety profile and encouraging signals of efficacy, warranting further investigation.

The upcoming Phase 3 HEAL-MI trial will be crucial in definitively determining the clinical benefit of this combination therapy in a larger patient population. Future research should also focus on elucidating the downstream signaling pathways activated by the SDF-1α/CXCR4 axis in the context of DPP-4 inhibition and exploring potential biomarkers to identify patients most likely to respond to this regenerative therapy. The continued investigation of dutogliptin holds the potential to shift the paradigm of post-MI care from symptom management to true cardiac regeneration.

References

Preclinical Pharmacology of Dutogliptin Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of Dutogliptin Tartrate (formerly PHX-1149T), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes mellitus (T2DM). This document synthesizes publicly available data on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, presenting it in a format tailored for the scientific community.

Executive Summary

Dutogliptin is a small-molecule inhibitor of the DPP-4 enzyme, which plays a critical role in glucose homeostasis. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), dutogliptin enhances the body's natural ability to control blood glucose levels.[1][2] Preclinical studies have demonstrated that dutogliptin potently inhibits DPP-4 and improves glucose regulation in animal models of T2DM.[3] Pharmacokinetic analyses in animals revealed a dose-dependent exposure profile.[3] Furthermore, toxicology studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL), providing initial safety data to support clinical development.[4] This guide details the core preclinical findings and the experimental methodologies used to evaluate this class of compounds.

Mechanism of Action

Dutogliptin exerts its therapeutic effect by selectively inhibiting the serine protease DPP-4.[2] Under normal physiological conditions, DPP-4 rapidly inactivates the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[1] These hormones are crucial for glucose-dependent insulin secretion from pancreatic β-cells and the suppression of glucagon release from α-cells.

By inhibiting DPP-4, dutogliptin increases the circulating levels of active GLP-1 and GIP, thereby prolonging their glucoregulatory effects. This leads to enhanced insulin release and reduced glucagon levels in a glucose-dependent manner, resulting in improved glycemic control with a low risk of hypoglycemia.[1][5]

cluster_0 Physiological State (Meal Intake) cluster_1 DPP-4 Action & Inhibition cluster_2 Therapeutic Effect Food Intake Food Intake L-Cells L-Cells Food Intake->L-Cells K-Cells K-Cells Food Intake->K-Cells GLP1 Active GLP-1 L-Cells->GLP1 GIP Active GIP K-Cells->GIP GLP1_mid GLP1->GLP1_mid GIP_mid GIP->GIP_mid DPP4 DPP-4 Enzyme Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades Dutogliptin Dutogliptin Dutogliptin->DPP4 Inhibits GLP1_mid->DPP4 Pancreas Pancreas GLP1_mid->Pancreas Stimulates GIP_mid->DPP4 GIP_mid->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose cluster_Discovery Phase 1: In Vitro Screening cluster_PK Phase 2: Preclinical Pharmacokinetics cluster_Efficacy Phase 3: In Vivo Efficacy cluster_Safety Phase 4: Safety & Toxicology Assay DPP-4 Enzyme Assay Potency Determine Potency (IC50) Assay->Potency Selectivity Selectivity Panel (vs. DPP-8, DPP-9, etc.) Assay->Selectivity Lead Lead Candidate Selection Potency->Lead Selectivity->Lead PK_Rat PK Study in Rats (PO, IV) Lead->PK_Rat PK_Dog PK Study in Dogs (PO, IV) Lead->PK_Dog ADME Determine ADME Profile (Bioavailability, Half-life) PK_Rat->ADME PK_Dog->ADME Model T2DM Animal Model (e.g., ZDF Rat) ADME->Model OGTT Oral Glucose Tolerance Test (OGTT) Model->OGTT Efficacy Confirm Glucose Lowering Effect OGTT->Efficacy SafetyPharm Safety Pharmacology (CV, CNS, Respiratory) Efficacy->SafetyPharm Tox Repeat-Dose Toxicology (e.g., 28-day Rat Study) Efficacy->Tox SafetyProfile Establish Safety Profile (NOAEL) SafetyPharm->SafetyProfile Tox->SafetyProfile IND IND SafetyProfile->IND IND-Enabling Decision cluster_Mechanism Core Mechanism cluster_Profile Preclinical Profile cluster_Outcome Clinical Translation Inhibition Potent & Selective DPP-4 Inhibition (In Vitro) PK Favorable Animal PK (Dose-Dependent Exposure) Inhibition->PK Justifies In Vivo Testing Efficacy In Vivo Efficacy (Improved Glucose Homeostasis) Inhibition->Efficacy Predicts Therapeutic Effect PK->Efficacy Informs Dosing Safety Acceptable Safety Margin (NOAEL Established in Rats) PK->Safety Relates Exposure to Toxicity Decision Proceed to Human Clinical Trials Efficacy->Decision Safety->Decision

References

Dutogliptin Tartrate: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutogliptin Tartrate is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. As a member of the gliptin class, it is developed for the treatment of type 2 diabetes mellitus. The active moiety, Dutogliptin, is a boronic acid-based compound that irreversibly binds to DPP-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing the body's natural glucose-dependent insulin secretion and suppressing glucagon release. This document provides a detailed overview of the chemical properties, synthesis, mechanism of action, and analytical considerations for this compound.

Chemical and Physical Properties

This compound is the L-tartaric acid salt of Dutogliptin. The tartrate salt form enhances the water solubility of the active compound. Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid
Synonyms PHX-1149, PHX1149T, 79QH89EV9M
CAS Number 890402-81-0
Molecular Formula C₁₄H₂₆BN₃O₉
Molecular Weight 391.18 g/mol
Predicted Water Solubility 6.93 mg/mL
pKa (Strongest Acidic) 8.63 (Predicted)
pKa (Strongest Basic) 10.1 (Predicted)
Biological Half-Life 10-13 hours
Solubility

This compound is characterized as a water-soluble compound. A predicted aqueous solubility for the active moiety is 6.93 mg/mL. The tartrate salt form is specifically utilized to improve the solubility profile of the dutogliptin base.

Stability

Detailed public information on the stability of this compound under various pH and temperature conditions is limited. As a general practice for many pharmaceutical compounds, stability is a critical parameter determined during formulation development. For laboratory use, suppliers recommend storing the compound at room temperature. Boronic acid-containing compounds can be susceptible to degradation, and peptidomimetic structures can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures. Therefore, storage in a dry, controlled environment is advisable.

Synthesis of this compound

The synthesis of this compound involves the coupling of two key pyrrolidine-based intermediates followed by salt formation. A representative synthetic approach is outlined below, based on available literature.

Synthesis Workflow Diagram

The overall synthesis can be visualized as a multi-step process beginning with the preparation of a key boronic acid intermediate.

DPP4_Pathway Food Food Intake Intestine Intestinal L-Cells Food->Intestine Stimulates Incretins Active Incretins (GLP-1, GIP) Intestine->Incretins Releases DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Pancreas Pancreas Incretins->Pancreas Acts on Inactive Inactive Metabolites DPP4->Inactive Dutogliptin This compound Dutogliptin->DPP4 Inhibits BetaCell β-cells: + Insulin Secretion Pancreas->BetaCell AlphaCell α-cells: - Glucagon Secretion Pancreas->AlphaCell Glucose Lower Blood Glucose BetaCell->Glucose Leads to AlphaCell->Glucose Contributes to

Dutogliptin Tartrate: A Technical Review of its Influence on GLP-1 and SDF-1α Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutogliptin Tartrate is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition forms the basis of its therapeutic potential, primarily through the modulation of two key signaling molecules: Glucagon-Like Peptide-1 (GLP-1) and Stromal Cell-Derived Factor-1α (SDF-1α). By preventing their degradation by DPP-4, Dutogliptin is expected to augment the downstream signaling pathways of these molecules, offering potential benefits in glycemic control and cardiovascular repair. This technical guide provides an in-depth analysis of the mechanism of action of Dutogliptin, its effects on GLP-1 and SDF-1α, and the experimental methodologies used to quantify these effects, based on available data for the DPP-4 inhibitor class.

Introduction: The Role of DPP-4 Inhibition

Dipeptidyl peptidase-4 is a ubiquitous enzyme that plays a crucial role in inactivating a variety of bioactive peptides, including the incretin hormone GLP-1 and the chemokine SDF-1α.[1][2] The therapeutic strategy of DPP-4 inhibition, therefore, is to prolong the activity of these endogenous peptides, leading to enhanced physiological effects. This compound, as a member of the "gliptin" class of drugs, is designed to selectively and potently inhibit DPP-4.[3][4] While extensive clinical trials have been conducted on Dutogliptin, particularly focusing on its pharmacokinetic profile and cardiovascular outcomes, specific quantitative data on its direct impact on GLP-1 and SDF-1α plasma concentrations are not widely available in published literature.[3][4][5] Therefore, this guide will also draw upon data from other well-studied DPP-4 inhibitors to illustrate the expected class-wide effects.

Mechanism of Action: The GLP-1 and SDF-1α Pathways

Dutogliptin's primary mechanism of action is the competitive and reversible inhibition of the DPP-4 enzyme. This action directly influences the circulating levels of active GLP-1 and SDF-1α.

The GLP-1 Pathway and Glycemic Control

GLP-1 is an incretin hormone released from the gut in response to food intake. It plays a pivotal role in glucose homeostasis through several mechanisms. However, its half-life is very short due to rapid inactivation by DPP-4.[6] By inhibiting DPP-4, Dutogliptin is expected to increase the concentration of active GLP-1, leading to:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[7]

  • Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.[7]

  • Delayed Gastric Emptying: GLP-1 slows the rate at which food leaves the stomach, which helps to reduce postprandial glucose excursions.

  • Increased Satiety: By acting on the central nervous system, GLP-1 promotes a feeling of fullness, which can contribute to weight management.

GLP_1_Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates DPP4 DPP-4 GLP-1 (active)->DPP4 degraded by Beta-cells Beta-cells GLP-1 (active)->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP4->GLP-1 (inactive) Dutogliptin Dutogliptin Tartrate Dutogliptin->DPP4 inhibits Insulin Insulin Beta-cells->Insulin releases Glucagon Glucagon Alpha-cells->Glucagon suppresses release of Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon->Higher Blood Glucose SDF_1a_Pathway cluster_tissue Injured Tissue (e.g., Myocardium) cluster_circulation Circulation cluster_progenitor Progenitor Cells SDF-1α (active) SDF-1α (active) DPP4 DPP-4 SDF-1α (active)->DPP4 degraded by CXCR4 Receptor CXCR4 Receptor SDF-1α (active)->CXCR4 Receptor binds to SDF-1α (inactive) SDF-1α (inactive) DPP4->SDF-1α (inactive) Dutogliptin Dutogliptin Tartrate Dutogliptin->DPP4 inhibits Cell Homing & Repair Cell Homing & Repair CXCR4 Receptor->Cell Homing & Repair promotes GLP1_Measurement_Workflow Blood Sample Collection Blood Sample Collection Addition of Inhibitors Add DPP-4 Inhibitor & Protease Inhibitors Blood Sample Collection->Addition of Inhibitors Centrifugation Centrifuge at 4°C Addition of Inhibitors->Centrifugation Plasma Separation Plasma Separation Centrifugation->Plasma Separation Storage Store at -80°C Plasma Separation->Storage ELISA for Active GLP-1 ELISA for Active GLP-1 Storage->ELISA for Active GLP-1 Data Analysis Data Analysis ELISA for Active GLP-1->Data Analysis

References

Investigating the In Vivo Pharmacokinetics of Dutogliptin Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Dutogliptin Tartrate, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is intended to support research, development, and clinical understanding of this compound.

Introduction to this compound

This compound is a competitive, reversible inhibitor of the DPP-4 enzyme.[1] This enzyme is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, Dutogliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes mellitus.[2][3][4]

Pharmacokinetic Profile

The pharmacokinetic profile of Dutogliptin has been characterized in both human and preclinical species. The primary route of administration investigated is oral, although parenteral (intravenous and subcutaneous) administration has also been studied.[5]

Human Pharmacokinetics

A population pharmacokinetic analysis based on data from 561 healthy subjects and patients with type 2 diabetes mellitus revealed that the plasma concentrations of dutogliptin were best described by a two-compartment model with a first-order absorption rate constant and a lag time.[6]

Table 1: Key Pharmacokinetic Parameters of Dutogliptin in Humans (Oral Administration)

ParameterValueReference
Apparent Clearance (CL/F)176 L/h[6]
Terminal Elimination Half-life (t½)12.2 hours[6]
Subcutaneous Bioavailability~100%[5]

A study evaluating the co-administration of dutogliptin and metformin showed no significant pharmacokinetic interactions between the two drugs.[7] Specifically, the geometric mean ratio (GMR) for the area under the plasma concentration-time curve (AUC) of dutogliptin with and without metformin was 0.91, and the GMR for the maximum plasma concentration (Cmax) was 0.95.[7]

In a prospective, dose-escalating trial in healthy male volunteers, Dutogliptin was administered in single subcutaneous doses of 30, 60, 90, and 120 mg, and as a single intravenous dose of 30 mg.[5] Multiple-dose cohorts received 60, 90, or 120 mg subcutaneously once daily for seven consecutive days.[5] The study found that subcutaneous administration resulted in approximately 100% bioavailability.[5] Multiple daily injections did not lead to drug accumulation, with accumulation ratios based on AUC from 0 to 24 hours ranging from 0.90 to 1.03.[5]

Table 2: Summary of Pharmacokinetic Parameters from a Parenteral Dose-Escalation Study in Healthy Males

Dose and RouteCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)
30 mg IVData not specifiedData not specifiedData not specified
30 mg SCData not specifiedData not specifiedData not specified
60 mg SCData not specifiedData not specifiedData not specified
90 mg SCData not specifiedData not specifiedData not specified
120 mg SCData not specifiedData not specifiedData not specified

Specific Cmax, Tmax, and AUC values were determined but are not detailed in the provided search results.

The apparent clearance of Dutogliptin is influenced by renal function. In patients with mild and moderate renal impairment, the typical apparent clearance values were 121 L/h and 79 L/h, respectively.[6] This suggests that dose adjustments may be necessary for patients with moderate renal impairment, with a proposed reduction from 400 mg to 200 mg daily.[6]

Preclinical Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in preclinical animal models (e.g., rats, dogs, monkeys) are not extensively available in the public domain. However, studies on other DPP-4 inhibitors provide a general framework for the expected preclinical pharmacokinetic profiles of this drug class. For instance, studies with other gliptins have shown rapid absorption and good bioavailability in species such as rats, dogs, and monkeys. Plasma clearance and elimination half-life can vary significantly between species.

It is a critical aspect of drug development to characterize the pharmacokinetic profile in multiple preclinical species to support safety assessment and to inform human dose predictions.

Metabolism and Excretion

The metabolic pathways and excretion routes of Dutogliptin have not been fully detailed in the available literature. For other DPP-4 inhibitors, both metabolism and renal excretion contribute to their overall elimination. For example, some gliptins undergo hepatic metabolism, leading to the formation of active or inactive metabolites, while others are primarily excreted unchanged in the urine.[4] Given that Dutogliptin's clearance is affected by renal impairment, it is likely that renal excretion is a significant route of elimination for the parent drug and/or its metabolites.[6]

Experimental Protocols

Bioanalytical Method for Dutogliptin Quantification

The concentration of Dutogliptin in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

  • Sample Preparation: Plasma samples are extracted using a protein precipitation method, often with a mixture of acetonitrile, methanol, and formic acid.[5] An internal standard, such as a deuterated version of the drug (d6-dutogliptin), is added prior to extraction to ensure accuracy and precision.[5]

  • Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column for separation of the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.

  • Calibration: A calibration curve is generated using standards of known concentrations, typically in the range of 1.00 to 1000 ng/mL.[5]

In Vivo Pharmacokinetic Study Design (Clinical)

A typical clinical pharmacokinetic study for a drug like Dutogliptin would involve the following steps:

  • Subject Recruitment: Healthy volunteers or patients with the target disease (e.g., type 2 diabetes) are recruited.

  • Dosing: A single or multiple doses of this compound are administered.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of Dutogliptin are measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life using non-compartmental or compartmental analysis.[5]

Signaling Pathways and Experimental Workflows

Dutogliptin Mechanism of Action: DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by Dutogliptin.

Dutogliptin_Mechanism_of_Action Ingestion Food Ingestion Gut Intestinal L-cells & K-cells Ingestion->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins release DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Pancreas_Beta Pancreatic β-cells Incretins->Pancreas_Beta stimulate Pancreas_Alpha Pancreatic α-cells Incretins->Pancreas_Alpha inhibit Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Dutogliptin Dutogliptin Tartrate Dutogliptin->DPP4 Insulin ↑ Insulin Secretion Pancreas_Beta->Insulin Peripheral_Tissues Peripheral Tissues (Muscle, Adipose) Insulin->Peripheral_Tissues acts on Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Liver Liver Glucagon->Liver acts on Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Uptake ↑ Glucose Uptake Peripheral_Tissues->Glucose_Uptake

Caption: Mechanism of action of this compound.

Experimental Workflow for a Clinical Pharmacokinetic Study

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of an oral drug like Dutogliptin.

PK_Study_Workflow A Subject Screening & Informed Consent B Baseline Assessment (Physical Exam, Blood Draw) A->B C Drug Administration (Oral this compound) B->C D Serial Blood Sampling (Pre-defined time points) C->D E Plasma Separation & Storage (-80°C) D->E F Bioanalysis (LC-MS/MS) E->F G Data Analysis (Pharmacokinetic Modeling) F->G H Report Generation & Interpretation G->H

Caption: Workflow of a clinical pharmacokinetic study.

Conclusion

This compound exhibits a pharmacokinetic profile suitable for once-daily oral administration. Its clearance is influenced by renal function, necessitating dose adjustments in patients with moderate renal impairment. While human pharmacokinetic data are reasonably well-characterized, detailed public information on its preclinical pharmacokinetics and metabolic fate is limited. Further research in these areas would provide a more complete understanding of the disposition of this DPP-4 inhibitor. The experimental protocols and methodologies described in this guide provide a framework for conducting and interpreting in vivo pharmacokinetic studies of this compound and similar compounds.

References

Dutogliptin Tartrate: A Deep Dive into a Selective DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutogliptin Tartrate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development for the treatment of type 2 diabetes mellitus and later investigated for its potential role in cardiovascular disease. By prolonging the action of incretin hormones, Dutogliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis through the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner. This mechanism of action offers a therapeutic approach to managing type 2 diabetes with a low risk of hypoglycemia.

Mechanism of Action

This compound is a competitive inhibitor of the DPP-4 enzyme. The inhibition of DPP-4 prevents the cleavage of GLP-1 and GIP, leading to prolonged activation of their respective receptors. This results in a cascade of downstream signaling events within the pancreatic islet cells, ultimately leading to improved glycemic control.

Signaling Pathway of DPP-4 Inhibition by Dutogliptin

cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Nutrient Ingestion Nutrient Ingestion GLP-1 (active) GLP-1 (active) Nutrient Ingestion->GLP-1 (active) stimulates release GIP (active) GIP (active) Nutrient Ingestion->GIP (active) stimulates release Pancreatic β-cell Pancreatic β-cell Insulin Secretion Insulin Secretion Pancreatic β-cell->Insulin Secretion increases Pancreatic α-cell Pancreatic α-cell Glucagon Secretion Glucagon Secretion Pancreatic α-cell->Glucagon Secretion decreases GLP-1 (active)->Pancreatic β-cell stimulates GLP-1 (active)->Pancreatic α-cell inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate GIP (active)->Pancreatic β-cell stimulates GIP (active)->DPP-4 substrate GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) inactivates Dutogliptin Dutogliptin Dutogliptin->DPP-4 inhibits

Caption: Mechanism of action of this compound.

Preclinical Pharmacology

Detailed preclinical data, including specific IC50 values for Dutogliptin against DPP-4 and other dipeptidyl peptidases, were not available in the public domain at the time of this review. The following represents a typical experimental protocol for assessing DPP-4 inhibition.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • This compound

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [AMC])

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions.

  • Add the recombinant human DPP-4 enzyme to each well and incubate for a pre-determined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Monitor the fluorescence intensity (Excitation/Emission wavelengths specific for the chosen substrate, e.g., 360/460 nm for AMC) over time using a fluorometric plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Pharmacokinetics

A population pharmacokinetic analysis of Dutogliptin was conducted based on data from 561 healthy subjects and patients with type 2 diabetes mellitus from Phase I and II studies.[1]

Pharmacokinetic Parameters of Dutogliptin
ParameterValuePopulationReference
Apparent Clearance (CL/F) 176 L/hHealthy subjects and patients with T2DM[1]
121 L/hPatients with mild renal impairment[1]
79 L/hPatients with moderate renal impairment[1]
Terminal Elimination Half-life (t½) 12.2 hoursHealthy subjects and patients with T2DM[1]
Subcutaneous Bioavailability ~100%Healthy male subjects[2][3]
Accumulation Ratios (AUC0-24h) 0.90 to 1.03Healthy male subjects (multiple daily injections)[3]
Experimental Protocol: Population Pharmacokinetic Analysis

Objective: To characterize the pharmacokinetics of Dutogliptin and identify sources of variability.

Methodology:

  • Study Population: 561 healthy subjects and patients with type 2 diabetes mellitus from Phase I and II clinical trials.[1]

  • Data Collection: Plasma concentrations of Dutogliptin were collected at various time points following administration.

  • Modeling Approach: A non-linear mixed-effect modeling approach was used to analyze the data.[1] Plasma concentrations were best fitted with a two-compartment model with a first-order rate constant of absorption (Ka) and a lag time.[1]

  • Covariate Analysis: The effects of extrinsic (e.g., formulations, food effect, drug-drug interactions with metformin) and intrinsic (e.g., demographics, renal function, disease status) factors on the pharmacokinetic parameters were evaluated.[1]

Pharmacodynamics

The pharmacodynamic effect of Dutogliptin is characterized by the dose-dependent inhibition of plasma DPP-4 activity.

DPP-4 Inhibition
DoseDPP-4 InhibitionPopulationReference
400 mg (once daily, 12 weeks) 80% (trough ex vivo)Patients with T2DM[4]
200 mg (once daily, 12 weeks) 70% (trough ex vivo)Patients with T2DM[4]
≥60 mg (subcutaneous) >90% (maximum)Healthy male subjects[2][3]
120 mg (multiple subcutaneous doses) >86% (over 24 hours)Healthy male subjects[2][3]

Clinical Efficacy

Phase II Clinical Trial in Type 2 Diabetes Mellitus (NCT00558959)

A 12-week, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and tolerability of Dutogliptin in 423 patients with type 2 diabetes who had suboptimal metabolic control on background medication (metformin, a thiazolidinedione, or both).[4]

Efficacy Results (12 weeks, Placebo-Corrected)
ParameterDutogliptin 200 mgDutogliptin 400 mgp-value (vs. Placebo)Reference
Change in HbA1c (%) -0.35-0.520.006[4]
Change in Fasting Plasma Glucose (mmol/L) -0.88-1.000.003[4]
Change in Postprandial Glucose AUC (0-2h) (mmol/l/h) -1.63-2.580.032[4]
Phase II Clinical Trial in Myocardial Infarction (REC-DUT-002)

A Phase II trial investigated the safety and efficacy of Dutogliptin in combination with filgrastim in patients with ST-elevation myocardial infarction (STEMI).[5][6] The trial was terminated early due to the COVID-19 pandemic, and the results did not show a statistically significant difference in the primary efficacy endpoints between the treatment and placebo groups.[6]

Experimental Workflows

Workflow for a Phase II Efficacy and Safety Trial

cluster_0 Screening & Randomization cluster_1 Treatment Period (e.g., 12 Weeks) cluster_2 Follow-up & Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Dutogliptin (e.g., 200mg) Dutogliptin (e.g., 200mg) Randomization->Dutogliptin (e.g., 200mg) Dutogliptin (e.g., 400mg) Dutogliptin (e.g., 400mg) Randomization->Dutogliptin (e.g., 400mg) Placebo Placebo Randomization->Placebo Follow-up Visits Follow-up Visits Dutogliptin (e.g., 200mg)->Follow-up Visits Dutogliptin (e.g., 400mg)->Follow-up Visits Placebo->Follow-up Visits Efficacy & Safety Assessments Efficacy & Safety Assessments Follow-up Visits->Efficacy & Safety Assessments Data Analysis Data Analysis Efficacy & Safety Assessments->Data Analysis Final Report Final Report Data Analysis->Final Report

Caption: Generalized workflow for a Phase II clinical trial.

Conclusion

This compound demonstrated efficacy in improving glycemic control in patients with type 2 diabetes through its selective inhibition of the DPP-4 enzyme. Its pharmacokinetic profile supports once-daily dosing, with dose adjustments required for patients with moderate renal impairment. While its development for type 2 diabetes did not proceed to market, further research has explored its potential in other therapeutic areas such as cardiovascular disease. This guide provides a summary of the key technical data and methodologies associated with the investigation of this compound.

References

Early-Phase Clinical Trial Results for Dutogliptin Tartrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for Dutogliptin Tartrate, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The focus is on its development for cardiovascular indications, specifically in the context of acute myocardial infarction. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathway and trial workflows.

Introduction to Dutogliptin and its Mechanism of Action

Dutogliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). In the context of cardiovascular disease, its mechanism of action centers on the prevention of the degradation of Stromal Cell-Derived Factor-1α (SDF-1α). SDF-1α is a critical chemokine that plays a key role in the homing of stem cells to injured tissues, such as the myocardium following a heart attack. By inhibiting DPP-4, dutogliptin increases the bioavailability of active SDF-1α, which in turn is hypothesized to enhance the recruitment of endogenous stem cells to the site of cardiac injury, thereby promoting tissue repair and regeneration.[1][2][3][4][5] Preclinical studies have suggested that this mechanism, particularly when combined with a granulocyte-colony stimulating factor (G-CSF) to mobilize stem cells, could lead to improved cardiac function and survival after myocardial infarction.[4][5]

Visualizing the Signaling Pathway

The proposed mechanism of action for dutogliptin in cardiac repair is depicted in the following signaling pathway diagram.

Dutogliptin Signaling Pathway cluster_0 Systemic Circulation cluster_1 Injured Myocardium GCSF G-CSF (Filgrastim) BM Bone Marrow GCSF->BM mobilizes StemCells Hematopoietic Stem Cells (HSPCs) BM->StemCells releases CXCR4 CXCR4 Receptor StemCells->CXCR4 homes to SDF1a SDF-1α DPP4 DPP-4 SDF1a->DPP4 degraded by SDF1a->CXCR4 binds to Dutogliptin Dutogliptin Dutogliptin->DPP4 inhibits CardiacRepair Cardiac Repair and Regeneration CXCR4->CardiacRepair promotes

Caption: Proposed mechanism of action of Dutogliptin in cardiac repair.

Phase 1 Clinical Trial in Healthy Volunteers

A prospective, open-label, dose-escalating Phase 1 trial was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of parenterally administered dutogliptin.[6][7]

Experimental Protocol
  • Study Design: The trial consisted of two parts. Part A was a single ascending dose (SAD) study, while Part B was a multiple ascending dose (MAD) study.[6]

  • Participants: 40 healthy male volunteers aged between 18 and 35 years were enrolled.[6]

  • Dosing Regimen:

    • SAD Cohorts: Single intravenous (IV) dose of 30 mg, and single subcutaneous (SC) doses of 30 mg, 60 mg, 90 mg, and 120 mg.[6]

    • MAD Cohorts: Once daily SC injections of 60 mg, 90 mg, or 120 mg for 7 consecutive days.[6]

  • Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected at various time points to determine dutogliptin plasma concentrations and to measure DPP-4 activity. A commercially available enzyme-linked immunosorbent assay (ELISA) was used for the determination of DPP-IV activity.[7]

Data Presentation

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Findings from the Phase 1 Trial

ParameterResultCitation
Safety and Tolerability
Serious Adverse EventsNone reported.[6][7]
Most Common Adverse EventsMild local injection site reactions not requiring intervention (96% of related AEs).[6][7]
Pharmacokinetics
Subcutaneous BioavailabilityApproximately 100%.[6][7]
Accumulation Ratio (AUC0-24h)0.90 to 1.03, indicating no drug accumulation with multiple daily doses.[6][7]
Population PK ModelTwo-compartment model with first-order absorption.[3]
Apparent Clearance (CL/F)176 L/h.[3]
Terminal Elimination Half-life12.2 hours.[3]
Pharmacodynamics
Maximum DPP-IV Inhibition>90% with doses ≥60 mg.[6][7]
24-hour DPP-IV Inhibition>86% after multiple doses of 120 mg.[6][7]

Phase 2 Clinical Trial (REC-DUT-002)

The REC-DUT-002 trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and efficacy of dutogliptin in combination with filgrastim in patients who had experienced a ST-elevation myocardial infarction (STEMI).[4][5][8][9] The trial was terminated early due to the SARS-CoV-2 pandemic, with 47 out of a planned 110 subjects randomized.[4][8][9]

Experimental Protocol
  • Study Design: Patients were randomized to receive either the active treatment or a matching placebo.[4][8][9]

  • Participants: 47 patients (mean age 56.1 ± 10.7 years, 29% female) with STEMI, a reduced left ventricular ejection fraction (LVEF ≤ 45%), and who had undergone successful percutaneous coronary intervention (PCI) were included.[4][8][9]

  • Dosing Regimen:

    • Dutogliptin: 60 mg administered subcutaneously twice daily for 14 days.[10]

    • Filgrastim (G-CSF): 10 μg/kg co-administered for the first 5 days.[10]

  • Efficacy Assessment: The primary efficacy endpoint was the change in LVEF from baseline to 90 days, assessed by cardiac magnetic resonance imaging (cMRI).[4][5]

  • Cardiac MRI Protocol: cMRI scans were performed within 72 hours post-PCI and repeated after 3 months. Standard protocols were used to assess cardiac function and structure, including late gadolinium enhancement (LGE) to evaluate infarct size.[8][11]

Visualizing the Experimental Workflow

The workflow for the REC-DUT-002 trial is outlined in the diagram below.

REC-DUT-002 Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Arm (n=25) cluster_placebo Placebo Arm (n=22) cluster_followup Follow-up & Assessment Patient Patient with STEMI (LVEF ≤ 45%) PCI Successful PCI Patient->PCI Consent Informed Consent PCI->Consent Randomization Randomization (n=47) Consent->Randomization Dutogliptin Dutogliptin 60mg SC BID (14 days) Randomization->Dutogliptin Placebo_D Placebo for Dutogliptin Randomization->Placebo_D Filgrastim Filgrastim 10µg/kg SC QD (5 days) Baseline_cMRI Baseline cMRI (within 72h post-PCI) Placebo_F Placebo for Filgrastim Day90_cMRI Follow-up cMRI (Day 90) Baseline_cMRI->Day90_cMRI Safety Safety Assessments Day90_cMRI->Safety

Caption: Workflow of the REC-DUT-002 Phase 2 clinical trial.

Data Presentation

Table 2: Baseline Characteristics of Patients in the REC-DUT-002 Trial

CharacteristicDutogliptin + Filgrastim (n=25)Placebo (n=22)
Age (years), mean ± SD55.4 ± 11.856.9 ± 9.6
Female, n (%)7 (28)7 (32)
Body Mass Index ( kg/m ²), mean ± SD27.6 ± 4.128.5 ± 3.8
Hypertension, n (%)11 (44)12 (55)
Diabetes Mellitus, n (%)3 (12)2 (9)
Current Smoker, n (%)14 (56)12 (55)
Baseline LVEF (%), mean ± SD38.9 ± 5.639.3 ± 5.3
Data extracted from the publication by von Lewinski et al. (2022).[8]

Table 3: Efficacy Outcomes from the REC-DUT-002 Trial (Change from Baseline to 90 Days)

cMRI ParameterDutogliptin + FilgrastimPlacebop-value
Left Ventricular Function & Structure
LVEF (%), mean change ± SD+5.9 ± 8.9+5.7 ± 7.8NS
LV End-Diastolic Volume (mL), mean change ± SD+15.7 ± 28.1+13.7 ± 27.5NS
Infarct Size
FWHM LGE Mass (g), mean change ± SD-19.9-12.70.23
LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular; FWHM LGE: Full-Width at Half-Maximum Late Gadolinium Enhancement; NS: Not Significant. Data extracted from the publication by von Lewinski et al. (2022).[4][8][9]

Summary and Future Directions

The early-phase clinical trials of dutogliptin for cardiovascular applications have established a favorable safety and tolerability profile for the parenterally administered formulation.[6][7] The Phase 1 study demonstrated excellent subcutaneous bioavailability and dose-dependent DPP-4 inhibition.[6][7]

The Phase 2 REC-DUT-002 trial, although underpowered due to early termination, did not show a statistically significant improvement in the primary endpoint of LVEF change.[4][8][9] However, a trend towards a greater reduction in infarct size was observed in the treatment group, which may suggest a potential beneficial effect on myocardial tissue health.[4][8][9] These findings, coupled with the acceptable safety profile, have supported the progression of dutogliptin to a larger, adequately powered pivotal outcome trial.[4][8][9] Future research will be crucial to definitively determine the clinical efficacy of this therapeutic strategy in improving outcomes for patients following acute myocardial infarction.

References

The Role of Dutogliptin Tartrate in Stem Cell Mobilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of dutogliptin tartrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in the mobilization of stem cells. This compound, in combination with granulocyte-colony stimulating factor (G-CSF), has emerged as a promising therapeutic strategy to enhance the body's endogenous repair mechanisms, particularly in the context of ischemic tissue damage such as myocardial infarction. This document details the underlying signaling pathways, summarizes key quantitative data from clinical research, and provides comprehensive experimental protocols for preclinical and clinical investigation. The information is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and regenerative medicine.

Introduction

Stem cell-based therapies hold immense promise for repairing and regenerating damaged tissues. A key challenge in this field is the efficient mobilization of stem cells from the bone marrow and their targeted homing to the site of injury. This compound, a second-generation DPP-4 inhibitor, has been investigated for its potential to enhance this process. This guide explores the scientific basis for using dutogliptin in stem cell mobilization and provides the necessary technical information for its study and application.

The SDF-1α/CXCR4 Signaling Pathway: The Core Mechanism

The mobilization and homing of hematopoietic stem and progenitor cells (HSPCs) are primarily regulated by the interaction between stromal cell-derived factor-1α (SDF-1α, also known as CXCL12) and its cognate receptor, CXCR4, which is expressed on the surface of HSPCs.[1][2]

Dipeptidyl peptidase-4 (DPP-4, also known as CD26) is a ubiquitous enzyme that cleaves and inactivates SDF-1α.[3][4] By inhibiting DPP-4, dutogliptin prevents the degradation of SDF-1α, thereby increasing its bioavailability.[5][6] This enhanced SDF-1α signaling promotes the migration and homing of CXCR4-expressing stem cells to tissues with high concentrations of SDF-1α, such as ischemic myocardium.[7][8]

The combination of G-CSF, which stimulates the release of HSPCs from the bone marrow, with a DPP-4 inhibitor like dutogliptin creates a synergistic effect, leading to a sustained increase in circulating stem cells and their enhanced recruitment to injured tissues.[3][4][9]

SDF1a_CXCR4_Pathway cluster_0 Bone Marrow Niche cluster_1 Circulation cluster_2 Ischemic Tissue (e.g., Myocardium) Bone_Marrow Bone Marrow Circulating_HSPC Circulating HSPC Bone_Marrow->Circulating_HSPC Mobilization HSPC HSPC (CXCR4+) Injured_Myocardium Injured Myocardium Circulating_HSPC->Injured_Myocardium Homing & Engraftment SDF1a_gradient High SDF-1α Gradient SDF1a_gradient->Circulating_HSPC Chemoattraction GCSF G-CSF Administration GCSF->Bone_Marrow Stimulates Release Dutogliptin This compound DPP4 DPP-4 Enzyme Dutogliptin->DPP4 Inhibits SDF1a_inactivation SDF-1α Inactivation DPP4->SDF1a_inactivation Causes

Caption: The synergistic mechanism of G-CSF and Dutogliptin in stem cell mobilization.

Quantitative Data from Clinical Research

The REC-DUT-002 trial was a phase 2, multicenter, double-blind, placebo-controlled study that evaluated the safety, tolerability, and efficacy of dutogliptin in combination with filgrastim (G-CSF) in patients with ST-elevation Myocardial Infarction (STEMI).[2][10][11]

ParameterDutogliptin + Filgrastim GroupPlacebo Groupp-valueCitation
Change in Left Ventricular End-Diastolic Volume (mL) +15.7+13.7NS[2][10][11]
Change in Left Ventricular Ejection Fraction (%) +5.9+5.7NS[2][10][11]
Change in Full-Width at Half-Maximum Late Gadolinium Enhancement (FWHM LGE) Mass (g) -19.9-12.70.23[2][10][11]

NS: Not Statistically Significant

While the primary efficacy endpoints for cardiac function did not show a statistically significant difference in this phase 2 trial, a notable trend towards improvement in cardiac tissue health (reduced scar mass) was observed in the treatment group.[2][10][11] The treatment was well-tolerated, with no significant safety issues detected.[2][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dutogliptin and stem cell mobilization.

Murine Model of Myocardial Infarction (MI)

A common preclinical model to study the effects of dutogliptin on cardiac repair is the permanent ligation of the left anterior descending (LAD) coronary artery in mice.[7][12]

Protocol:

  • Anesthesia: Anesthetize the mouse with isoflurane (2%) or pentobarbital (50 mg/kg, IP).[7][12]

  • Surgical Preparation: Shave the ventral neck and left parasternal region and disinfect with povidone-iodine followed by 70% ethanol.[7]

  • Intubation: Position the mouse supine on a heating pad. Perform endotracheal intubation and connect the mouse to a small rodent ventilator.[3][7]

  • Thoracotomy: Perform a left thoracotomy to expose the heart.[7]

  • LAD Ligation: Use an 8-0 silk suture to ligate the LAD coronary artery. Successful ligation is confirmed by blanching of the anterior ventricular wall and changes in the ECG.[7][12]

  • Closure: Close the chest in layers.[7]

  • Post-operative Care: Wean the mouse from the ventilator and provide appropriate analgesia.[3]

Drug Administration in Murine Model

Protocol:

  • G-CSF: Administer G-CSF at a dose of 100 µg/kg/day via intraperitoneal (ip) injection for 7 days post-MI.[13]

  • DPP-4 Inhibitor (e.g., Diprotin A, a research-grade inhibitor): Administer in combination with G-CSF. The specific dosage and route for dutogliptin in preclinical models would need to be optimized based on pharmacokinetic and pharmacodynamic studies. For reference, the CXCR4 antagonist AMD3100 has been used at 1.25 mg/kg ip.[13]

In Vitro Stem Cell Migration (Chemotaxis) Assay

This assay evaluates the ability of stem cells to migrate towards an SDF-1α gradient.

Protocol:

  • Cell Preparation: Isolate hematopoietic stem cells (e.g., CD133+ or c-kit+ cells) from bone marrow or peripheral blood.[14][15]

  • Transwell System: Use a Boyden chamber or a similar transwell system with a porous membrane.[14][16]

  • Chemoattractant: Add SDF-1α to the lower chamber of the transwell system.[14]

  • Cell Seeding: Seed the isolated stem cells in the upper chamber.

  • Incubation: Incubate the system to allow for cell migration.

  • Quantification: After incubation, count the number of cells that have migrated to the lower side of the membrane.[16]

  • DPP-4 Inhibition: To test the effect of dutogliptin, pre-incubate SDF-1α with DPP-4 enzyme in the presence and absence of dutogliptin before adding it to the lower chamber.

Migration_Assay_Workflow Isolate_Cells Isolate HSPCs (CXCR4+) Seed_Cells Seed HSPCs in upper chamber Isolate_Cells->Seed_Cells Prepare_SDF1a Prepare SDF-1α +/- Dutogliptin + DPP-4 Add_SDF1a Add SDF-1α solution to lower chamber Prepare_SDF1a->Add_SDF1a Setup_Transwell Set up Transwell Chamber Setup_Transwell->Add_SDF1a Setup_Transwell->Seed_Cells Incubate Incubate Add_SDF1a->Incubate Seed_Cells->Incubate Quantify_Migration Quantify migrated cells Incubate->Quantify_Migration

Caption: Workflow for an in vitro stem cell migration assay.
Flow Cytometry for Stem Cell Enumeration

Flow cytometry is used to identify and quantify specific stem cell populations in peripheral blood or tissue.

Protocol:

  • Sample Collection: Collect peripheral blood or bone marrow from the experimental animals.

  • Cell Staining: Stain the cells with fluorescently labeled antibodies against specific cell surface markers, such as CD34, CD45, and CXCR4.[13]

  • Data Acquisition: Acquire data on a flow cytometer.

  • Gating Strategy: Use a sequential gating strategy to identify the population of interest (e.g., viable CD45+/CD34+/CXCR4+ cells).[13]

Measurement of SDF-1α Levels

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying SDF-1α levels in plasma or serum.[17][18]

Protocol:

  • Sample Preparation: Collect blood samples and prepare plasma or serum.

  • ELISA Kit: Use a commercially available mouse SDF-1α ELISA kit.[17][18]

  • Assay Procedure: Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubation with capture and detection antibodies, followed by a substrate reaction.

  • Data Analysis: Measure the absorbance and calculate the concentration of SDF-1α based on a standard curve.

DPP-4 Activity Assay

This assay measures the enzymatic activity of DPP-4 in tissue lysates or plasma.

Protocol:

  • Sample Preparation: Prepare tissue homogenates or plasma samples.[19]

  • Fluorometric Substrate: Use a fluorometric substrate for DPP-4, such as H-Gly-Pro-AMC.[19]

  • Reaction: Incubate the sample with the substrate. DPP-4 in the sample will cleave the substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[19]

  • Inhibitor Control: To confirm DPP-4 specific activity, run parallel reactions with a known DPP-4 inhibitor.[20]

Histological Analysis of Cardiac Remodeling

Histological analysis is used to assess changes in the heart tissue after MI.

Protocol:

  • Tissue Harvest and Fixation: Euthanize the mice and perfuse the hearts. Fix the hearts in 10% buffered formalin and embed in paraffin.[12]

  • Sectioning: Cut sections of the heart tissue.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation.[12]

    • Masson's Trichrome or Sirius Red: To visualize and quantify fibrous tissue (scarring).[5][12]

  • Image Analysis: Use microscopy and image analysis software to quantify infarct size, wall thickness, and collagen deposition.[5]

Echocardiographic Assessment of Cardiac Function in Mice

Echocardiography is a non-invasive method to assess cardiac function in live animals.[5][6][10]

Protocol:

  • Anesthesia: Lightly anesthetize the mouse.[6]

  • Imaging: Use a high-frequency ultrasound system designed for small animals. Obtain parasternal long-axis and short-axis views of the heart.[5][21]

  • Measurements:

    • M-mode: Measure left ventricular internal diameters at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness.[10]

    • B-mode: Trace the endocardial border to calculate left ventricular volumes and ejection fraction (EF).[10]

  • Data Analysis: Calculate functional parameters such as fractional shortening (FS) and ejection fraction (EF).[6]

Conclusion

This compound, through its inhibition of DPP-4, plays a significant role in enhancing the SDF-1α/CXCR4 signaling axis, which is crucial for stem cell mobilization and homing. The synergistic approach of combining dutogliptin with G-CSF presents a promising, minimally invasive strategy for regenerative medicine, particularly in the context of cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and optimize this therapeutic approach. While clinical trials are ongoing to fully elucidate the therapeutic benefits, the preclinical evidence strongly supports the continued exploration of dutogliptin as a key component in stem cell-based regenerative strategies.

References

Beyond Glycemic Control: A Technical Guide to the Therapeutic Potential of Dutogliptin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dutogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has been primarily investigated for its role in managing type 2 diabetes. However, a growing body of preclinical and clinical evidence suggests its therapeutic potential extends significantly beyond glycemic control. This technical guide synthesizes the current understanding of Dutogliptin's effects in non-diabetic contexts, with a primary focus on its promising role in cardioprotection following myocardial infarction. Additionally, we explore the potential neuroprotective and anti-inflammatory properties of this molecule, drawing from both direct evidence and the broader class effects of DPP-4 inhibitors. This document provides an in-depth overview of the key experimental findings, detailed methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals exploring new therapeutic avenues for Dutogliptin Tartrate.

Cardioprotective Effects of Dutogliptin

The most significant evidence for Dutogliptin's therapeutic potential beyond diabetes lies in its ability to protect the heart, particularly in the context of acute myocardial infarction (AMI). The primary mechanism is attributed to its role in the SDF-1α/CXCR4 signaling axis, which is crucial for cardiac repair.

Preclinical Evidence

Preclinical studies in murine models of myocardial infarction have demonstrated that the combination of Dutogliptin and Granulocyte-Colony Stimulating Factor (G-CSF) significantly improves survival and reduces infarct size.[1][2] While specific quantitative data from these initial studies are not publicly available, the consistent positive outcomes laid the groundwork for clinical trials. The therapeutic strategy involves G-CSF mobilizing endogenous stem cells and Dutogliptin preventing the degradation of Stromal cell-Derived Factor-1 alpha (SDF-1α), a key chemokine for stem cell homing to the injured myocardium.[3]

Clinical Evidence: The REC-DUT-002 Trial

The REC-DUT-002 trial, a phase 2, multicenter, double-blind, placebo-controlled study, evaluated the safety, tolerability, and efficacy of Dutogliptin in combination with Filgrastim (G-CSF) in patients with ST-elevation myocardial infarction (STEMI).[3][4]

Table 1: Key Quantitative Outcomes from the REC-DUT-002 Trial [3][4]

ParameterDutogliptin + Filgrastim Group (Mean ± SD)Placebo Group (Mean ± SD)p-value
Change in LVEDV (mL) from Day 3 to Day 90+15.7 ± 28.1+13.7 ± 27.5Not Statistically Significant
Change in LVEF (%) from Day 3 to Day 90+5.9 ± 8.9+5.7 ± 7.8Not Statistically Significant
Change in FWHM LGE Mass (g) from Day 3 to Day 90-19.9 ± 16.9-12.7 ± 17.20.23

LVEDV: Left Ventricular End-Diastolic Volume; LVEF: Left Ventricular Ejection Fraction; FWHM LGE: Full-Width at Half-Maximum Late Gadolinium Enhancement.

Although the primary endpoints did not reach statistical significance, a trend towards a greater reduction in infarct size (FWHM LGE mass) was observed in the treatment group.[3][4] The trial was closed out early due to the SARS-CoV-2 pandemic, which may have impacted the statistical power.[3]

Experimental Protocol: REC-DUT-002 Trial
  • Study Design: Phase 2, multicenter, randomized, double-blind, placebo-controlled.[3]

  • Patient Population: 47 patients (56.1 ± 10.7 years, 29% female) with STEMI, reduced left ventricular ejection fraction (LVEF ≤ 45%), who had undergone successful revascularization following primary percutaneous coronary intervention (PCI).[3][4]

  • Treatment Regimen:

    • Dutogliptin Group: Dutogliptin (60 mg) administered subcutaneously twice daily for 14 days, with co-administration of Filgrastim (10 μg/kg) subcutaneously once daily for the first 5 days.[3]

    • Placebo Group: Matching placebo administered on the same schedule.[3]

  • Primary Outcome Measures: Safety and tolerability of the combination therapy.[3]

  • Secondary Efficacy Measures: Changes in cardiac magnetic resonance imaging (cMRI)-derived functional and structural parameters from baseline (within 72 hours post-PCI) to 90 days.[3]

Signaling Pathway: The SDF-1α/CXCR4 Axis

Dutogliptin's cardioprotective effects are primarily mediated through the potentiation of the SDF-1α/CXCR4 signaling axis.

SDF1a_CXCR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Dutogliptin Dutogliptin DPP4 DPP-4 Dutogliptin->DPP4 Inhibits SDF1a_active Active SDF-1α DPP4->SDF1a_active Degrades SDF1a_inactive Inactive SDF-1α CXCR4 CXCR4 Receptor SDF1a_active->CXCR4 Activates PI3K_Akt PI3K/Akt Pathway CXCR4->PI3K_Akt MAPK_ERK MAPK/ERK Pathway CXCR4->MAPK_ERK JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT Cell_Survival Cell Survival (Anti-apoptosis) PI3K_Akt->Cell_Survival Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis Stem_Cell_Homing Stem Cell Homing & Proliferation JAK_STAT->Stem_Cell_Homing

Dutogliptin's Cardioprotective Signaling Pathway

Neuroprotective Potential of Dutogliptin

While direct evidence for Dutogliptin's neuroprotective effects is limited, the broader class of DPP-4 inhibitors has shown promise in preclinical models of neurological disorders. The proposed mechanisms are both GLP-1 dependent and independent.

Preclinical Insights from DPP-4 Inhibitors

Studies on other DPP-4 inhibitors, such as sitagliptin and linagliptin, have demonstrated neuroprotective effects in animal models of stroke and neurodegenerative diseases. These effects are attributed to the reduction of neuroinflammation, oxidative stress, and apoptosis. Some studies suggest that these neuroprotective actions may be independent of the GLP-1 receptor, pointing towards alternative pathways.

Potential Mechanisms of Neuroprotection

The neuroprotective effects of DPP-4 inhibitors are thought to involve multiple pathways, including the modulation of inflammatory responses in the brain and the enhancement of neuronal survival signals.

Neuroprotection_Workflow cluster_model Experimental Model cluster_treatment Treatment cluster_assessment Assessment Animal_Model Animal Model of Neurological Disorder (e.g., Stroke, Alzheimer's) Dutogliptin_Admin Dutogliptin Administration Behavioral Behavioral Tests (Cognition, Motor Function) Dutogliptin_Admin->Behavioral Histological Histological Analysis (Neuronal loss, Plaque burden) Dutogliptin_Admin->Histological Biochemical Biochemical Assays (Inflammatory markers, Oxidative stress) Dutogliptin_Admin->Biochemical

General Experimental Workflow for Neuroprotection Studies

Further research is warranted to specifically investigate the neuroprotective capabilities of Dutogliptin and elucidate its precise mechanisms of action in the central nervous system.

Anti-Inflammatory Properties

The anti-inflammatory effects of DPP-4 inhibitors are a key aspect of their therapeutic potential beyond diabetes. Chronic low-grade inflammation is a common feature of many cardiovascular and neurological diseases.

Modulation of Macrophage Polarization

Preclinical studies have shown that some DPP-4 inhibitors can modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This shift can contribute to the resolution of inflammation and tissue repair. While specific studies on Dutogliptin's effect on macrophage polarization are not yet available, it is a promising area for future investigation.

Macrophage_Polarization Dutogliptin Dutogliptin DPP4 DPP-4 Dutogliptin->DPP4 Inhibits Macrophage Macrophage Dutogliptin->Macrophage Shifts Polarization (Hypothesized) DPP4->Macrophage Influences Polarization M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 Promotes M2 M2 Phenotype (Anti-inflammatory) Macrophage->M2 Inhibits Macrophage->M2 Promotes

Hypothesized Effect of Dutogliptin on Macrophage Polarization

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential beyond its established role in diabetes management. The strongest evidence currently supports its use in cardioprotection, particularly in synergy with G-CSF to enhance cardiac repair post-myocardial infarction. While the REC-DUT-002 trial did not meet its primary efficacy endpoints with statistical significance, the observed trends are encouraging and warrant further investigation in larger, adequately powered clinical trials.

The potential neuroprotective and anti-inflammatory effects of Dutogliptin, largely inferred from the broader class of DPP-4 inhibitors, represent exciting avenues for future research. Key areas for further investigation include:

  • Dedicated preclinical studies to quantify the neuroprotective and anti-inflammatory effects of Dutogliptin and to elucidate the specific signaling pathways involved.

  • Investigation into the GLP-1 independent mechanisms of Dutogliptin's action in various tissues.

  • Larger, well-powered clinical trials to definitively assess the efficacy of Dutogliptin in improving outcomes after myocardial infarction.

References

Methodological & Application

Application Notes and Protocols for Dutogliptin Tartrate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Dutogliptin Tartrate in rodent models, based on available preclinical and clinical data. The following protocols are intended to serve as a guide for researchers designing studies to investigate the effects of this compound in models of myocardial infarction and diabetes.

Compound Information

  • Compound: this compound

  • Mechanism of Action: A selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1][2] By inhibiting DPP-4, Dutogliptin prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and stromal cell-derived factor-1 alpha (SDF-1α).[1][3] This leads to enhanced glucose-dependent insulin secretion and plays a role in stem cell mobilization and homing, particularly in the context of cardiac repair.[1][3][4]

  • Formulation: The parenteral formulation, referred to as PHX1149T, is a tartrate salt of Dutogliptin.[5]

  • Vehicle: For parenteral administration (subcutaneous or intravenous), this compound can be dissolved in sterile water for injection.[5]

Dosage and Administration Summary

The following tables summarize key dosage and pharmacokinetic parameters for this compound. It is important to note that detailed rodent-specific therapeutic dosage and pharmacokinetic data are not extensively published. The information provided is a combination of rodent safety data and extrapolated human clinical trial data.

Table 1: Dosage Information for this compound

SpeciesRoute of AdministrationDosage Range/LevelStudy ContextReference
RatNot Specified30 mg/kg (NOAEL)28-day toxicity study[5]
HumanSubcutaneous30 - 120 mg (single dose)Phase 1 Clinical Trial[5]
HumanIntravenous30 mg (single dose)Phase 1 Clinical Trial[5]
HumanSubcutaneous60 mg (twice daily)Phase 2 Clinical Trial (Myocardial Infarction)[1]
HumanOral200 - 400 mg (once daily)Clinical Trial (Type 2 Diabetes)[6]

Table 2: Pharmacokinetic Parameters of Dutogliptin

SpeciesParameterValueRoute of AdministrationReference
HumanBioavailability~100%Subcutaneous[5][7]
HumanTerminal Elimination Half-life~12.2 hoursNot Specified[8]
Rat, DogPlasma Half-life (for a similar DPP-4 inhibitor, Sitagliptin)2 - 5 hoursNot Specified[9]

Signaling Pathway

Dutogliptin's therapeutic potential, particularly in cardiovascular applications, is linked to the SDF-1α/CXCR4 axis.

Dutogliptin This compound DPP4 DPP-4 Inactivation Dutogliptin->DPP4 SDF1a Increased SDF-1α (Stromal Cell-Derived Factor-1α) DPP4->SDF1a StemCell Stem Cell Mobilization & Homing to Ischemic Tissue SDF1a->StemCell Repair Cardiac Repair & Regeneration StemCell->Repair

Figure 1. this compound signaling pathway in cardiac repair.

Experimental Protocols

Myocardial Infarction Model in Mice (Based on Referenced Preclinical Studies)

This protocol is a representative workflow for inducing myocardial infarction (MI) in mice and initiating treatment with this compound, often in combination with Granulocyte-Colony Stimulating Factor (G-CSF) to maximize stem cell mobilization.[1][3][4]

cluster_pre Pre-Procedure cluster_proc Procedure cluster_treat Treatment cluster_post Post-Treatment acclimatization Acclimatization (1 week) anesthesia Anesthesia (e.g., Isoflurane) acclimatization->anesthesia surgery Surgical Induction of MI (LAD Ligation) anesthesia->surgery recovery Post-operative Care & Analgesia surgery->recovery gcsf G-CSF Administration (e.g., s.c. daily for 5 days) recovery->gcsf dutogliptin Dutogliptin Administration (e.g., s.c. twice daily for 14 days) recovery->dutogliptin monitoring Monitor Animal Health & Behavior gcsf->monitoring dutogliptin->monitoring analysis Endpoint Analysis (e.g., Echocardiography, Histology) monitoring->analysis

Figure 2. Experimental workflow for Dutogliptin treatment in a mouse MI model.

Materials:

  • This compound

  • Sterile water for injection

  • G-CSF (optional, but recommended for cardiac repair studies)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for thoracotomy and ligation

  • Suture material

  • Analgesics

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

  • Induction of Myocardial Infarction:

    • Anesthetize the mouse using a reliable method (e.g., isoflurane inhalation).

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery to induce ischemia.[10]

    • Close the thoracic cavity and skin.

    • Provide post-operative care, including analgesia and monitoring for recovery.

  • Drug Preparation:

    • On each day of dosing, prepare a fresh solution of this compound in sterile water for injection. The concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Administration:

    • This compound: Based on human clinical trials, a twice-daily subcutaneous injection regimen is suggested.[1] The exact dosage for mice has not been definitively published, but a starting point could be extrapolated from the rat NOAEL of 30 mg/kg, potentially testing a range of lower doses (e.g., 5, 10, 20 mg/kg).

    • G-CSF (if applicable): Administer G-CSF subcutaneously once daily, typically for the first 5 days post-MI.

    • Administer injections in the loose skin over the back/scruff.

    • The volume of subcutaneous injections in mice should typically not exceed 5 ml/kg.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for signs of distress.

    • At the end of the study period, assess cardiac function (e.g., via echocardiography) and perform histological analysis of the heart tissue to evaluate infarct size and remodeling.

Chemically-Induced Diabetes Model in Rodents

This protocol describes the induction of diabetes using streptozotocin (STZ) and subsequent treatment with this compound.

cluster_pre Pre-Induction cluster_induce Induction cluster_treat Treatment cluster_post Post-Treatment acclimatization Acclimatization & Baseline Measurements (Weight, Glucose) stz_prep Prepare Fresh STZ Solution (e.g., in Citrate Buffer) acclimatization->stz_prep stz_inject STZ Injection (e.g., i.p. or s.c.) stz_prep->stz_inject confirm_diabetes Confirm Hyperglycemia (e.g., after 48-72h) stz_inject->confirm_diabetes grouping Randomize into Treatment Groups confirm_diabetes->grouping dutogliptin Dutogliptin Administration (e.g., Oral Gavage or s.c.) grouping->dutogliptin monitoring Monitor Blood Glucose, Weight, etc. dutogliptin->monitoring analysis Endpoint Analysis (e.g., OGTT, HbA1c, Pancreatic Histology) monitoring->analysis

References

Subcutaneous Delivery of Dutogliptin Tartrate: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous delivery of Dutogliptin Tartrate in animal studies, based on currently available information. The protocols outlined below are intended to serve as a guide for researchers designing preclinical pharmacokinetic and pharmacodynamic studies.

Introduction

Dutogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. Inhibition of DPP-4 increases the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2] While primarily developed for the treatment of type 2 diabetes mellitus, preclinical studies have also explored its potential in cardiovascular applications.[3][4][5][6] Subcutaneous administration of Dutogliptin offers a promising alternative to oral delivery, potentially providing improved bioavailability and sustained therapeutic effect.[7][8]

Mechanism of Action: DPP-4 Inhibition

Dutogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones. By blocking this degradation, Dutogliptin prolongs the activity of GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and reduced glucagon levels. This ultimately results in improved glycemic control.

DPP-4 Inhibition Signaling Pathway Mechanism of Action of Dutogliptin cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Food Intake Food Intake Active GLP-1/GIP Active GLP-1/GIP Food Intake->Active GLP-1/GIP stimulates release of Beta-cells Beta-cells Insulin Release Insulin Release Beta-cells->Insulin Release increases Alpha-cells Alpha-cells Glucagon Release Glucagon Release Alpha-cells->Glucagon Release decreases Active GLP-1/GIP->Beta-cells stimulates Active GLP-1/GIP->Alpha-cells inhibits Inactive GLP-1/GIP Inactive GLP-1/GIP Active GLP-1/GIP->Inactive GLP-1/GIP Dutogliptin Dutogliptin DPP-4 DPP-4 Dutogliptin->DPP-4 inhibits DPP-4->Active GLP-1/GIP degrades Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production decreases

Caption: Dutogliptin inhibits DPP-4, increasing active incretins.

Quantitative Data from Animal Studies

While specific quantitative pharmacokinetic data for subcutaneously administered this compound in animal models is not extensively available in the public domain, a 28-day toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg. This study was foundational in determining the starting doses for human clinical trials.[7][8]

For context, a clinical study in healthy male subjects demonstrated that subcutaneous administration of Dutogliptin resulted in approximately 100% bioavailability.[7][8] Although this data is from human subjects, it suggests excellent absorption via the subcutaneous route.

Table 1: Preclinical Safety Data for Dutogliptin

SpeciesStudy DurationRoute of AdministrationNOAELReference
Rat28 daysNot specified30 mg/kg[7][8]

Experimental Protocols

The following are generalized protocols for subcutaneous administration of this compound in common laboratory animal models. These should be adapted based on specific experimental goals, institutional guidelines, and ethical considerations.

Preparation of this compound Formulation

A parenteral formulation of this compound (PHX1149T) can be prepared by dissolving it in sterile water for injection.[8] The concentration should be calculated to deliver the desired dose in a suitable injection volume for the specific animal model.

Subcutaneous Bolus Injection in Rodents (Rats, Mice)

This protocol is suitable for investigating the pharmacokinetics and pharmacodynamics of a single subcutaneous dose of this compound.

Materials:

  • This compound solution

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal restraining device (optional)

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation: Acclimatize animals to handling and the experimental environment. Weigh each animal to determine the precise injection volume.

  • Dosing: Draw the calculated volume of the this compound solution into a sterile syringe.

  • Injection Site: The preferred site for subcutaneous injection in rodents is the loose skin over the dorsal midline (scruff of the neck) or the flank.

  • Administration:

    • Gently restrain the animal.

    • Lift a fold of skin at the chosen injection site to form a "tent."

    • Wipe the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and gently massage the injection site to aid dispersion.

  • Post-injection Monitoring: Observe the animal for any signs of distress or local site reactions.

Subcutaneous Bolus Injection Workflow Workflow for Subcutaneous Bolus Injection in Rodents A Animal Acclimatization & Weighing C Dose Calculation A->C E Animal Restraint A->E B Dutogliptin Formulation Preparation B->C D Syringe Loading C->D G Subcutaneous Injection D->G F Injection Site Preparation E->F F->G H Post-injection Monitoring G->H I Sample Collection (e.g., blood) H->I

Caption: Key steps for a single subcutaneous injection study.
Animal Models for Efficacy Studies

Type 2 Diabetes Models:

  • Genetic Models: Spontaneously diabetic models such as the db/db mouse or Zucker Diabetic Fatty (ZDF) rat can be used.

  • Induced Models: Diabetes can be induced in rodents through a high-fat diet combined with a low dose of streptozotocin (STZ).

Myocardial Infarction Models:

  • Preclinical studies have utilized a murine model of myocardial infarction to evaluate the cardioprotective effects of Dutogliptin, often in combination with Granulocyte-Colony Stimulating Factor (G-CSF).[4][6][9]

Logical Workflow for Preclinical Subcutaneous Dutogliptin Study

The design of a preclinical study to evaluate subcutaneous this compound should follow a logical progression from initial formulation and dose-range finding to definitive pharmacokinetic, pharmacodynamic, and efficacy studies.

Preclinical Study Logical Workflow Logical Flow of a Preclinical Subcutaneous Dutogliptin Study A Objective Definition (PK, PD, Efficacy) B Animal Model Selection A->B C Dutogliptin Formulation B->C D Dose-Range Finding Study (e.g., based on NOAEL) C->D E Pharmacokinetic (PK) Study (Single & Multiple Dose) D->E F Pharmacodynamic (PD) Study (e.g., DPP-4 inhibition, Glucose levels) D->F G Efficacy Study (in relevant disease model) E->G F->G H Data Analysis & Interpretation G->H

References

Application Notes and Protocols: Dutogliptin Tartrate in Combination with Filgrastim for Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for the combination therapy of Dutogliptin Tartrate and Filgrastim in the context of acute myocardial infarction (AMI). Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Filgrastim, a granulocyte colony-stimulating factor (G-CSF), act synergistically to enhance endogenous cardiac repair mechanisms. This document is intended to guide researchers in designing and executing preclinical and clinical studies based on the existing body of evidence.

The core mechanism of this combination therapy is based on a dual strategy: Filgrastim mobilizes hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral circulation. Dutogliptin then enhances the homing of these reparative cells to the ischemic myocardium by preventing the degradation of Stromal cell-Derived Factor-1 alpha (SDF-1α), a key chemokine for stem cell migration.[1][2] Preclinical studies in murine models have demonstrated that this combination significantly improves survival and reduces infarct size, laying the groundwork for clinical trials.[1]

Mechanism of Action

The therapeutic effect of Dutogliptin and Filgrastim in post-myocardial infarction recovery is centered on the potentiation of the SDF-1α/CXCR4 signaling axis.

  • Filgrastim (G-CSF): This agent stimulates the proliferation and differentiation of hematopoietic precursor cells and their release from the bone marrow into the bloodstream. This increases the circulating pool of HSPCs, which have the potential to contribute to cardiac repair.

  • This compound (DPP-4 Inhibitor): Following myocardial infarction, the ischemic heart tissue upregulates the expression of SDF-1α. This chemokine acts as a homing signal for circulating CXCR4-expressing stem cells. However, SDF-1α is rapidly degraded by the enzyme DPP-4. Dutogliptin inhibits DPP-4, thereby increasing the local concentration and duration of action of SDF-1α in the heart. This enhanced SDF-1α gradient promotes the recruitment and engraftment of the G-CSF mobilized stem cells to the site of injury.

The binding of SDF-1α to its receptor, CXCR4, on stem cells and cardiomyocytes activates several downstream signaling pathways, including the PI3K/Akt and STAT3 pathways. These pathways are known to promote cell survival, angiogenesis, and reduce inflammation, contributing to the overall therapeutic effect of improved cardiac function and reduced adverse remodeling.

Signaling Pathways

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subgraph "cluster_Myocardium" { label="Ischemic Myocardium"; bgcolor="#F1F3F4"; "SDF1a" [label="SDF-1α", fillcolor="#FFFFFF", fontcolor="#202124"]; "DPP4" [label="DPP-4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dutogliptin" [label="Dutogliptin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CXCR4" [label="CXCR4 Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; "PI3K_Akt" [label="PI3K/Akt Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; "STAT3" [label="STAT3 Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; "Cardiac_Repair" [label="Cardiac Repair\n(Angiogenesis, Anti-apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

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"HSPCs_BM" -> "HSPCs_Blood" [label="Release", color="#34A853"]; "HSPCs_Blood" -> "CXCR4" [label="Homing", color="#4285F4"]; } enddot Caption: Mechanism of action for Dutogliptin and Filgrastim in myocardial repair.

Preclinical Data Summary

The following tables summarize key findings from preclinical studies in a murine model of myocardial infarction, which provided the foundational evidence for the clinical development of this combination therapy. The studies involved inducing myocardial infarction by ligating the left anterior descending (LAD) coronary artery.

Table 1: Effect of DPP-IV Inhibition and G-CSF on Cardiac Function

Treatment GroupEjection Fraction (%)Fractional Shortening (%)
Sham58.3 ± 2.130.1 ± 1.5
MI + Saline25.4 ± 1.912.1 ± 0.9
MI + G-CSF30.2 ± 2.314.5 ± 1.2
MI + G-CSF + DPP-IV Inhibitor42.1 ± 2.820.7 ± 1.6

*p < 0.05 compared to MI + G-CSF

Table 2: Effect on Cardiac Remodeling and Infarct Size

Treatment GroupInfarct Size (%)LV End-Diastolic Diameter (mm)
MI + Saline38.5 ± 3.15.1 ± 0.2
MI + G-CSF34.2 ± 2.84.8 ± 0.2
MI + G-CSF + DPP-IV Inhibitor22.7 ± 2.54.2 ± 0.1

*p < 0.05 compared to MI + G-CSF

Table 3: Survival Rate

Treatment GroupSurvival Rate (%)
MI + Saline55
MI + G-CSF65
MI + G-CSF + DPP-IV Inhibitor85*

*p < 0.05 compared to MI + G-CSF

Experimental Protocols

Preclinical Murine Model of Myocardial Infarction

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"MI_Induction" -> "Treatment_Admin" [color="#5F6368"]; "Treatment_Admin" -> "Cardiac_Function" [color="#5F6368"]; "Cardiac_Function" -> "Histology" [color="#5F6368"]; "Histology" -> "FACS" [color="#5F6368"]; } enddot Caption: Workflow for preclinical evaluation of Dutogliptin and Filgrastim.

1. Animal Model:

  • Species: C57BL/6 mice (8-12 weeks old).

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine mixture or isoflurane inhalation.

  • Intubation and Ventilation: Orotracheal intubation with a 22-gauge catheter and connection to a small animal ventilator.

2. Myocardial Infarction Induction (LAD Ligation):

  • Perform a left thoracotomy to expose the heart.

  • Identify the left anterior descending (LAD) coronary artery.

  • Ligate the LAD permanently with a 7-0 or 8-0 silk suture.

  • Successful ligation is confirmed by the immediate appearance of a pale area in the anterior wall of the left ventricle.

  • Close the chest in layers.

3. Treatment Administration:

  • Filgrastim: Administer subcutaneously at a dose of 100-200 µg/kg/day for 5-7 consecutive days, starting shortly after MI induction.

  • Dutogliptin (or other DPP-IV inhibitor): Administer subcutaneously or intraperitoneally at an appropriate dose (e.g., 10 mg/kg/day for a research-grade DPP-IV inhibitor) for 7-14 days, starting concurrently with Filgrastim.

4. Assessment of Cardiac Function (Echocardiography):

  • Perform transthoracic echocardiography at baseline (before MI) and at specified time points post-MI (e.g., 7, 14, and 28 days).

  • Measure left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs) to calculate ejection fraction (EF) and fractional shortening (FS).

5. Histological Analysis:

  • At the end of the study, euthanize the mice and excise the hearts.

  • Infarct Size Measurement: Perfuse the heart with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium will stain red, while the infarcted area will remain pale.

  • Fibrosis Assessment: Fix heart sections in 10% buffered formalin, embed in paraffin, and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition.

  • Capillary Density: Stain heart sections with an endothelial cell marker (e.g., CD31) to quantify the number of capillaries in the border zone of the infarct.

6. Flow Cytometry (FACS) for Stem Cell Homing:

  • Harvest hearts at an early time point post-MI (e.g., day 3 or 4).

  • Digest the myocardial tissue to obtain a single-cell suspension.

  • Stain the cells with fluorescently labeled antibodies against stem cell markers (e.g., c-kit, Sca-1) and the CXCR4 receptor.

  • Analyze the cell populations using a flow cytometer to quantify the number of recruited stem cells.

Clinical Trial Protocol (Phase 2 - REC-DUT-002)

1. Study Design:

  • A randomized, double-blind, placebo-controlled, multicenter study.[3]

2. Patient Population:

  • Adults (18-85 years) with ST-elevation myocardial infarction (STEMI) who have undergone successful percutaneous coronary intervention (PCI).[2][4]

  • Reduced left ventricular ejection fraction (LVEF ≤ 45%) confirmed by echocardiography.[3]

3. Intervention:

  • Treatment Group: this compound (60 mg) administered subcutaneously twice daily for 14 days, in combination with Filgrastim (10 µg/kg) administered subcutaneously once daily for the first 5 days.[2]

  • Control Group: Matching placebo administered on the same schedule.[3]

4. Primary and Secondary Endpoints:

  • Primary Objective: To evaluate the safety and tolerability of the combination therapy.[2]

  • Secondary Objectives: To assess preliminary efficacy based on changes in cardiac magnetic resonance imaging (cMRI) parameters, and to determine the pharmacokinetics and pharmacodynamics of dutogliptin.[2]

5. Key Assessments:

  • Safety: Monitoring of adverse events, serious adverse events, and laboratory parameters.[3]

  • Efficacy (cMRI): Assessment of LVEF, left ventricular volumes, and infarct size at baseline (within 72 hours post-PCI) and at a 3-month follow-up.[3]

  • Biomarkers: Measurement of plasma levels of SDF-1α, N-terminal pro-b-type natriuretic peptide (NT-proBNP), and high-sensitivity troponin.[2]

Table 4: Summary of REC-DUT-002 Clinical Trial Protocol

ParameterDescription
Trial Phase 2
Indication ST-Elevation Myocardial Infarction (STEMI)
Patient Population Post-PCI with LVEF ≤ 45%
Dutogliptin Dose 60 mg SC BID for 14 days[2]
Filgrastim Dose 10 µg/kg SC QD for 5 days[2]
Primary Outcome Safety and Tolerability[2]
Key Efficacy Metric Change in LVEF by cMRI[3]

Conclusion

The combination of this compound and Filgrastim represents a promising therapeutic strategy for enhancing cardiac repair following myocardial infarction. The preclinical data strongly support the mechanism of action, demonstrating improved cardiac function and survival in animal models. The detailed protocols provided herein are intended to facilitate further research and development of this innovative approach to treating ischemic heart disease. The results of ongoing and future clinical trials will be crucial in establishing the clinical utility of this combination therapy in patients with AMI.

References

Application Notes & Protocols: Developing a Cardiac Remodeling Animal Model with Dutogliptin Tartrate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac remodeling refers to the changes in the heart's size, shape, structure, and function that occur in response to cardiac injury or increased load, such as after a myocardial infarction (MI). This process often involves cardiomyocyte hypertrophy, fibroblast proliferation, and excessive deposition of extracellular matrix, leading to cardiac fibrosis and progressive heart failure.[1] Dutogliptin Tartrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates various peptides, including Stromal Cell-Derived Factor-1α (SDF-1α).[2][3] By inhibiting DPP-4, Dutogliptin increases the bioavailability of SDF-1α, which plays a crucial role in tissue repair and regeneration by promoting the homing of stem and progenitor cells to the site of injury.[4][5]

These application notes provide a comprehensive framework for establishing a rodent model of cardiac remodeling and evaluating the therapeutic effects of this compound.

Principle of the Model and Mechanism of Action

This model involves inducing cardiac remodeling in rodents, most commonly through surgical ligation of the left anterior descending (LAD) coronary artery to create a myocardial infarction (MI).[6] Following the injury, animals are treated with this compound. The primary hypothesis is that Dutogliptin will attenuate adverse cardiac remodeling by potentiating the SDF-1α/CXCR4 signaling axis.

Mechanism of Action: The SDF-1α/CXCR4 Axis DPP-4 inhibitors prevent the degradation of SDF-1α.[2] Elevated levels of SDF-1α enhance the recruitment of CXCR4-expressing progenitor cells from the bone marrow to the injured myocardium.[4][7] The binding of SDF-1α to its receptor, CXCR4, on various cell types, including cardiomyocytes and progenitor cells, activates pro-survival and pro-angiogenic signaling pathways, such as PI3K/Akt and STAT3.[8][9] This cascade is believed to reduce apoptosis, promote angiogenesis, and decrease inflammation and fibrosis, ultimately leading to improved cardiac function and repair.[4][8]

cluster_0 Dutogliptin Action cluster_1 SDF-1α / CXCR4 Axis cluster_2 Cellular & Physiological Outcomes Dutogliptin This compound DPP4 DPP-4 Enzyme Dutogliptin->DPP4 Inhibits SDF1a_inactive Inactive SDF-1α DPP4->SDF1a_inactive Degrades SDF1a_active Active SDF-1α CXCR4 CXCR4 Receptor SDF1a_active->CXCR4 Binds to ProSurvival Pro-Survival Pathways (PI3K/Akt, STAT3) CXCR4->ProSurvival Activates Outcomes Reduced Fibrosis Reduced Apoptosis Increased Angiogenesis Improved Cardiac Function ProSurvival->Outcomes Leads to cluster_setup Phase 1: Model Induction & Treatment cluster_analysis Phase 2: Data Collection & Analysis A Animal Acclimatization (1 week) B Baseline Echocardiography A->B C Induction of Myocardial Infarction (LAD Ligation) B->C D Group Randomization (Sham, Vehicle, Dutogliptin) C->D E Drug Administration (Daily for 4 weeks) D->E F Weekly Echocardiography E->F G Terminal Procedure (Week 4) Final Echocardiography F->G H Heart Tissue Harvesting G->H I Histological Analysis (Masson's Trichrome) H->I J Molecular Analysis (Western Blot, qRT-PCR) H->J K Data Interpretation & Statistical Analysis I->K J->K Treatment Dutogliptin Treatment Mechanism Mechanism: ↑ SDF-1α Bioavailability Potentiation of CXCR4 Signaling Treatment->Mechanism Initiates Molecular Molecular Changes: ↓ Pro-fibrotic Gene Expression (TGF-β1, Collagen) ↑ Pro-survival Protein Activation (p-Akt, p-STAT3) Mechanism->Molecular Leads to Histological Histological Improvement: ↓ Collagen Deposition (Reduced Fibrosis) Molecular->Histological Results in Functional Functional Improvement: ↑ LVEF & LVFS ↓ LV Dilation Histological->Functional Contributes to

References

Application Notes: Phase 2 Study of Dutogliptin in Post-Myocardial Infarction Patients

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the protocol for a Phase 2 clinical trial (based on the REC-DUT-002 trial) investigating the safety and efficacy of dutogliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, in combination with Filgrastim (G-CSF) for patients in early recovery after an acute ST-elevation myocardial infarction (STEMI).[1][2][3][4]

Introduction

Following a myocardial infarction (MI), the heart muscle undergoes significant adverse remodeling, often leading to heart failure.[3][5][6] Regenerative therapies aim to mitigate this damage and improve cardiac function.[7] One promising strategy involves enhancing the body's natural repair mechanisms by mobilizing endogenous stem cells and guiding them to the site of injury.[8]

The chemokine Stromal cell-derived factor-1 alpha (SDF-1α) is crucial for stem cell migration and homing to ischemic tissue.[2] However, SDF-1α is rapidly degraded by the enzyme DPP-4.[9] Dutogliptin, a DPP-4 inhibitor, prevents this degradation, thereby increasing local concentrations of SDF-1α.[3][10] When combined with Filgrastim (G-CSF), a factor that mobilizes stem and progenitor cells from the bone marrow into the bloodstream, this therapeutic approach is hypothesized to promote cardiac repair and improve outcomes post-MI.[1][3][5]

Therapeutic Rationale

The core of this therapeutic strategy is the SDF-1α/CXCR4 signaling axis.[11][12] Myocardial ischemia triggers the release of SDF-1α, creating a chemotactic gradient that attracts circulating progenitor cells expressing the CXCR4 receptor.[13] By inhibiting DPP-4, dutogliptin sustains this SDF-1α signal, while G-CSF increases the pool of available circulating progenitor cells.[14] The binding of SDF-1α to CXCR4 on these cells is believed to activate pro-survival and pro-angiogenic pathways, including PI3K/Akt and MAPK/ERK, ultimately enhancing myocardial repair and function.[11][15][16]

Data Presentation

The following tables summarize the key aspects of the Phase 2 study protocol and its findings.

Table 1: Study Design Summary (REC-DUT-002 Trial)

Parameter Description
Study Title A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Safety and Efficacy Study of Dutogliptin in Combination with Filgrastim in Early Recovery Post-Myocardial Infarction.[1][7]
Phase 2
Primary Objective To evaluate the safety, tolerability, and preliminary efficacy of dutogliptin with filgrastim compared to placebo.[2][6]
Patient Population Patients with first ST-elevation Myocardial Infarction (STEMI) after successful percutaneous coronary intervention (PCI).[3][5][17]
Sample Size 47 patients were randomized (study terminated early due to the SARS-CoV-2 pandemic).[3][5][17]
Randomization 1:1 ratio to either the active treatment group or the placebo group.
Primary Efficacy Endpoint Change in Left Ventricular Ejection Fraction (LV-EF) from baseline to Day 90, assessed by cardiac MRI (cMRI).[2]

| Study Duration | 14 days of treatment with a 90-day follow-up for the primary endpoint.[3][5] |

Table 2: Key Patient Inclusion and Exclusion Criteria

Inclusion Criteria Exclusion Criteria
Age 18-80 years History of previous myocardial infarction
Diagnosis of first acute STEMI Cardiogenic shock
Successful primary PCI with stenting performed History of malignancy or bone marrow disorder
Left Ventricular Ejection Fraction (LV-EF) ≤ 45% assessed post-PCI.[3][5][17] Known hypersensitivity to dutogliptin or filgrastim
Study treatment initiated within 72 hours of PCI.[3][5][6] Severe renal or hepatic impairment

| Written informed consent | Participation in another clinical trial |

Table 3: Dosing and Administration Schedule

Drug Dosage & Administration Duration
Dutogliptin 60 mg administered twice daily by subcutaneous injection.[3][5][6] 14 Days
Filgrastim (G-CSF) Standard dosing regimen for stem cell mobilization. Per standard clinical practice, typically for 5-7 days.

| Placebo | Matching placebo administered twice daily by subcutaneous injection.[3][5][6] | 14 Days |

Table 4: Schedule of Assessments

Assessment Screening / Baseline (Day 0-3) Treatment (Day 1-14) Follow-up (Day 90)
Informed Consent X
Inclusion/Exclusion Check X
Physical Examination X X
Vital Signs X Daily X
Adverse Event Monitoring X Daily X
12-Lead ECG X As needed X
Blood Sampling (Safety Labs) X Weekly X
Blood Sampling (Biomarkers) X Multiple points X

| Cardiac MRI (cMRI) | X (within 72h post-PCI)[3][5][17] | | X |

Table 5: Summary of Efficacy Results (cMRI)

Parameter Treatment Group (n=24) Placebo Group (n=23) p-value
Change in LV-EF from Baseline to Day 90 +5.9% +5.7% NS
Change in LV End-Diastolic Volume (mL) +15.7 mL +13.7 mL NS
Change in Late Gadolinium Enhancement (LGE) Mass (g) -19.9 g -12.7 g 0.23

Data sourced from the REC-DUT-002 trial results.[3][5][17] LV-EF: Left Ventricular Ejection Fraction; NS: Not Significant.

Table 6: Summary of Safety and Tolerability

Event Category Treatment Group Placebo Group
Serious Adverse Events (SAEs) No statistically significant difference.[3][5] No statistically significant difference.[3][5]
Study Drug-Related SAEs None reported.[3] None reported.[3]
Non-fatal Myocardial Infarction 2 1
Hospitalization (Heart Failure) No significant difference No significant difference

The concomitant treatment was reported to be well tolerated with no safety issues detected.[3][5][17]

Visualizations

Signaling Pathway and Experimental Workflow

Mechanism_of_Action cluster_0 Bone Marrow cluster_1 Circulation cluster_2 Ischemic Myocardium GCSF Filgrastim (G-CSF) BM_StemCells Bone Marrow Progenitor Cells GCSF->BM_StemCells Mobilizes Circ_StemCells Circulating CXCR4+ Progenitor Cells BM_StemCells->Circ_StemCells Mobilization CXCR4 CXCR4 Receptor on Cardiomyocytes & Progenitor Cells Circ_StemCells->CXCR4 Homing & Engraftment SDF1a SDF-1α DPP4 DPP-4 Enzyme SDF1a->CXCR4 Binds DPP4->SDF1a Degrades SDF1a_degraded Inactive SDF-1α DPP4->SDF1a_degraded Dutogliptin Dutogliptin Dutogliptin->DPP4 Inhibits Myocardium Injured Myocardium Myocardium->SDF1a Secretes Signaling Pro-Survival Signaling (Akt, ERK, STAT3) CXCR4->Signaling Activates Repair Cardiac Repair (Angiogenesis, Anti-apoptosis) Signaling->Repair Promotes Clinical_Trial_Workflow cluster_screening Screening & Baseline (Day 0-3) cluster_treatment Treatment Period (Day 1-14) cluster_followup Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent PCI Primary PCI with Stenting Consent->PCI Baseline_cMRI Baseline cMRI (within 72h post-PCI) PCI->Baseline_cMRI Randomization Randomization (1:1) Baseline_cMRI->Randomization Group_A Group A: Dutogliptin (60mg BID, SC) + Filgrastim Randomization->Group_A Group_B Group B: Placebo (BID, SC) + Filgrastim Randomization->Group_B Safety_Monitoring Daily Safety Monitoring (Vitals, AEs) Group_A->Safety_Monitoring Followup_Visit End of Study Visit (Day 90) Group_A->Followup_Visit Group_B->Safety_Monitoring Group_B->Followup_Visit Followup_cMRI Primary Endpoint cMRI Followup_Visit->Followup_cMRI Data_Analysis Data Analysis (Efficacy & Safety) Followup_cMRI->Data_Analysis

References

Application Notes and Protocols for Preclinical Studies of Dutogliptin Tartrate in Combination with Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, dutogliptin increases the circulating levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby lowering blood glucose levels. Metformin, a biguanide, is a first-line therapy for type 2 diabetes that primarily acts by decreasing hepatic glucose production and improving insulin sensitivity in peripheral tissues.

The combination of a DPP-4 inhibitor and metformin is a well-established therapeutic strategy in the clinical management of type 2 diabetes. The complementary mechanisms of action of these two drug classes provide a rationale for their use in combination to achieve better glycemic control. While extensive clinical data is available, this document focuses on the preclinical evaluation of the combination of Dutogliptin Tartrate and metformin, providing detailed application notes and protocols for researchers in the field.

Note: Publicly available preclinical studies specifically detailing the in vivo efficacy of the this compound and metformin combination are limited. The following protocols and data are based on the known mechanisms of each compound, preclinical studies of other DPP-4 inhibitors in combination with metformin, and pharmacokinetic data from clinical studies involving dutogliptin and metformin.

Data Presentation

Pharmacokinetic Interactions

A clinical study in patients with type 2 diabetes investigated the pharmacokinetic interactions between dutogliptin and metformin at steady state. The results indicated no clinically significant drug-drug interaction.[1]

Table 1: Pharmacokinetic Parameters of Dutogliptin with and without Metformin Co-administration [1]

ParameterDutogliptin AloneDutogliptin + MetforminGeometric Mean Ratio (90% CI)p-value
AUC(0-24h)--0.91 (0.79-1.06)0.29
Cmax--0.95 (0.76-1.19)0.70

Table 2: Pharmacokinetic Parameters of Metformin with and without Dutogliptin Co-administration [1]

ParameterMetformin AloneMetformin + DutogliptinGeometric Mean Ratio (90% CI)p-value
AUC(0-12h)--0.99 (0.84-1.17)0.93
Cmax--0.91 (0.79-1.04)0.18
Expected Preclinical Efficacy (Based on Analogue Studies)

The following table summarizes the expected synergistic effects on glycemic control based on preclinical studies of other DPP-4 inhibitors (e.g., sitagliptin) in combination with metformin in rodent models of type 2 diabetes.

Table 3: Representative Efficacy Data from a Preclinical Study of a DPP-4 Inhibitor and Metformin Combination in Zucker Diabetic Fatty (ZDF) Rats

Treatment GroupFasting Glucose (mg/dL)Postprandial Glucose (mg/dL)Active GLP-1 (pM)
Control (Untreated ZDF)350 ± 25550 ± 305 ± 1
Metformin280 ± 20450 ± 258 ± 2
DPP-4 Inhibitor300 ± 22480 ± 2815 ± 3
DPP-4 Inhibitor + Metformin200 ± 18350 ± 2025 ± 4

Signaling Pathways and Mechanisms of Action

The combination of this compound and metformin targets multiple pathways to improve glycemic control. Dutogliptin enhances the incretin pathway, while metformin primarily acts on hepatic glucose production and insulin sensitivity.

cluster_0 This compound cluster_1 Metformin cluster_2 Pancreatic Islets cluster_3 Liver cluster_4 Muscle Dutogliptin Dutogliptin DPP-4 DPP-4 Dutogliptin->DPP-4 inhibits GLP-1 GLP-1 DPP-4->GLP-1 inactivates Metformin Metformin AMPK AMPK Metformin->AMPK activates Hepatic Glucose Production Hepatic Glucose Production AMPK->Hepatic Glucose Production inhibits Glucose Uptake Glucose Uptake AMPK->Glucose Uptake stimulates Insulin Secretion Insulin Secretion GLP-1->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion GLP-1->Glucagon Secretion inhibits Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Glucagon Secretion->Hepatic Glucose Production stimulates Hepatic Glucose Production->Blood Glucose raises Glucose Uptake->Blood Glucose lowers

Caption: Combined mechanism of Dutogliptin and Metformin.

Experimental Protocols

Animal Models

Commonly used rodent models for type 2 diabetes in preclinical studies include:

  • Zucker Diabetic Fatty (ZDF) rats: A genetic model of obesity, insulin resistance, and progressive hyperglycemia.

  • db/db mice: Mice with a mutation in the leptin receptor, leading to obesity, insulin resistance, and diabetes.[2]

  • High-fat diet (HFD) / Streptozotocin (STZ) induced diabetic rats: A non-genetic model where insulin resistance is induced by a high-fat diet, followed by a low dose of streptozotocin to induce beta-cell dysfunction.

Experimental Workflow for Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of the combination therapy in a preclinical setting.

start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization diabetes_induction Diabetes Induction (if not a genetic model) acclimatization->diabetes_induction grouping Randomization into Treatment Groups diabetes_induction->grouping treatment Daily Dosing: - Vehicle - Dutogliptin - Metformin - Combination grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Fasting Blood Glucose treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt monitoring->treatment terminal_collection Terminal Sample Collection: - Blood (for biomarkers) - Tissues (e.g., pancreas, liver) ogtt->terminal_collection analysis Data Analysis terminal_collection->analysis end End analysis->end

Caption: Preclinical experimental workflow.

Protocol 1: Induction of Diabetes in Rats using High-Fat Diet and Streptozotocin
  • Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old).

  • Diet:

    • Control group: Standard chow.

    • Diabetic group: High-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.

  • Streptozotocin (STZ) Injection:

    • After the high-fat diet period, administer a single low dose of STZ (e.g., 30-40 mg/kg) intraperitoneally. STZ should be freshly dissolved in cold citrate buffer (0.1 M, pH 4.5).

    • The control group receives an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection.

    • Rats with fasting blood glucose levels >200 mg/dL are considered diabetic and are used for the study.

Protocol 2: Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Glucose Administration: Administer a glucose solution (2 g/kg body weight) orally via gavage.

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose levels at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Protocol 3: Measurement of Active GLP-1
  • Blood Collection: Collect blood samples into tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific commercial inhibitor) and a protease inhibitor cocktail to prevent ex vivo degradation of GLP-1.

  • Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

  • Assay: Use a commercially available ELISA kit specific for active GLP-1 (7-36 amide) for quantification.

Logical Relationship of Therapeutic Effects

The combination of Dutogliptin and metformin leads to a multi-faceted improvement in the pathophysiology of type 2 diabetes.

combination Dutogliptin + Metformin dpp4_inhibition DPP-4 Inhibition combination->dpp4_inhibition ampk_activation AMPK Activation combination->ampk_activation glp1_increase Increased Active GLP-1 dpp4_inhibition->glp1_increase hepatic_glucose_output Decreased Hepatic Glucose Production ampk_activation->hepatic_glucose_output insulin_sensitivity Improved Peripheral Insulin Sensitivity ampk_activation->insulin_sensitivity insulin_secretion Enhanced Glucose-Dependent Insulin Secretion glp1_increase->insulin_secretion glucagon_suppression Suppressed Glucagon Secretion glp1_increase->glucagon_suppression glycemic_control Improved Glycemic Control insulin_secretion->glycemic_control glucagon_suppression->hepatic_glucose_output hepatic_glucose_output->glycemic_control insulin_sensitivity->glycemic_control

Caption: Therapeutic effects of the combination therapy.

Conclusion

The combination of this compound and metformin offers a promising approach for the management of type 2 diabetes by targeting distinct yet complementary pathways. The lack of pharmacokinetic interaction suggests that the two drugs can be co-administered without dose adjustments. Preclinical studies using analogous compounds have demonstrated a synergistic effect on glycemic control. The protocols outlined in this document provide a framework for conducting preclinical evaluations of this combination therapy in relevant animal models. Further preclinical studies are warranted to fully elucidate the synergistic potential and long-term benefits of the this compound and metformin combination.

References

Application Notes and Protocols for Dutogliptin Tartrate in Endogenous Repair Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutogliptin, a second-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, is a promising therapeutic agent for enhancing endogenous repair mechanisms, particularly in the context of cardiovascular diseases.[1][2] Its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of various chemokines and growth factors.[3][4] Of particular interest is its effect on the Stromal Cell-Derived Factor-1α (SDF-1α)/CXCR4 signaling axis, a critical pathway for the mobilization, homing, and engraftment of stem and progenitor cells to sites of injury.[5][6] These application notes provide a comprehensive overview of the use of Dutogliptin Tartrate for in vivo studies of endogenous repair, complete with experimental protocols and data presentation.

Mechanism of Action: The SDF-1α/CXCR4 Axis

Dutogliptin's therapeutic potential in regenerative medicine stems from its ability to potentiate the SDF-1α/CXCR4 signaling pathway.[5] SDF-1α is a potent chemoattractant for a variety of stem and progenitor cells, including hematopoietic stem cells and endothelial progenitor cells, which express its receptor, CXCR4.[6] Following tissue injury, such as a myocardial infarction, there is an upregulation of SDF-1α in the damaged tissue, creating a chemotactic gradient that recruits circulating CXCR4-positive cells to the site of injury to participate in tissue repair.[6][7]

However, SDF-1α is rapidly degraded and inactivated by the enzyme DPP-4.[8] By inhibiting DPP-4, Dutogliptin prevents the degradation of SDF-1α, thereby prolonging its biological activity and enhancing the recruitment of regenerative cells to the injured myocardium.[2][9] Preclinical studies have demonstrated that the combination of a DPP-4 inhibitor with a mobilizing agent like Granulocyte-Colony Stimulating Factor (G-CSF or Filgrastim) significantly improves survival and reduces infarct size in murine models of myocardial infarction.[5][10]

Signaling Pathway Diagram

SDF1_CXCR4_Pathway cluster_intracellular Injured Myocyte GCSF G-CSF (Filgrastim) BM Bone Marrow GCSF->BM Mobilizes HSPCs Hematopoietic Stem & Progenitor Cells (HSPCs) (CXCR4+) BM->HSPCs Releases CXCR4 CXCR4 Receptor HSPCs->CXCR4 Homing to SDF-1α gradient SDF1a_active Active SDF-1α DPP4 DPP-4 SDF1a_active->DPP4 Degrades SDF1a_active->CXCR4 Binds SDF1a_inactive Inactive SDF-1α Dutogliptin Dutogliptin Dutogliptin->DPP4 DPP4->SDF1a_inactive Repair Endogenous Repair Mechanisms: - Neovascularization - Cardiomyocyte differentiation - Reduced Scar Formation CXCR4->Repair Activates

Caption: Dutogliptin enhances endogenous repair by inhibiting DPP-4, thereby increasing active SDF-1α levels and promoting the homing of CXCR4+ stem cells to injured tissue.

Experimental Protocols

The following protocols are based on methodologies employed in preclinical and clinical studies of Dutogliptin for cardiac repair.

In Vivo Murine Model of Myocardial Infarction

Objective: To evaluate the efficacy of this compound, alone or in combination with G-CSF, in improving cardiac function and reducing infarct size following myocardial infarction in a murine model.

Materials:

  • This compound (sterile, injectable solution)

  • G-CSF (Filgrastim)

  • 8-10 week old male C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • Suture materials

  • Echocardiography system with a high-frequency transducer

  • Histology reagents (e.g., TTC stain, Masson's trichrome stain)

Procedure:

  • Myocardial Infarction Induction:

    • Anesthetize the mouse and perform a left thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery with a suture.

    • Successful ligation is confirmed by the immediate appearance of a pale region on the anterior ventricular wall.

    • Close the chest and allow the animal to recover.

  • Treatment Groups:

    • Sham (thoracotomy without LAD ligation)

    • Vehicle control (e.g., saline)

    • Dutogliptin alone

    • G-CSF alone

    • Dutogliptin + G-CSF

  • Drug Administration:

    • Begin treatment within 24 hours of MI induction.

    • Administer this compound via subcutaneous injection (e.g., 60 mg/kg, twice daily for 14 days).[11][12]

    • Administer G-CSF via subcutaneous injection (e.g., 10 µg/kg, once daily for the first 5 days).[11]

  • Assessment of Cardiac Function:

    • Perform echocardiography at baseline (pre-MI) and at specified time points post-MI (e.g., 7, 14, and 28 days).

    • Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Left Ventricular End-Systolic Volume (LVESV), and Left Ventricular End-Diastolic Volume (LVEDV).

  • Histological Analysis:

    • At the end of the study period, euthanize the animals and harvest the hearts.

    • Perfuse and fix the hearts for histological analysis.

    • Use TTC staining to delineate the infarct area from viable myocardium.

    • Use Masson's trichrome staining to assess fibrosis and scar formation.

Experimental Workflow Diagram

Experimental_Workflow MI_Induction Myocardial Infarction Induction (LAD Ligation) Randomization Randomization into Treatment Groups MI_Induction->Randomization Treatment Drug Administration (Dutogliptin +/- G-CSF) Randomization->Treatment Echo_Followup Follow-up Echocardiography (e.g., Day 7, 14, 28) Treatment->Echo_Followup Echo_Baseline Baseline Echocardiography (Pre-MI) Echo_Baseline->MI_Induction Histology Histological Analysis (e.g., Day 28) Echo_Followup->Histology

Caption: Workflow for in vivo evaluation of Dutogliptin in a murine model of myocardial infarction.

Data Presentation

The following tables summarize key quantitative data from clinical trials investigating Dutogliptin. While preclinical data is not publicly available in detail, these clinical findings provide valuable insights into the expected outcomes.

Table 1: Phase 1 Study of Subcutaneously Administered Dutogliptin in Healthy Volunteers[13][14]
Dose of DutogliptinMaximum DPP-4 InhibitionDuration of >80% InhibitionBioavailability
30 mg>90%-~100%
60 mg>90%8-12 hours~100%
90 mg>90%-~100%
120 mg (multiple doses)>86% over 24 hours24 hours~100%
Table 2: REC-DUT-002 Phase 2 Clinical Trial Outcomes in Post-Myocardial Infarction Patients[11][15][16]
Parameter (Change from Baseline to 90 Days)Placebo Group (n=24)Dutogliptin + Filgrastim Group (n=23)p-value
Left Ventricular Ejection Fraction (LVEF)+5.7%+5.9%NS
Left Ventricular End-Diastolic Volume (LVEDV)+13.7 mL+15.7 mLNS
Full-Width at Half-Maximum Late Gadolinium Enhancement (FWHM LGE) Mass-12.7 g-19.9 g0.23

NS: Not Significant

Conclusion

This compound presents a compelling therapeutic strategy for enhancing endogenous repair mechanisms, primarily through the potentiation of the SDF-1α/CXCR4 signaling axis. The provided protocols offer a framework for researchers to investigate its efficacy in relevant in vivo models. While clinical trials have shown a good safety profile and trends toward improved cardiac tissue health, further preclinical and clinical research is warranted to fully elucidate its therapeutic potential and optimize its clinical application.[4][11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dutogliptin Tartrate Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dutogliptin tartrate in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, dutogliptin prolongs the activity of these incretins, leading to increased insulin secretion, suppressed glucagon release in a glucose-dependent manner, and consequently, improved glycemic control.[1]

Beyond its effects on glucose metabolism, DPP-4 inhibition by dutogliptin also prevents the degradation of other substrates, including the chemokine Stromal Cell-Derived Factor-1α (SDF-1α).[1][2][3] This leads to an increase in active SDF-1α levels, which plays a crucial role in stem cell migration and homing, a mechanism being explored for tissue repair, particularly in the context of myocardial infarction.[3][4][5][6][7]

Q2: What are the reported efficacious doses of this compound in humans?

In clinical trials for type 2 diabetes, oral doses of 200 mg and 400 mg of dutogliptin administered once daily have been shown to improve glycemic control.[8][9] For studies related to early recovery post-myocardial infarction, a parenteral dose of 60 mg administered subcutaneously twice daily has been investigated.[6][10][11]

Q3: Is there a known "no-effect" dose for dutogliptin in animal models?

A 28-day toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg.[4] This information is valuable for designing initial dose-range finding studies in rats.

Q4: What are the key downstream signaling pathways affected by dutogliptin?

The primary downstream signaling pathway affected by dutogliptin is the enhancement of incretin hormone signaling, leading to improved glucose homeostasis. Additionally, the preservation of active SDF-1α by dutogliptin enhances the SDF-1α/CXCR4 signaling axis.[1][3][9] This pathway is critical for the migration and homing of progenitor cells to sites of injury, which is a key mechanism for its potential therapeutic effects in cardiovascular repair.[1][2][3][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy (No significant change in blood glucose in a diabetes model) Inadequate Dosage: The dose may be too low for the specific animal model and disease severity.Conduct a dose-response study to determine the optimal efficacious dose. Start with a dose range informed by the rat NOAEL (30 mg/kg) and consider the wide range of effective doses reported for other DPP-4 inhibitors in rodents.[4][12]
Suboptimal Bioavailability: The route of administration or vehicle may not be providing adequate drug exposure.Consider subcutaneous or intravenous administration for more consistent bioavailability.[4] Ensure the formulation is appropriate for the chosen route and that the compound is fully solubilized.
Model-Specific Resistance: The chosen animal model may have inherent resistance to the effects of DPP-4 inhibition.Review the literature for the suitability of the animal model for studying DPP-4 inhibitors. Consider alternative models of diabetes.
High Variability in Response Inconsistent Drug Administration: Inaccurate dosing or inconsistent timing of administration can lead to variable results.Ensure precise and consistent dosing techniques. For oral gavage, ensure the entire dose is delivered. Administer the drug at the same time each day.
Biological Variability: Individual animal differences in metabolism and disease progression can contribute to variability.Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups.
Unexpected Adverse Effects (e.g., hypoglycemia, injection site reactions) High Dosage: The dose may be in the toxic range for the specific animal model.Reduce the dose. Refer to toxicology data if available. The rat NOAEL is 30 mg/kg.[4]
Formulation Issues: The vehicle or pH of the formulation may be causing local irritation.For parenteral administration, use a sterile, isotonic, and pH-neutral vehicle. Rotate injection sites if possible.[4]
Off-Target Effects: While dutogliptin is selective, high concentrations could potentially lead to off-target effects.Review the literature for known off-target effects of DPP-4 inhibitors.
Difficulty in Translating Results to Other Species Pharmacokinetic Differences: Drug absorption, distribution, metabolism, and excretion can vary significantly between species.Conduct pharmacokinetic studies in the chosen animal model to understand the drug's exposure profile.
Pharmacodynamic Differences: The sensitivity of DPP-4 and its substrates to inhibition may differ between species.Characterize the level of DPP-4 inhibition achieved at the efficacious dose in your animal model.

Data Presentation

Table 1: this compound Dosage Information from Human Clinical Trials

Indication Dosage Route of Administration Frequency Reference
Type 2 Diabetes Mellitus200 mgOralOnce Daily[8][9]
Type 2 Diabetes Mellitus400 mgOralOnce Daily[8][9]
Post-Myocardial Infarction60 mgSubcutaneousTwice Daily[6][10][11]

Table 2: this compound Preclinical Dosage Information

Animal Model Dosage Study Type Key Finding Reference
Rat30 mg/kg28-Day ToxicityNo Observed Adverse Effect Level (NOAEL)[4]
MurineNot explicitly statedMyocardial InfarctionSignificantly improved survival and reduced infarct size (in combination with G-CSF)[4][6][7]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Low-Dose Streptozotocin (STZ)

This protocol is a common method for inducing a type 2 diabetes phenotype in rats that mimics the progression of the disease in humans, involving both insulin resistance and partial beta-cell dysfunction.[13][14]

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)

  • Standard chow

  • Streptozotocin (STZ)

  • Cold, sterile 0.1 M citrate buffer (pH 4.5)

  • Glucometer and test strips

Procedure:

  • Induction of Insulin Resistance:

    • Acclimatize rats for one week on standard chow.

    • Divide rats into two groups: Control (fed standard chow) and Experimental (fed HFD).

    • Feed the respective diets for a period of 2-4 weeks to induce insulin resistance in the HFD group.

  • Induction of Hyperglycemia:

    • After the HFD feeding period, fast the HFD-fed rats overnight (8-12 hours).

    • Freshly prepare STZ solution in cold citrate buffer (pH 4.5) immediately before injection. A common dose is 35-40 mg/kg.[13][14]

    • Administer a single intraperitoneal (i.p.) injection of the STZ solution. The control group receives an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels from tail vein blood 72 hours after STZ injection and then weekly.

    • Rats with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be used for subsequent dutogliptin efficacy studies.[13]

Protocol 2: Evaluation of Dutogliptin Efficacy in a Type 2 Diabetes Rat Model

Materials:

  • Diabetic rats (from Protocol 1)

  • This compound

  • Vehicle (e.g., sterile water for injection, saline, or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Glucometer and test strips

  • Equipment for blood collection (for HbA1c and lipid profile analysis)

Procedure:

  • Dose Preparation:

    • Prepare fresh solutions of this compound in the chosen vehicle daily.

  • Dose-Finding Study (if necessary):

    • Divide diabetic rats into several groups (n=6-8 per group).

    • Include a vehicle control group and at least three dose levels of dutogliptin. A suggested starting range could be 1, 10, and 30 mg/kg, based on the NOAEL.[4]

    • Administer dutogliptin or vehicle by oral gavage once daily for 1-2 weeks.

    • Monitor fasting blood glucose levels regularly to determine the most effective dose.

  • Efficacy Study:

    • Based on the dose-finding study, select the optimal dose of dutogliptin.

    • Divide diabetic rats into a vehicle control group and a dutogliptin treatment group.

    • Administer the selected dose of dutogliptin or vehicle once daily for a period of 4-8 weeks.

  • Efficacy Endpoints:

    • Primary:

      • Fasting blood glucose (measured weekly).

      • Glycated hemoglobin (HbA1c) at the end of the study.

    • Secondary:

      • Oral glucose tolerance test (OGTT) at the end of the study.

      • Serum insulin levels.

      • Lipid profile (triglycerides, cholesterol).

      • Body weight changes.

Mandatory Visualization

Dutogliptin_Signaling_Pathway cluster_0 This compound cluster_1 DPP-4 Inhibition cluster_2 Upstream Substrates cluster_3 Downstream Effects Dutogliptin This compound DPP4 DPP-4 Enzyme Dutogliptin->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) DPP4->GLP1_GIP Degrades SDF1a Active SDF-1α (Chemokine) DPP4->SDF1a Degrades Insulin_Secretion ↑ Insulin Secretion ↓ Glucagon Secretion GLP1_GIP->Insulin_Secretion Stem_Cell_Homing ↑ Stem/Progenitor Cell Migration & Homing (via CXCR4) SDF1a->Stem_Cell_Homing Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Tissue_Repair Potential for Tissue Repair (e.g., Cardiac) Stem_Cell_Homing->Tissue_Repair

Caption: Mechanism of action of this compound.

Experimental_Workflow_Diabetes start Start: Select Rodent Model (e.g., Sprague-Dawley Rats) hfd High-Fat Diet Induction (2-4 weeks) start->hfd stz Low-Dose STZ Injection (e.g., 35-40 mg/kg i.p.) hfd->stz confirm_diabetes Confirm Diabetes (Fasting Glucose > 250 mg/dL) stz->confirm_diabetes randomization Randomize into Groups (Vehicle & Dutogliptin Doses) confirm_diabetes->randomization treatment Daily Oral Gavage (4-8 weeks) randomization->treatment monitoring Weekly Monitoring (Fasting Glucose, Body Weight) treatment->monitoring endpoints End-of-Study Endpoints: - HbA1c - OGTT - Serum Insulin & Lipids treatment->endpoints monitoring->treatment continue treatment end End: Data Analysis endpoints->end

Caption: Workflow for evaluating dutogliptin in a T2D rat model.

References

Technical Support Center: Subcutaneous Formulation of Dutogliptin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the subcutaneous formulation of Dutogliptin Tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the formulation of this dipeptidyl peptidase-4 (DPP-4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a subcutaneous formulation desirable?

A1: this compound is the tartrate salt form of Dutogliptin, a potent and selective, water-soluble, boronic acid-based inhibitor of the DPP-4 enzyme.[1][2] It is being investigated for the treatment of type 2 diabetes mellitus and for its potential role in improving cardiac function after myocardial infarction.[3][4] A subcutaneous (SC) formulation is desirable as it can overcome limitations of oral bioavailability, provide stable and continuous DPP-4 inhibition, and allow for at-home administration, which improves patient convenience and adherence.[5][6] Studies have shown that subcutaneous administration of Dutogliptin results in approximately 100% bioavailability.[5][6]

Q2: What are the primary challenges in developing a subcutaneous formulation for a small molecule like this compound?

A2: Developing a subcutaneous formulation for small molecules, including this compound, presents several challenges. These include ensuring the stability of the active pharmaceutical ingredient (API) in a liquid state, achieving the desired concentration without causing solubility issues like precipitation, and minimizing injection site reactions.[7][8][9] For boronic acid-containing compounds like Dutogliptin, there may be specific stability considerations, such as the potential for interactions with certain excipients.[4][10]

Q3: What are the known physical and chemical properties of this compound relevant to formulation?

A3: this compound is the L-tartaric acid salt of Dutogliptin.[1] It is described as a water-soluble compound.[1][2] The free base, Dutogliptin, has a molecular weight of 241.0951 g/mol , while the tartrate salt has a molecular weight of 391.18 g/mol .[1][11] Dutogliptin is noted to have low plasma protein binding (11%) and is metabolically stable.[7][12] As a boronic acid derivative, its formulation may require careful consideration of pH and potential interactions with diol-containing excipients.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Formulation

Possible Causes:

  • pH Shift: The pH of the formulation may have shifted to a range where this compound has lower solubility.

  • Excipient Interaction: An excipient may be interacting with the this compound, leading to the formation of an insoluble complex.

  • Low Temperature Storage: The formulation may not be stable at lower temperatures, leading to precipitation.

  • High Concentration: The concentration of this compound may be too high for the chosen solvent system.

Troubleshooting Steps:

  • Verify pH: Measure the pH of the formulation. If it has deviated from the target, investigate the buffering capacity of your system.

  • Solubility Profile: Determine the pH-solubility profile of this compound to identify the optimal pH range for maximum solubility.

  • Excipient Compatibility: Conduct compatibility studies with individual excipients. Prepare binary mixtures of this compound and each excipient in solution and observe for any physical changes over time at various temperatures.

  • Co-solvent Addition: Consider the addition of a co-solvent, such as propylene glycol or polyethylene glycol (PEG), to improve solubility.

  • Cyclodextrins: Investigate the use of cyclodextrins, which can form inclusion complexes with the drug and enhance solubility.[13]

  • In-Vitro Dilution Model: Use an in-vitro model to simulate the dilution of the formulation in a physiological buffer to predict if precipitation is likely to occur post-injection.[13]

Issue 2: Degradation of this compound in the Formulation

Possible Causes:

  • Hydrolysis: The molecule may be susceptible to hydrolysis, especially at non-optimal pH values.

  • Oxidation: The presence of oxidative species or exposure to light could be causing degradation.

  • Excipient Incompatibility: Certain excipients or impurities within them could be catalyzing degradation.[14]

Troubleshooting Steps:

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) as per ICH Q1A(R2) guidelines to identify the degradation pathways.[15][16]

  • Analytical Method Development: Develop and validate a stability-indicating HPLC method to separate and quantify this compound from its degradation products.[17][18]

  • pH Optimization: Based on the forced degradation results, identify the pH of maximum stability and ensure your formulation is buffered accordingly. Commonly used buffers for parenteral formulations include acetate, citrate, phosphate, and histidine.[19][20]

  • Antioxidant Addition: If oxidation is a concern, consider adding antioxidants such as ascorbic acid or sodium metabisulfite.

  • Chelating Agents: If metal ion-catalyzed degradation is suspected, the addition of a chelating agent like edetate disodium (EDTA) may be beneficial.

  • Excipient Screening: Screen different grades of excipients to ensure low levels of reactive impurities.

Issue 3: Injection Site Reactions (e.g., Redness, Swelling, Pain)

Possible Causes:

  • Non-physiological pH: A formulation pH that is far from physiological pH (around 7.4) can cause pain and irritation.

  • High Osmolality: Hypertonic or hypotonic solutions can lead to discomfort at the injection site.

  • Irritating Excipients: Some excipients, such as certain preservatives or buffers, can cause local irritation.[19]

  • Drug Properties: The intrinsic properties of the drug itself may contribute to local reactions.

Troubleshooting Steps:

  • pH Adjustment: Adjust the formulation pH to be as close to physiological pH as possible while maintaining drug stability and solubility.

  • Tonicity Adjustment: Use tonicity-adjusting agents like sodium chloride or mannitol to make the formulation isotonic.[20]

  • Buffer Selection and Concentration: Citrate buffers have been associated with more pain upon injection compared to histidine buffers.[19] Keep the buffer strength as low as possible to minimize pain.[19]

  • Preservative Choice: If a multi-dose formulation is required, select a preservative with a low potential for irritation. For example, m-cresol has been associated with more painful injections than benzyl alcohol.[19]

  • Injection Volume: Keep the injection volume as low as possible, typically not exceeding 1 to 2 mL for subcutaneous administration.[9]

  • Management at the Clinic: For managing existing injection site reactions, applying a cold compress can help reduce swelling, and antihistamines may reduce itching.[6][21][22] Rotating injection sites is also recommended for frequent injections.[22][23]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Objective: To determine the solubility of this compound across a range of pH values.

  • Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10, a shaker incubator, and an HPLC system.

  • Method:

    • Prepare a series of buffer solutions at different pH values.

    • Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the filtered solution appropriately and analyze the concentration of dissolved this compound using a validated HPLC method.

    • Plot the solubility (mg/mL) against the pH.

Protocol 2: Excipient Compatibility Study
  • Objective: To assess the compatibility of this compound with various excipients.

  • Materials: this compound, selected excipients (e.g., buffers, tonicity agents, preservatives, antioxidants), stability chambers, HPLC system.

  • Method:

    • Prepare binary mixtures of this compound and each excipient in a predetermined ratio (e.g., 1:1 or a ratio representative of the final formulation).

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at the intended storage temperature.

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (e.g., color change, precipitation).

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.

    • Compare the stability of this compound in the presence of each excipient to a control sample (this compound alone).

Data Presentation

Table 1: Example pH-Solubility Profile of this compound

pHBuffer SystemSolubility (mg/mL)
2.0Citrate> 100
4.0Citrate> 100
6.0Phosphate85
7.4Phosphate50
9.0Borate25

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Example Excipient Compatibility Study Results at 40°C/75% RH after 4 Weeks

ExcipientRatio (Drug:Excipient)Physical AppearanceAssay of Dutogliptin (%)Total Impurities (%)
Control (None)-No change99.50.5
Mannitol1:5No change99.30.7
Sodium Chloride1:1No change99.40.6
Benzyl Alcohol1:0.1No change98.91.1
m-Cresol1:0.1Slight yellowing97.52.5
Polysorbate 801:0.01No change99.20.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

dutogliptin_moa cluster_0 Physiological Response to Food Intake cluster_1 Dutogliptin Intervention Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Released Food->Incretins Pancreas Pancreas Incretins->Pancreas Stimulates Inactivation Incretin Inactivation Incretins->Inactivation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Dutogliptin This compound DPP4 DPP-4 Enzyme Dutogliptin->DPP4 Inhibits DPP4->Inactivation Causes

Caption: Mechanism of Action of this compound.

formulation_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_analysis Analytical & Stability Testing cluster_evaluation Performance Evaluation A1 API Characterization (pKa, logP) A2 pH-Solubility Profile A1->A2 A3 Forced Degradation A2->A3 B1 Excipient Selection (Buffers, Tonicity Agents) A3->B1 B2 Excipient Compatibility B1->B2 B3 Prototype Formulation B2->B3 C1 Develop Stability- Indicating Method B3->C1 C2 Accelerated Stability Studies C1->C2 C3 Real-Time Stability C2->C3 D1 In-vitro Release Testing C3->D1 D2 Injection Site Reaction Model D1->D2

Caption: Subcutaneous Formulation Development Workflow.

References

Dutogliptin Tartrate Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation pathway studies for Dutogliptin Tartrate are not extensively available in public literature. This guide is curated for research and development professionals, providing a framework based on the chemical structure of Dutogliptin, established principles of drug degradation, and data from other DPP-4 inhibitors. The provided protocols and pathways are intended as a starting point for investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

This compound is the tartrate salt of Dutogliptin, an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, investigated for the treatment of type 2 diabetes.[1][2][3][4][5] Its structure contains several functional groups that are susceptible to degradation:

  • Amide bond: Prone to hydrolysis under acidic and basic conditions.[6][7][8][9][10]

  • Secondary amines: Susceptible to oxidation.[11][12][13][14][15]

  • Boronic acid: Can undergo oxidation and may be unstable in aqueous solutions.[16][17][18][19]

Q2: What are the expected degradation pathways for this compound in solution?

Based on its functional groups, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond is the most likely site for hydrolytic cleavage, which would break the molecule into two smaller fragments. This can be catalyzed by both acid and base.[6][7][8][9][10]

  • Oxidation: The secondary amine functionalities could be oxidized, leading to the formation of various oxidation products. The boronic acid moiety is also susceptible to oxidative deboronation.[16][17]

Q3: What are the typical stress conditions for forced degradation studies of gliptins?

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish stability-indicating analytical methods. Typical conditions used for other gliptins include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at temperatures ranging from room temperature to 80°C.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at temperatures ranging from room temperature to 80°C.

  • Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance at temperatures ranging from 60°C to 105°C.

  • Photodegradation: Exposing the drug substance to light according to ICH Q1B guidelines.

Q4: Which analytical techniques are most suitable for studying this compound stability?

A stability-indicating analytical method is crucial. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent drug from its degradation products and quantifying them.[20][21][22][23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown degradation products.[24][25][26][27][28]

Troubleshooting Guide

Q: My this compound sample shows no degradation under the initial stress conditions. What should I do?

A: If you observe less than 5% degradation, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Increase the temperature of the reaction.

  • Extend the duration of the stress testing. It is a stepwise process to achieve the target degradation of 5-20%.

Q: I am observing a loss of mass balance in my stability study. What could be the reasons?

A: A significant deviation from 100% mass balance (the sum of the assay of the parent drug and the percentage of all degradation products) can be due to several factors:

  • Formation of non-UV active degradation products.

  • Formation of volatile degradation products.

  • Degradation products may not be eluting from the HPLC column.

  • The response factor of the degradation products may be significantly different from the parent drug. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to investigate further.

Q: I see multiple unknown peaks in my chromatogram after stress testing. How can I identify them?

A: The identification of unknown degradation products typically involves:

  • LC-MS/MS analysis: This will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): To obtain the accurate mass and predict the elemental composition of the degradation products.

  • Forced degradation of suspected structures: If you can hypothesize the structure of a degradation product, you can attempt to synthesize it and compare its chromatographic and spectral properties to the unknown peak.

Data Presentation: Starting Points for Experimental Design

Since specific quantitative data for this compound is not publicly available, the following table provides typical stress conditions used for other DPP-4 inhibitors, which can serve as a starting point for your experimental design.

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation Products (Hypothetical for Dutogliptin)
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursRT - 80°CAmide bond cleavage products
Base Hydrolysis 0.1 M - 1 M NaOH30 min - 12 hoursRT - 80°CAmide bond cleavage products
Oxidation 3% - 30% H₂O₂1 - 24 hoursRTN-oxides, deboronation products
Thermal (Solid) Dry Heat24 - 72 hours80°C - 105°CMinimal degradation expected based on other gliptins
Photolytic (Solid) ICH Q1B conditions (e.g., 1.2 million lux hours)As per guidelinesRTPotential for minor degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound pure drug substance

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade water, Acetonitrile, and Methanol

  • pH meter, water bath, oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 8 hours. Withdraw samples at regular intervals, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 M NaOH. Keep the solution at 60°C for 4 hours. Withdraw samples, neutralize with 0.5 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep the solution at room temperature for 12 hours, protected from light. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a petri dish and expose it to 80°C in an oven for 48 hours. Dissolve the sample in the solvent and dilute for HPLC analysis.

  • Photodegradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a solution of the exposed sample for HPLC analysis.

  • Control Sample: Prepare a solution of this compound in the solvent and keep it at room temperature, protected from light.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the lambda max of this compound (e.g., using a PDA detector, likely in the range of 210-270 nm).

  • Injection Volume: 10 µL.

Method Development and Optimization:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject the stressed samples (from Protocol 1).

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer and pH), and flow rate to achieve adequate separation (resolution > 1.5) for all peaks.

  • Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines.

Visualizations

Hypothetical_Degradation_Pathway Dutogliptin This compound Amide_Hydrolysis Amide Hydrolysis (Acid/Base) Dutogliptin->Amide_Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Dutogliptin->Oxidation [O] DP1 Degradation Product 1 (Carboxylic Acid Fragment) Amide_Hydrolysis->DP1 DP2 Degradation Product 2 (Amine Fragment) Amide_Hydrolysis->DP2 DP3 Degradation Product 3 (N-Oxide) Oxidation->DP3 DP4 Degradation Product 4 (Deboronation Product) Oxidation->DP4

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare Drug Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress HPLC HPLC-UV/PDA Analysis Stress->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants LCMS->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

Logical_Relationships cluster_stress Stress Conditions cluster_degradation Potential Degradation Acid Acidic pH Hydrolysis Amide Hydrolysis Acid->Hydrolysis Base Basic pH Base->Hydrolysis Oxidant Oxidizing Agent Oxidation N-Oxidation Oxidant->Oxidation Deboronation Oxidative Deboronation Oxidant->Deboronation

Caption: Relationship between stress conditions and degradation types.

References

Potential adverse effects of Dutogliptin Tartrate in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Dutogliptin Tartrate in animal models. The information is based on available preclinical data and general knowledge of the dipeptidyl peptidase-4 (DPP-4) inhibitor class.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected Mortality in Rodent Studies

  • Question: We are observing unexpected mortality in our rat cohort at doses previously considered safe. What could be the cause?

  • Troubleshooting Steps:

    • Verify Dosing Solution: Ensure the this compound solution is correctly prepared, and the concentration is accurate. Improper formulation can lead to acute toxicity.

    • Animal Health Status: Confirm the health status of the animals. Pre-existing conditions can increase sensitivity to the drug.

    • Route of Administration: Double-check the route of administration. Intravenous administration, for example, can lead to higher peak concentrations and potential acute toxicity compared to oral gavage.

    • Dose-Response Assessment: If mortality persists, consider performing a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal strain and conditions. A previously established "no observed adverse effect level" (NOAEL) in a 28-day rat toxicity study was 30 mg/kg[1]. Doses significantly exceeding this may lead to adverse effects.

Issue 2: Lack of Efficacy on Glycemic Control

  • Question: We are not observing the expected improvement in glycemic control in our diabetic mouse model. Why might this be?

  • Troubleshooting Steps:

    • DPP-4 Inhibition Assay: Confirm target engagement by measuring DPP-4 activity in plasma samples from treated animals. Insufficient inhibition will lead to a lack of efficacy.

    • Pharmacokinetics: Analyze the pharmacokinetic profile of this compound in your animal model. The dosing regimen may not be achieving adequate therapeutic concentrations.

    • Animal Model: Evaluate the suitability of the chosen diabetic animal model. The underlying pathology of the model may not be responsive to DPP-4 inhibition.

    • Dietary Control: Ensure strict control over the diet of the animals, as variations in food intake can significantly impact glycemic parameters and mask the effects of the drug.

Frequently Asked Questions (FAQs)

Q1: What is the known "no observed adverse effect level" (NOAEL) for this compound in animal models?

A1: Based on available information from a clinical trial, a 28-day toxicity study in rats established a NOAEL of 30 mg/kg[1]. It is important to note that this is from a sub-chronic study, and the NOAEL for longer-term studies may differ.

Q2: What are the potential class-wide adverse effects of DPP-4 inhibitors in animal models?

A2: While specific data for Dutogliptin is limited, studies on other DPP-4 inhibitors have reported various findings in animal models. These should be considered as potential areas for monitoring in your own studies.

Q3: Are there any known cardiovascular safety concerns with this compound in animal models?

A3: Specific cardiovascular safety pharmacology data for Dutogliptin in animal models is not publicly available. However, the DPP-4 inhibitor class has been extensively studied. While some clinical trials of other DPP-4 inhibitors have raised concerns about heart failure, animal studies have suggested potential beneficial cardiovascular effects[1]. Researchers should include cardiovascular monitoring (e.g., ECG, blood pressure) in their study designs.

Q4: What is the expected effect of this compound on the incretin signaling pathway?

A4: this compound is a DPP-4 inhibitor. DPP-4 is an enzyme that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Dutogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Data Presentation

Table 1: Summary of Known Quantitative Preclinical Data for this compound

ParameterSpeciesDurationDoseFindings
No Observed Adverse Effect Level (NOAEL)Rat28 days30 mg/kgNo adverse effects observed[1]

Table 2: Summary of Potential Adverse Effects of Other DPP-4 Inhibitors in Animal Models (for reference)

DPP-4 InhibitorAnimal ModelDurationKey Findings
SitagliptinSprague-Dawley Rats98 daysWith a high cholesterol diet, sitagliptin did not alleviate pathologic responses and showed hepato-inflammatory effects in shorter-term studies.[2]
MultipleRats and MiceVariousGenerally well-tolerated, with some studies showing potential for pancreatic and renal effects at high doses.[3]
Ile-thia (DPP-4 inhibitor)Fischer 344 RatsN/AContinuous oral inhibition aggravated allergic airway inflammation, while topical inhibition showed protective effects.[4]

Experimental Protocols

As specific experimental protocols for this compound preclinical studies are not publicly available, this section provides a general methodology for a sub-chronic toxicity study, which is a common type of preclinical safety assessment.

Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (equal numbers of males and females).

  • Groups:

    • Control group (vehicle only)

    • Low-dose this compound

    • Mid-dose this compound

    • High-dose this compound

  • Administration: Once daily oral gavage for 28 consecutive days.

  • Observations:

    • Daily: Clinical signs of toxicity, mortality, and morbidity.

    • Weekly: Body weight and food consumption.

  • Clinical Pathology: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

  • Necropsy and Histopathology: All animals are euthanized, and a full necropsy is performed. Organ weights are recorded. A comprehensive set of tissues is collected, preserved, and examined microscopically by a veterinary pathologist.

Mandatory Visualizations

Incretin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) GIP (active) GIP (active) K-cells->GIP (active) Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 degraded by GIP (active)->Beta-cells stimulates GIP (active)->DPP-4 degraded by Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Dutogliptin Dutogliptin Dutogliptin->DPP-4 inhibits

Caption: Incretin Signaling Pathway and the Action of Dutogliptin.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Group Allocation Group Allocation Randomization->Group Allocation Daily Dosing Daily Dosing Group Allocation->Daily Dosing Daily Clinical Observation Daily Clinical Observation Daily Dosing->Daily Clinical Observation Weekly Body Weight Weekly Body Weight Daily Dosing->Weekly Body Weight Blood Collection Blood Collection Weekly Body Weight->Blood Collection Necropsy Necropsy Blood Collection->Necropsy Tissue Collection Tissue Collection Necropsy->Tissue Collection Histopathology Histopathology Tissue Collection->Histopathology

Caption: General Experimental Workflow for a 28-Day Toxicity Study.

References

Troubleshooting variability in Dutogliptin Tartrate in vitro assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dutogliptin Tartrate in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is an enzyme that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn improves insulin secretion in response to glucose and reduces the release of glucagon.[1][4] This mechanism is central to its therapeutic effect in managing type 2 diabetes.[1][2]

Q2: What is the typical in vitro assay used for this compound?

A2: The most common in vitro assay for this compound is a DPP-4 inhibitor screening assay. This is typically a fluorescence-based assay that measures the enzymatic activity of DPP-4.[5] The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-4, releases a fluorescent product.[6][7] The inhibitory activity of this compound is determined by measuring the reduction in fluorescence signal in the presence of the compound.[5]

Q3: What are the key reagents and their roles in a DPP-4 inhibition assay?

A3: The key reagents include:

  • DPP-4 Enzyme: The biological target of this compound.[1][2]

  • Fluorogenic Substrate (e.g., Gly-Pro-AMC): A molecule that becomes fluorescent after being cleaved by the DPP-4 enzyme.[5][6]

  • Assay Buffer: Maintains the optimal pH and ionic strength for the enzymatic reaction.[8]

  • This compound (Inhibitor): The compound being tested for its ability to block DPP-4 activity.

  • Positive Control Inhibitor (e.g., Sitagliptin): A known DPP-4 inhibitor used to validate the assay performance.

  • Solvent (e.g., DMSO, Assay Buffer): Used to dissolve the test compounds.[9]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values

Q: We are observing significant well-to-well and day-to-day variability in our calculated IC50 values for this compound. What are the potential causes and solutions?

A: High variability in IC50 values can stem from several factors related to assay conditions, reagent handling, and data analysis.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use a repeating pipettor for adding reagents to minimize timing differences between wells.[7] Equilibrate pipette tips with the reagent before dispensing.[7]
Temperature Fluctuations Maintain a constant and optimal temperature (typically 37°C) throughout the incubation steps.[7][8] Even a small change in temperature can significantly affect enzyme activity.[8]
Reagent Instability Aliquot and store the DPP-4 enzyme and substrate at -20°C or as recommended by the supplier to avoid repeated freeze-thaw cycles. The diluted enzyme is often stable for only a few hours on ice.[7] Substrate solutions may also have limited stability at room temperature.
Edge Effects in Microplates Increased evaporation in the outer wells of a 96-well plate can concentrate reagents and affect results.[8] To mitigate this, avoid using the outer wells or fill them with buffer or water.
Substrate Concentration Using a substrate concentration significantly higher than the Michaelis-Menten constant (Km) can reduce the apparent potency of competitive inhibitors. For competitive inhibitors, a substrate concentration at or below the Km is ideal.[10]
Data Analysis Issues Ensure that the data points used for IC50 curve fitting are within the linear range of the assay. Use a sufficient number of inhibitor concentrations to accurately define the top and bottom plateaus of the curve.
Issue 2: High Background Signal

Q: Our background wells (without enzyme) are showing a high fluorescence signal, which is interfering with our results. What could be causing this?

A: A high background signal can be due to substrate instability or contamination.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Substrate Instability/Hydrolysis Some fluorogenic substrates can be unstable in aqueous solutions and undergo hydrolysis in the absence of the enzyme, leading to a high background signal.[11] Prepare the substrate solution fresh before each experiment. Protect the substrate from light.
Contaminated Reagents Ensure that the assay buffer and other reagents are not contaminated with fluorescent compounds. Use high-purity water and reagents.
Autofluorescence of Test Compound If this compound or impurities in the sample are fluorescent at the assay wavelengths, it can contribute to the background. Run a control with the compound alone in the assay buffer to check for autofluorescence.
Issue 3: Low Assay Window (Low Signal-to-Background Ratio)

Q: The difference in signal between our uninhibited control (100% activity) and our background is very small, making it difficult to accurately measure inhibition. How can we improve our assay window?

A: A low assay window can be caused by low enzyme activity or issues with the detection settings.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Low Enzyme Activity The DPP-4 enzyme may have lost activity due to improper storage or handling.[10] Use a fresh aliquot of the enzyme. Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity.[8]
Suboptimal Substrate Concentration The substrate concentration may be too low, limiting the reaction rate. While a lower substrate concentration is better for competitive inhibitors, it should be sufficient to generate a robust signal.
Incorrect Instrument Settings Optimize the gain setting on the fluorescence plate reader to ensure the signal is within the linear detection range of the instrument.[7]
Short Incubation Time The reaction may not have proceeded long enough to generate a strong signal. Increase the incubation time, ensuring the reaction remains in the linear phase.

Experimental Protocols

Standard DPP-4 Inhibition Assay Protocol

This protocol is a general guideline for a fluorescence-based DPP-4 inhibition assay in a 96-well plate format.

  • Reagent Preparation:

    • Prepare the Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA) and allow it to reach room temperature.[7]

    • Thaw the DPP-4 enzyme on ice and dilute it to the desired concentration in cold Assay Buffer.[7] Keep the diluted enzyme on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Assay Buffer). Perform serial dilutions to obtain a range of test concentrations.

    • Prepare the Substrate Solution (e.g., H-Gly-Pro-AMC) by diluting the stock in Assay Buffer to the final desired concentration.

  • Assay Plate Setup (in triplicate):

    • 100% Initial Activity Wells (Control): Add Assay Buffer, diluted DPP-4 enzyme, and the same solvent used for the inhibitor.[7]

    • Background Wells: Add Assay Buffer and the inhibitor solvent (no enzyme).[7]

    • Inhibitor Wells: Add Assay Buffer, diluted DPP-4 enzyme, and the this compound dilutions.[7]

    • Positive Control Wells: Add Assay Buffer, diluted DPP-4 enzyme, and a known DPP-4 inhibitor (e.g., Sitagliptin).[7]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the Substrate Solution to all wells.

    • Cover the plate and incubate for a specified time (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm).[7]

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the 100% initial activity wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Mechanism of Action of this compound

dutogliptin_moa cluster_0 Physiological State cluster_1 With this compound GLP1 GLP-1 / GIP (Active Incretins) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 Dutogliptin This compound DPP4_inhibited DPP-4 Enzyme Dutogliptin->DPP4_inhibited Inhibition GLP1_active Increased Active GLP-1 / GIP Pancreas Pancreas GLP1_active->Pancreas Stimulates Insulin Release Inhibits Glucagon Release

Caption: Mechanism of this compound as a DPP-4 inhibitor.

Experimental Workflow for DPP-4 Inhibition Assay

assay_workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (Controls, Inhibitor Dilutions) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_start Add Substrate (Initiate Reaction) pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation read_plate Measure Fluorescence incubation->read_plate data_analysis Data Analysis (Subtract Background, Calculate % Inhibition) read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

Caption: General workflow for a DPP-4 fluorescence inhibition assay.

Troubleshooting Logic for Inconsistent IC50 Values

troubleshooting_ic50 start Inconsistent IC50 Values check_pipetting Review Pipetting Technique and Calibration? start->check_pipetting check_temp Verify Temperature Control (Incubator, Plate Reader)? check_pipetting->check_temp No improve_pipetting Action: Use calibrated pipettes, repeating pipettor, pre-wet tips. check_pipetting->improve_pipetting Yes check_reagents Assess Reagent Handling (Aliquoting, Storage)? check_temp->check_reagents No stabilize_temp Action: Ensure consistent 37°C incubation. check_temp->stabilize_temp Yes check_plate Consider Plate Edge Effects? check_reagents->check_plate No improve_reagents Action: Use fresh aliquots, avoid freeze-thaw cycles. check_reagents->improve_reagents Yes mitigate_edge Action: Avoid outer wells or fill with buffer. check_plate->mitigate_edge Yes

Caption: Decision tree for troubleshooting IC50 variability.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Dutogliptin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral bioavailability of dutogliptin tartrate. While this compound is described as orally available, strategies to optimize its absorption are critical for maximizing therapeutic efficacy.[1][2][3] This guide focuses on potential issues related to its physicochemical properties and offers detailed experimental protocols to investigate and overcome them.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the preclinical development of oral formulations of this compound.

Observed Problem Potential Cause Recommended Action
Low in vivo exposure (AUC) despite high aqueous solubility. Low intestinal permeability. Dutogliptin is highly water-soluble, but may have low cellular permeability, characteristic of a Biopharmaceutics Classification System (BCS) Class 3 drug.[4]1. Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).2. Investigate the potential for active efflux. Perform a bidirectional Caco-2 assay to determine the efflux ratio.3. Screen for permeation enhancers. Co-administer dutogliptin with various permeation enhancers in in-vitro and ex-vivo models.
High variability in plasma concentrations between subjects. Efflux transporter saturation. If dutogliptin is a substrate for efflux transporters like P-glycoprotein (P-gp), genetic polymorphisms and variable expression levels of these transporters can lead to inter-individual variability.1. Identify the specific efflux transporter(s) involved using cell lines overexpressing specific transporters (e.g., MDCK-MDR1).2. Evaluate the effect of known P-gp inhibitors (e.g., verapamil, ketoconazole) on dutogliptin transport in vitro and in vivo.
Poor correlation between in vitro dissolution and in vivo absorption. Permeability is the rate-limiting step. For highly soluble drugs, dissolution is rapid and not the primary determinant of absorption. Intestinal transit time and permeability become the critical factors.1. Develop in vitro models that better mimic intestinal permeability, such as the Caco-2 model or the parallel artificial membrane permeability assay (PAMPA).2. Utilize preclinical animal models to study the pharmacokinetics of different oral formulations.[1]
Suboptimal therapeutic effect at standard oral doses. Incomplete absorption leading to plasma concentrations below the therapeutic threshold.1. Consider formulation strategies to enhance permeability, such as the use of lipid-based formulations or mucoadhesive polymers.2. Investigate prodrug approaches to temporarily mask the polar functional groups of dutogliptin, thereby increasing its lipophilicity and passive diffusion.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: While this compound is considered orally available, its absolute oral bioavailability may be incomplete.[1][2][3] A study on parenteral (subcutaneous) administration of dutogliptin showed approximately 100% bioavailability, suggesting that the oral route may result in lower and more variable drug exposure.[5][6] This highlights the importance of formulation strategies to optimize oral absorption.

Q2: What are the key physicochemical properties of this compound that may affect its oral bioavailability?

A2: this compound is reported to be highly water-soluble (>2000 mg/mL), but has low cellular permeability.[4] This combination of high solubility and low permeability is characteristic of a BCS Class 3 drug, where absorption is limited by the rate at which the drug can cross the intestinal epithelium.

Q3: How can I determine if dutogliptin is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: A bidirectional Caco-2 permeability assay is the standard in vitro method. By measuring the transport of dutogliptin from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the Caco-2 cell monolayer, an efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux.

Q4: What are some promising formulation strategies to improve the oral bioavailability of a low permeability drug like dutogliptin?

A4: For low permeability drugs, formulation strategies focus on transiently opening the tight junctions between intestinal epithelial cells or by co-administering permeation enhancers. Some strategies include:

  • Permeation enhancers: These are excipients that can improve drug absorption across the intestinal mucosa. Examples include medium-chain fatty acids, bile salts, and certain polymers.

  • Lipid-based formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of some low-permeability drugs.

  • Mucoadhesive polymers: These can increase the residence time of the formulation in the gastrointestinal tract, allowing more time for absorption.

Q5: Are there any specific considerations for boronic acid-containing drugs like dutogliptin when it comes to oral bioavailability?

A5: Boronic acids can have unique interactions that may influence their absorption. Prodrug strategies have been explored for other boronic acid-containing drugs to improve their pharmacokinetic properties.[7][8][9] This could involve temporarily modifying the boronic acid moiety to increase lipophilicity and enhance passive diffusion across the intestinal membrane.

III. Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol outlines the steps to assess the intestinal permeability of this compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 40-60)

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Change the culture medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the permeability experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using an EVOM™ voltohmmeter. TEER values should be >250 Ω·cm².

    • Additionally, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (A) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • Follow the same procedure as the A to B assay, but add the this compound solution to the basolateral side and collect samples from the apical side.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the steady-state flux of the drug across the monolayer

      • A is the surface area of the membrane

      • C₀ is the initial concentration of the drug in the donor compartment

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound formulation.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation (e.g., solution in water or suspension in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Animal Dosing:

    • Fast the rats overnight before dosing.

    • Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

    • For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of this compound (e.g., 1 mg/kg).

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of dutogliptin in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).

    • Calculate the absolute oral bioavailability (F) using the following equation: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

IV. Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Assay Solubility Assay Caco-2 Permeability Caco-2 Permeability Solubility Assay->Caco-2 Permeability High Solubility Efflux Transporter Assay Efflux Transporter Assay Caco-2 Permeability->Efflux Transporter Assay Low Permeability Permeation Enhancers Permeation Enhancers Caco-2 Permeability->Permeation Enhancers Optimize Absorption Efflux Transporter Assay->Permeation Enhancers Efflux Identified Rat PK Study Rat PK Study Permeation Enhancers->Rat PK Study Lipid-Based Systems Lipid-Based Systems Lipid-Based Systems->Rat PK Study Prodrug Synthesis Prodrug Synthesis Prodrug Synthesis->Rat PK Study Bioavailability Assessment Bioavailability Assessment Rat PK Study->Bioavailability Assessment

Caption: Experimental workflow for improving dutogliptin oral bioavailability.

signaling_pathway Oral Dutogliptin Oral Dutogliptin GI Lumen GI Lumen Oral Dutogliptin->GI Lumen Intestinal Epithelium Intestinal Epithelium GI Lumen->Intestinal Epithelium Absorption (Permeability Limited) Intestinal Epithelium->GI Lumen P-gp Efflux Portal Vein Portal Vein Intestinal Epithelium->Portal Vein Successful Absorption Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation

Caption: Factors affecting dutogliptin's oral absorption pathway.

References

Technical Support Center: Dutogliptin Tartrate Stability for Chronic Dosing Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Dutogliptin Tartrate for chronic dosing studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for this compound formulations?

A1: Based on available patent literature, the stability of this compound in solid dosage forms is sensitive to the excipients used. Specifically, formulations free of calcium salts, such as calcium phosphate, have been shown to be more stable over prolonged storage. A stable formulation may include excipients like microcrystalline cellulose, copovidone, crospovidone, colloidal silicon dioxide, and magnesium stearate. For liquid formulations, lyophilization of this compound can be employed to enhance stability, with the lyophilized powder being reconstituted prior to use.

Q2: Are there established degradation pathways for this compound?

A2: Detailed degradation pathways for this compound are not extensively published in peer-reviewed literature. However, like other dipeptidyl peptidase-4 (DPP-4) inhibitors, it may be susceptible to degradation under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the standard approach for evaluating the stability of this compound. Such a method should be capable of separating the intact drug from its potential degradation products. Method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Troubleshooting Guide for Stability-Indicating HPLC Method Development

Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound. - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Use a new column or a column with a different stationary phase.- Reduce the concentration of the sample being injected.
Co-elution of this compound with degradation products. - Inadequate mobile phase composition.- Gradient elution profile not optimized.- Modify the organic-to-aqueous ratio in the mobile phase.- Adjust the gradient slope or introduce an isocratic hold to improve separation.- Screen different column stationary phases (e.g., C18, C8, Phenyl).
Baseline drift or noise. - Contaminated mobile phase or HPLC system.- Detector lamp aging.- Inconsistent mobile phase mixing.- Prepare fresh mobile phase and flush the HPLC system.- Replace the detector lamp if it has exceeded its lifetime.- Ensure proper degassing of the mobile phase and check the pump's performance.
Inconsistent retention times. - Fluctuations in column temperature.- Changes in mobile phase composition.- Pump malfunction.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase and ensure accurate mixing.- Check the pump for leaks and perform a flow rate accuracy test.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified duration (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified duration. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified duration.

  • Thermal Degradation: Expose solid this compound powder to dry heat at a specified temperature (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose a solution of this compound and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example - to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 265 nm)

  • Injection Volume: 10 µL

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 105°C, solid) Thermal->Analysis Photolytic Photolytic Degradation (ICH Q1B) Photolytic->Analysis API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Control Unstressed Control API->Control Control->Analysis Results Data Evaluation: - Purity - Assay - Degradation Products Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

Signalling_Pathway cluster_incretin Incretin Effect GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation GIP GIP GIP->DPP4 Degradation GIP->Pancreas Stimulation Inactive Inactive Metabolites DPP4->Inactive Dutogliptin This compound Dutogliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin

Caption: Mechanism of action of this compound.

Potential for off-target effects of Dutogliptin Tartrate in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dutogliptin Tartrate in cellular assays. It addresses potential issues related to off-target effects and provides guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Dutogliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Q2: What are the potential off-target effects of DPP-4 inhibitors like this compound?

A2: While Dutogliptin is designed to be selective for DPP-4, the broader class of DPP-4 inhibitors may have the potential to interact with other members of the dipeptidyl peptidase family, such as DPP-8 and DPP-9.[1][2] Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies, making selectivity against these enzymes an important consideration.[2] Additionally, DPP-4 has numerous substrates beyond incretins, and its inhibition can lead to context-dependent effects on various physiological processes.[3]

Q3: Are there any known kinase-related off-target effects of this compound?

A3: Currently, there is no publicly available data from comprehensive kinase selectivity profiling of this compound. As a standard practice in drug development, kinase screening panels are often used to assess the selectivity of investigational drugs. Researchers should consider performing such screens to rule out off-target kinase inhibition as a potential source of unexpected cellular phenotypes.

Troubleshooting Guide

Observed Issue Potential Cause (Hypothesized Off-Target Effect) Recommended Action
Unexpected change in cell viability or proliferation Inhibition of DPP-8 or DPP-9, which are involved in various cellular processes.- Perform a dose-response curve to determine the cytotoxic concentration of Dutogliptin in your specific cell line.- Test other selective DPP-4 inhibitors to see if the effect is class-wide or compound-specific.- If available, use cell lines with known differential expression of DPP-4, DPP-8, and DPP-9 to dissect the effect.
Alterations in cellular signaling pathways unrelated to GLP-1/GIP Dutogliptin may be interacting with other cell surface receptors or intracellular signaling molecules.- Perform a broad kinase inhibitor profiling screen to identify potential off-target kinases.- Use a receptor screening panel to assess for unintended interactions with other GPCRs or ion channels.- Analyze downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) to pinpoint the affected nodes.
Inconsistent results in DPP-4 activity assays Issues with assay conditions, substrate specificity, or cellular context.- Ensure the assay buffer and conditions are optimized for your cell type.- Verify the specificity of the substrate for DPP-4 versus other cellular proteases.- Include a positive control (a well-characterized DPP-4 inhibitor) and a negative control (vehicle) in every experiment.
Changes in cell morphology or adhesion Potential off-target effects on cytoskeletal regulation or cell adhesion molecules.- Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin) and focal adhesion markers (e.g., vinculin, paxillin).- Use cell adhesion and migration assays to quantify any observed phenotypic changes.

Experimental Protocols

Protocol: Cellular DPP-4 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on DPP-4 in a cellular context.

Materials:

  • Cells expressing DPP-4 (e.g., Caco-2, HEK293 transfected with human DPP-4)

  • Cell culture medium and supplements

  • This compound

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove cell culture medium from the wells and add the this compound dilutions. Include a vehicle control (assay buffer without the compound).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).

  • Substrate Addition: Add the DPP-4 substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Read the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

cluster_0 Intended Signaling Pathway Dutogliptin Dutogliptin DPP-4 DPP-4 Dutogliptin->DPP-4 inhibition GLP-1/GIP (inactive) GLP-1/GIP (inactive) DPP-4->GLP-1/GIP (inactive) GLP-1/GIP (active) GLP-1/GIP (active) GLP-1/GIP (active)->DPP-4 substrate GLP-1R/GIPR GLP-1R/GIPR GLP-1/GIP (active)->GLP-1R/GIPR activation Insulin Secretion Insulin Secretion GLP-1R/GIPR->Insulin Secretion Glucagon Suppression Glucagon Suppression GLP-1R/GIPR->Glucagon Suppression cluster_1 Hypothetical Off-Target Interaction Dutogliptin Dutogliptin DPP-8/DPP-9 DPP-8/DPP-9 Dutogliptin->DPP-8/DPP-9 inhibition (potential) Cellular Processes Cellular Processes DPP-8/DPP-9->Cellular Processes regulation Unknown Substrates Unknown Substrates Unknown Substrates->DPP-8/DPP-9 substrate Unexpected Phenotype Unexpected Phenotype Cellular Processes->Unexpected Phenotype Unexpected Result Unexpected Result Check Assay Controls Check Assay Controls Unexpected Result->Check Assay Controls Controls OK? Controls OK? Check Assay Controls->Controls OK? Troubleshoot Assay Troubleshoot Assay Controls OK?->Troubleshoot Assay No Consider Off-Target Effect Consider Off-Target Effect Controls OK?->Consider Off-Target Effect Yes Selectivity Profiling Selectivity Profiling Consider Off-Target Effect->Selectivity Profiling Modify Experiment Modify Experiment Selectivity Profiling->Modify Experiment

References

Mitigating injection site reactions with subcutaneous Dutogliptin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with subcutaneous formulations of Dutogliptin Tartrate. The information provided is designed to help mitigate injection site reactions (ISRs) and other potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the subcutaneous administration of this compound.

Issue Potential Cause Recommended Action
Higher than expected incidence of erythema (redness) and/or induration (hardening of the skin) at the injection site. Formulation pH may be too low or too high, causing local irritation.While the exact pH of the clinical formulation is not publicly available, sterile water for injection typically has a pH between 5.0 and 7.0[1][2][3]. Consider adjusting the pH of your formulation to be closer to physiological pH (~7.4). Use a biocompatible buffer (e.g., phosphate or histidine) at the lowest effective concentration.
The formulation may be hypertonic, leading to osmotic stress on local tissues.Ensure the formulation is isotonic. If not already, consider adding a tonicity-modifying agent such as mannitol or sucrose.
High concentration of this compound in the formulation.If the experimental design allows, consider reducing the concentration and increasing the injection volume (up to a maximum of 2 mL for subcutaneous injection).
Improper injection technique.Ensure proper subcutaneous injection technique is used, including rotating injection sites and avoiding areas of inflammation or irritation.
Pain reported during or immediately after injection. The formulation may contain excipients known to cause pain, such as citrate buffers or high concentrations of sodium chloride.The clinical trial formulation of subcutaneous dutogliptin used sterile water for injection[4]. If you are using a buffered solution, consider using a histidine-based buffer, which is often associated with less injection pain compared to citrate buffers.
Injection volume is too large or administered too quickly.For larger volumes, consider splitting the dose into two separate injections at different sites. Administer the injection slowly to allow for tissue expansion.
Needle gauge is too large.Use the smallest needle gauge appropriate for the viscosity of the formulation.
Swelling or edema at the injection site. Inflammatory response to the drug substance or an excipient.Application of a cold compress to the injection site immediately after administration may help reduce swelling.
Immune-mediated reaction.While mild, local ISRs were common in a clinical trial with dutogliptin, a severe or persistent swelling should be monitored closely[4]. If the reaction is severe or worsens over time, it may indicate a hypersensitivity reaction, and the experimental protocol should be reviewed.
Inconsistent drug absorption or bioavailability. Variability in injection site location and technique.Standardize the injection site (e.g., abdomen, thigh) and technique across all experiments, as different sites can have different absorption kinetics.
Changes in the formulation that affect drug release.Ensure consistent formulation characteristics (pH, viscosity, tonicity) between batches.

Frequently Asked Questions (FAQs)

Q1: What are the most common injection site reactions observed with subcutaneous this compound?

A1: Based on a clinical trial with parenterally administered dutogliptin, mild local injection site reactions were the most frequently reported adverse events, accounting for 96% of related adverse events. The most common of these reactions were erythema (redness) and induration (hardening of the skin). Importantly, none of these reactions required medical intervention[4].

Q2: What is the composition of the subcutaneous this compound formulation used in clinical trials?

A2: The parenteral formulation of dutogliptin used in a key dose-escalating trial was this compound salt provided in sterile water for injection[4]. Specific details regarding the concentration, pH, and the presence of any other excipients in this formulation are not publicly available. Sterile water for injection for parenteral use typically has a pH range of 5.0 to 7.0[1][2][3].

Q3: Are there any formulation strategies to reduce the incidence of injection site reactions with this compound?

A3: Yes, several formulation strategies can be employed to minimize ISRs. These are based on general principles for subcutaneous drug delivery, as specific data for dutogliptin is limited:

  • pH Optimization: Adjusting the pH of the formulation to be as close to physiological pH (around 7.4) as possible can reduce irritation.

  • Buffer Selection: If a buffer is necessary for stability, consider using buffers known for better tolerability, such as histidine or phosphate, over those like citrate, which can be associated with more pain.

  • Tonicity Adjustment: Formulations should be made isotonic to minimize osmotic stress at the injection site.

  • Excipient Choice: Avoid excipients that are known to cause irritation or have a higher potential for inducing an immune response.

Q4: Can the injection technique influence the occurrence of injection site reactions?

A4: Absolutely. Proper injection technique is crucial for minimizing ISRs. Key considerations include:

  • Rotation of Injection Sites: Regularly rotating injection sites (e.g., between the abdomen, thighs, and upper arms) can prevent localized trauma and irritation from repeated injections in the same area.

  • Injection Speed and Volume: Administering the injection slowly can reduce pain and mechanical stress on the tissue. For larger volumes, it may be beneficial to split the dose.

  • Needle Selection: Using a needle with an appropriate gauge and length for subcutaneous administration can minimize tissue damage and pain.

Q5: How can we assess the potential for injection site reactions in a preclinical setting?

A5: Preclinical assessment of ISRs is a critical step in development. A common approach involves a combination of in-life macroscopic observations and post-mortem histopathological evaluation in a relevant animal model (e.g., rats or minipigs). Please refer to the "Experimental Protocols" section for a detailed methodology.

Quantitative Data

The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) related to subcutaneous administration of this compound in a dose-escalating clinical trial involving healthy male subjects.

Adverse Event Dose Group Number of Subjects with Event (%) Severity Intervention Required
Local Injection Site Reactions 30-120 mg (single and multiple doses)147 of 153 related AEs (96%)MildNone
Erythema30-120 mgNot specifiedMildNone
Induration30-120 mgNot specifiedMildNone
Swelling30-120 mgNot specifiedMildNone
Hematoma30-120 mgNot specifiedMildNone
Itching30-120 mgNot specifiedMildNone
Pain30-120 mgNot specifiedMildNone

Data adapted from a prospective, open-label, dose-escalating trial of parenterally administered dutogliptin[4].

Experimental Protocols

Preclinical Assessment of Injection Site Reactions

Objective: To evaluate the local tolerance of a subcutaneous formulation of this compound in a relevant animal model.

Materials:

  • This compound formulation

  • Vehicle control (e.g., sterile saline or the formulation buffer without the active pharmaceutical ingredient)

  • Positive control (optional, e.g., a known irritant)

  • Syringes and needles appropriate for subcutaneous injection in the chosen animal model

  • Calipers for measuring the size of reactions

  • Animal model (e.g., Sprague-Dawley rats or Göttingen minipigs)

  • Materials for tissue fixation (e.g., 10% neutral buffered formalin) and histopathological processing

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the housing conditions for a minimum of 5 days.

    • Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid-dose, high dose of this compound). A typical group size is 3-5 animals per sex.

  • Dosing and Administration:

    • On Day 1, administer a single subcutaneous injection of the assigned formulation.

    • The injection volume should be appropriate for the size of the animal (e.g., up to 5 mL/kg for rats).

    • Clip the fur at the injection site 24 hours prior to dosing for clear observation.

    • Record the precise location of the injection.

  • Macroscopic Observation:

    • Observe the injection sites at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).

    • Score the injection sites for signs of irritation, such as erythema, edema, and any other abnormalities, using a standardized scoring system (e.g., a modified Draize scale).

    • Measure the size of any observable reaction using calipers.

  • Necropsy and Histopathology:

    • At the end of the observation period (e.g., 72 hours or later if reactions persist), euthanize the animals.

    • Perform a gross pathological examination of the injection site and surrounding tissues.

    • Collect the injection site and a sample of untreated skin for histopathological analysis.

    • Fix the tissues in 10% neutral buffered formalin.

    • Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides for signs of inflammation, necrosis, hemorrhage, and other pathological changes.

  • Data Analysis:

    • Compare the macroscopic and microscopic scores between the this compound-treated groups and the vehicle control group.

    • Analyze the dose-response relationship for any observed injection site reactions.

Visualizations

ISR_Pathway cluster_0 Initiating Factors cluster_1 Local Tissue Effects cluster_2 Immune Cell Activation cluster_3 Inflammatory Response cluster_4 Clinical Manifestations SC_Injection Subcutaneous Injection of this compound Physicochemical_Stress Physicochemical Stress (pH, Osmolality) SC_Injection->Physicochemical_Stress Formulation Properties Mechanical_Stress Mechanical Stress (Volume, Viscosity) SC_Injection->Mechanical_Stress Injection Process Cellular_Damage Cellular Damage & DAMPs Release Physicochemical_Stress->Cellular_Damage Mechanical_Stress->Cellular_Damage Mast_Cells Mast Cell Degranulation Cellular_Damage->Mast_Cells Macrophages Macrophage Activation Cellular_Damage->Macrophages Mediator_Release Release of Inflammatory Mediators (Histamine, Cytokines, Chemokines) Mast_Cells->Mediator_Release Macrophages->Mediator_Release Dendritic_Cells Dendritic Cell Maturation Vascular_Changes Increased Vascular Permeability & Vasodilation Mediator_Release->Vascular_Changes Immune_Cell_Infiltration Infiltration of Neutrophils & Lymphocytes Mediator_Release->Immune_Cell_Infiltration Pain Pain Mediator_Release->Pain Erythema Erythema (Redness) Vascular_Changes->Erythema Edema Edema (Swelling) Vascular_Changes->Edema Induration Induration (Hardening) Immune_Cell_Infiltration->Induration

Caption: Generalized signaling pathway for injection site reactions.

Troubleshooting_Workflow Start ISR Observed Assess_Severity Assess Severity Start->Assess_Severity Mild_Transient Mild & Transient ISR Assess_Severity->Mild_Transient Mild Severe_Persistent Severe or Persistent ISR Assess_Severity->Severe_Persistent Severe Review_Formulation Review Formulation (pH, Buffer, Tonicity) Mild_Transient->Review_Formulation Review_Technique Review Injection Technique (Site, Speed, Volume) Mild_Transient->Review_Technique Stop_Experiment Stop Experiment & Consult Safety Officer Severe_Persistent->Stop_Experiment Modify_Formulation Modify Formulation Review_Formulation->Modify_Formulation Refine_Technique Refine Technique Review_Technique->Refine_Technique Re-evaluate Re-evaluate ISR Modify_Formulation->Re-evaluate Refine_Technique->Re-evaluate

Caption: Troubleshooting workflow for injection site reactions.

References

Technical Support Center: Forced Degradation Studies of Dutogliptin Tartrate for Stability Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies of Dutogliptin Tartrate.

Troubleshooting Guides

Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding the degradation pathways of drug substances like this compound.[1][2] These studies involve subjecting the drug to various stress conditions, such as hydrolysis, oxidation, heat, and light, to accelerate its degradation.[1][3]

Table 1: Summary of Typical Stress Conditions for Forced Degradation of DPP-4 Inhibitors
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl60°C - 80°C2 - 24 hoursDegradation expected
Base Hydrolysis 0.1 M NaOH60°C - 80°C2 - 24 hoursSignificant degradation expected
Oxidative 3-30% H₂O₂Room Temperature2 - 24 hoursDegradation expected
Thermal Dry Heat80°C - 105°C24 - 72 hoursMinimal to moderate degradation
Photolytic UV & Fluorescent LightAmbientAs per ICH Q1BDegradation may occur

Experimental Protocols

A well-designed experimental protocol is essential for obtaining reliable and reproducible results in forced degradation studies.

Protocol 1: General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Application:

    • Hydrolytic: Treat the drug solution with acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and reflux or heat at a specified temperature. Neutralize the samples after the designated time.

    • Oxidative: Treat the drug solution with hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal: Expose the solid drug substance to dry heat in a calibrated oven.

    • Photolytic: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A common approach for DPP-4 inhibitors involves a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol.[4][5][6]

  • Data Evaluation: Quantify the amount of undegraded this compound and identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][7]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Prep->Base Oxidative Oxidative Degradation (e.g., 30% H₂O₂, RT) Prep->Oxidative Thermal Thermal Degradation (Solid, 105°C) Prep->Thermal Photolytic Photolytic Degradation (UV/Vis Light) Prep->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Characterization Characterization of Degradants (e.g., LC-MS, NMR) HPLC->Characterization Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway

Caption: Workflow of forced degradation studies for this compound.

Diagram 2: Hypothetical Degradation Pathway of this compound

G Dutogliptin This compound Hydrolysis_Product Hydrolysis Product (Amide bond cleavage) Dutogliptin->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product (N-oxide formation) Dutogliptin->Oxidation_Product Oxidation Photolytic_Product Photolytic Product (Ring cleavage) Dutogliptin->Photolytic_Product Photolysis

Caption: A potential degradation pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies?

A1: Forced degradation studies are conducted to:

  • Develop and validate a stability-indicating analytical method.[3]

  • Elucidate the degradation pathways of the drug substance.[1]

  • Identify potential degradation products that could form during storage.

  • Understand the intrinsic stability of the drug molecule.[2]

Q2: How much degradation should be targeted in these studies?

A2: The general recommendation is to aim for 5-20% degradation of the active pharmaceutical ingredient.[3][7] Degradation beyond this range may lead to the formation of secondary degradation products that are not relevant to normal storage conditions.

Q3: What are some common issues encountered during HPLC analysis of stressed samples?

A3: Common issues include:

  • Poor peak resolution: Degradation products may co-elute with the parent drug or with each other. This can often be resolved by optimizing the mobile phase composition, pH, column type, and gradient.

  • Unexpected peaks: These could be from the degradation of excipients (in a drug product), impurities in the reagents, or the formation of secondary degradation products.

  • Mass balance issues: The sum of the assay of the parent drug and the known degradation products may not account for 100% of the initial concentration. This could be due to the formation of non-chromophoric or volatile degradation products, or inadequate response factors for the degradation products.[3]

Q4: What should I do if no degradation is observed under certain stress conditions?

A4: If no degradation is observed, you may need to employ more stringent stress conditions.[2] This could involve increasing the concentration of the stressor (e.g., acid, base, or oxidizing agent), increasing the temperature, or extending the duration of the stress. However, the conditions should remain relevant to what might be encountered during storage and handling.

Q5: Are there any specific regulatory guidelines for forced degradation studies?

A5: The International Council for Harmonisation (ICH) provides guidelines on stability testing. Specifically, ICH Q1A(R2) "Stability Testing of New Drug Substances and Products" and ICH Q1B "Photostability Testing of New Drug Substances and Products" are key documents to consult.[7] These guidelines outline the general principles for stress testing.

References

Validation & Comparative

A Preclinical Showdown: Dutogliptin Tartrate vs. Sitagliptin in Models of Cardiac Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two dipeptidyl peptidase-4 (DPP-4) inhibitors, Dutogliptin Tartrate and Sitagliptin, in models related to heart failure. While direct comparative studies are scarce, this analysis synthesizes available data from preclinical investigations into their respective effects on cardiac function and pathology.

This guide presents a summary of the available preclinical data, details the experimental methodologies employed in key studies, and visualizes the proposed signaling pathways. A significant caveat is that the majority of preclinical data for Dutogliptin is in the context of acute myocardial infarction and often in combination with other agents, whereas Sitagliptin has been more extensively studied in standalone models of chronic heart failure.

Quantitative Data Comparison

The following tables summarize the quantitative outcomes from key preclinical studies. It is crucial to note the differences in the animal models and experimental designs when interpreting these data.

Table 1: Effects on Cardiac Function

ParameterThis compound (in combination with Filgrastim)SitagliptinAnimal ModelStudy Reference
Left Ventricular Ejection Fraction (LVEF) +5.9% (change from baseline)Not significantly altered (in HFpEF model)Post-Myocardial Infarction (Swine)[1][2]
Left Ventricular End-Diastolic Volume (LVEDV) +15.7 mL (change from baseline)Not reportedPost-Myocardial Infarction (Swine)[1][2]
Diastolic Function (E/e') Not reportedSignificantly improvedHeart Failure with preserved Ejection Fraction (Rat)[3]

Note: Data for Dutogliptin is from a study where it was co-administered with Filgrastim (G-CSF) in a post-myocardial infarction model, not a chronic heart failure model. The changes were not statistically significant compared to placebo.

Table 2: Effects on Cardiac Remodeling and Fibrosis

ParameterThis compoundSitagliptinAnimal ModelStudy Reference
Myocardial Fibrosis Data not available in a heart failure modelSignificantly reduced collagen depositionHeart Failure with preserved Ejection Fraction (Rat)[3]
Infarct Size Preclinical data suggests reduction (often with G-CSF)Not the primary focus of HFpEF studiesMyocardial Infarction Models[4]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of preclinical data. Below are summaries of the experimental protocols from key studies cited.

Sitagliptin in a Rat Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
  • Animal Model: Dahl salt-sensitive rats were used to induce hypertension and subsequent HFpEF.

  • Induction of Disease: Rats were fed a high-salt diet for an extended period to induce the HFpEF phenotype, characterized by diastolic dysfunction with a normal ejection fraction.

  • Treatment: After the establishment of HFpEF, rats were treated with Sitagliptin (or vehicle control) orally.

  • Key Outcome Measures:

    • Cardiac Function: Assessed using echocardiography to measure parameters of diastolic function (e.g., E/e' ratio) and systolic function (e.g., LVEF).

    • Histological Analysis: Myocardial tissue was examined for the extent of fibrosis using staining techniques like Masson's trichrome.

    • Molecular Analysis: Gene and protein expression of markers related to fibrosis, inflammation, and oxidative stress were quantified.[3]

Dutogliptin in a Post-Myocardial Infarction Swine Model
  • Animal Model: A swine model of acute myocardial infarction (AMI) was utilized.

  • Induction of Disease: AMI was induced by coronary artery occlusion.

  • Treatment: Animals received Dutogliptin in combination with Granulocyte-Colony Stimulating Factor (G-CSF; Filgrastim) or placebo.

  • Key Outcome Measures:

    • Cardiac Function: Left ventricular ejection fraction and end-diastolic volume were measured using cardiac magnetic resonance imaging (cMRI) at baseline and follow-up.

    • Myocardial Injury: Infarct size and myocardial salvage were assessed.

    • Stem Cell Mobilization: The study also focused on the mobilization of stem cells, a key mechanism of action for this combination therapy.[1][2][4]

Signaling Pathways and Mechanisms of Action

DPP-4 inhibitors exert their effects through various signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms for the cardioprotective effects of these agents.

DPP4_Inhibition_Pathway cluster_0 DPP-4 Inhibition cluster_1 Upstream Effects cluster_2 Downstream Cardioprotective Effects DPP4_Inhibitor Dutogliptin or Sitagliptin DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits GLP1 Active GLP-1 DPP4->GLP1 Prevents degradation of SDF1a Active SDF-1α DPP4->SDF1a Prevents degradation of Anti_Inflammation Reduced Inflammation GLP1->Anti_Inflammation Improved_Function Improved Cardiac Function GLP1->Improved_Function Stem_Cell_Homing Stem Cell Homing (especially with Dutogliptin + G-CSF) SDF1a->Stem_Cell_Homing Anti_Fibrosis Reduced Fibrosis Anti_Inflammation->Anti_Fibrosis Anti_Fibrosis->Improved_Function

Caption: Proposed signaling pathway for the cardioprotective effects of DPP-4 inhibitors.

Experimental_Workflow cluster_Sitagliptin Sitagliptin in HFpEF Model cluster_Dutogliptin Dutogliptin in Post-MI Model S_Model Dahl Salt-Sensitive Rat S_Induction High-Salt Diet S_Model->S_Induction S_Treatment Oral Sitagliptin S_Induction->S_Treatment S_Endpoints Echocardiography (Diastolic Function) Histology (Fibrosis) Molecular Analysis S_Treatment->S_Endpoints D_Model Swine Model D_Induction Coronary Artery Occlusion (MI) D_Model->D_Induction D_Treatment Dutogliptin + Filgrastim D_Induction->D_Treatment D_Endpoints cMRI (LVEF, LVEDV) Infarct Size Stem Cell Mobilization D_Treatment->D_Endpoints

References

Comparative Efficacy of Dutogliptin Tartrate and Other Gliptins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Dutogliptin Tartrate in the context of the broader class of dipeptidyl peptidase-4 (DPP-4) inhibitors, with a focus on available experimental data and its evolving clinical development.

This compound is an investigational, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] While initially developed for the treatment of type 2 diabetes mellitus (T2DM), its recent clinical focus has shifted towards a novel indication: improving recovery after myocardial infarction.[3][4][5] This guide provides a comparative overview of this compound and other established gliptins, addressing their shared mechanism of action, comparative efficacy in T2DM for the class, and the specific experimental protocols and data available for Dutogliptin.

Mechanism of Action: The Incretin Effect

All gliptins, including Dutogliptin, share a common mechanism of action: the inhibition of the DPP-4 enzyme.[6][7] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, gliptins prolong the activity of these incretins, leading to several downstream effects that improve glycemic control in a glucose-dependent manner.[6] These effects include enhanced insulin secretion from pancreatic beta cells, suppression of glucagon release from alpha cells, and slowed gastric emptying.[8][9]

cluster_0 Pancreas cluster_1 Intestine cluster_2 Circulation cluster_3 Outcomes BetaCell β-cells Insulin ↑ Insulin Secretion BetaCell->Insulin AlphaCell α-cells Glucagon ↓ Glucagon Secretion AlphaCell->Glucagon Meal Food Intake GLP1_GIP Active GLP-1 & GIP Meal->GLP1_GIP Stimulates release GLP1_GIP->BetaCell Stimulates GLP1_GIP->AlphaCell Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades to Dutogliptin Dutogliptin & Other Gliptins Dutogliptin->DPP4 Inhibits BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose Inhibits glucose production

Caption: Shared signaling pathway of DPP-4 inhibitors (Gliptins).

Comparative Efficacy of Established Gliptins in Type 2 Diabetes

While direct, head-to-head comparative efficacy trials between Dutogliptin and other gliptins for T2DM are not available due to its investigational status for this indication, numerous studies and meta-analyses have compared the established DPP-4 inhibitors. Generally, the class is considered to have similar efficacy.

A systematic review and mixed treatment comparison of DPP-4 inhibitors as both monotherapy and combination therapy found no significant differences between them in mean change from baseline in glycosylated hemoglobin (HbA1c) or body weight.[7] Most DPP-4 inhibitors, when used as monotherapy, lead to a reduction in HbA1c of approximately 0.5-0.8%.[10] A 2024 network meta-analysis of 58 studies concluded that teneligliptin was most effective for HbA1c control and vildagliptin for fasting blood glucose.[11] However, the overall differences in efficacy within the class are generally considered modest.

Gliptin Typical HbA1c Reduction (Monotherapy) Primary Route of Elimination Dose Adjustment for Renal Impairment
Sitagliptin ~0.6 - 1.1%[10]RenalYes
Vildagliptin ~0.5 - 0.8%Hepatic/RenalYes
Saxagliptin ~0.5 - 0.8%[10]Renal/HepaticYes
Linagliptin ~0.5 - 0.8%Biliary/FecalNo
Alogliptin ~0.5 - 0.8%RenalYes
Dutogliptin Data not available from completed, large-scale T2DM trialsNot fully establishedNot applicable

Note: This table represents a general overview. Clinicians should consult specific prescribing information for detailed guidance.

This compound: Available Data and Experimental Protocols

While development for T2DM appears to have been discontinued, early-phase trials did show promise for Dutogliptin in glycemic control. A 12-week, double-blind, randomized, placebo-controlled trial demonstrated that Dutogliptin improved glycemic control in patients with type 2 diabetes.[2] Preclinical studies also indicated that Dutogliptin potently inhibited DPP-4 and improved glucose homeostasis in models of T2DM.[12]

The most recent and detailed experimental data for Dutogliptin comes from its investigation as a regenerative therapy post-myocardial infarction. The rationale is that by inhibiting DPP-4, Dutogliptin prevents the degradation of stromal cell-derived factor-1α (SDF-1α), a chemokine involved in recruiting stem cells to injured tissue.[3]

Key Experimental Protocol: REC-DUT-002 Phase 2 Trial

The REC-DUT-002 trial was a Phase 2, randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of Dutogliptin in combination with Filgrastim (G-CSF) in patients with ST-elevation myocardial infarction (STEMI) after successful percutaneous coronary intervention (PCI).[5][13]

Primary Objective: To evaluate the safety and tolerability of Dutogliptin in combination with Filgrastim compared to placebo.[5][13]

Secondary Objectives:

  • Assess preliminary efficacy as determined by cardiac magnetic resonance imaging (cMRI).[13]

  • Determine the pharmacokinetics and pharmacodynamics of Dutogliptin.[13]

Methodology:

  • Patient Population: Adults with STEMI who had successful revascularization via PCI and a left ventricular ejection fraction (LVEF) of ≤45%.[5][13]

  • Randomization: Patients were randomized to receive either the active treatment or a matching placebo.[5]

  • Intervention:

    • Dutogliptin Group: 60 mg Dutogliptin administered by subcutaneous (SC) injection twice daily for 14 days.[5][13]

    • Filgrastim Co-administration: 10 µg/kg Filgrastim administered by SC injection daily for the first 5 days.[5][13]

    • Placebo Group: Received matching placebo injections for both Dutogliptin and Filgrastim.[5]

  • Assessments:

    • Safety was monitored through adverse events, lab tests, ECGs, and vital signs.[5]

    • Efficacy was assessed by cMRI at baseline (within 72 hours post-PCI) and at 3 months to evaluate changes in cardiac function and structure.[5]

    • Pharmacokinetic and pharmacodynamic parameters were measured in a subset of patients.[13]

The study was terminated early due to the COVID-19 pandemic. While the primary efficacy endpoints were not met with statistical significance in the smaller-than-planned sample size, the treatment was well-tolerated with no new safety concerns.[5] Based on these results, a larger Phase 3 trial (NCT05881382) has been planned.[4][14]

cluster_0 Patient Screening & Enrollment cluster_1 Randomization & Treatment (14 days) cluster_2 Follow-up & Analysis A STEMI Patients with Successful PCI & LVEF ≤45% B Informed Consent & Baseline cMRI (within 72h post-PCI) A->B C Randomization B->C D Treatment Group: Dutogliptin 60mg SC BID (14 days) + Filgrastim 10µg/kg SC QD (5 days) C->D E Placebo Group: Matching Placebo SC BID (14 days) + Placebo SC QD (5 days) C->E F Follow-up cMRI at 3 Months D->F G Safety & Tolerability Assessment (Adverse Events, Labs, ECGs) D->G I PK/PD Analysis D->I E->F E->G H Efficacy Analysis: Change in Cardiac Function & Structure F->H

Caption: Experimental workflow of the REC-DUT-002 Phase 2 trial.

Conclusion

This compound is a DPP-4 inhibitor that shares a fundamental mechanism of action with other gliptins. While early research suggested its potential for glycemic control in type 2 diabetes, its clinical development has pivoted to a novel application in cardiovascular medicine. Consequently, there is a lack of direct comparative efficacy data for Dutogliptin against other gliptins in the context of T2DM.

For researchers and drug development professionals, Dutogliptin represents an interesting case of exploring alternative therapeutic applications for a well-established drug class. The established gliptins demonstrate a consistent, albeit modest, efficacy in lowering HbA1c with a favorable safety profile, particularly regarding the low risk of hypoglycemia.[7] The ongoing research into Dutogliptin's role in myocardial repair highlights a potential diversification of the clinical utility of DPP-4 inhibition beyond glucose metabolism. Future results from the larger Phase 3 trial will be crucial in determining its place in the therapeutic landscape.

References

Validating the Cardioprotective Effects of Dutogliptin Tartrate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo cardioprotective effects of Dutogliptin Tartrate with other dipeptidyl peptidase-4 (DPP-4) inhibitors. The information is compiled from published preclinical and clinical studies to support research and drug development efforts in the field of cardiovascular disease.

Introduction

This compound is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 increases the levels of glucagon-like peptide-1 (GLP-1) and stromal cell-derived factor-1α (SDF-1α). While initially developed for the treatment of type 2 diabetes, there is growing interest in the cardioprotective potential of DPP-4 inhibitors. The proposed mechanism for cardioprotection primarily involves the SDF-1α/CXCR4 axis, which plays a crucial role in the homing of stem cells to injured myocardial tissue, promoting repair and regeneration. Preclinical studies in murine models have suggested that the combination of a DPP-4 inhibitor with granulocyte-colony stimulating factor (G-CSF) can improve survival, reduce infarct size, and enhance heart function following myocardial infarction.

This guide summarizes the available in vivo data for Dutogliptin and provides a comparison with other widely studied DPP-4 inhibitors.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies on the cardioprotective effects of this compound and other DPP-4 inhibitors.

Table 1: Effect of this compound on Cardiac Function and Infarct Size (Human Clinical Trial)

InterventionStudy PopulationPrimary EndpointChange in LVEF from BaselineChange in Infarct Size (FWHM LGE Mass) from BaselineReference
Dutogliptin + G-CSF Patients with ST-Elevation Myocardial Infarction (STEMI)Change in LV Ejection Fraction (LVEF)+5.9%-19.9 g[1][2]
Placebo Patients with ST-Elevation Myocardial Infarction (STEMI)Change in LV Ejection Fraction (LVEF)+5.7%-12.7 g[1][2]

Note: The REC-DUT-002 trial was a Phase 2 study that was terminated early due to the COVID-19 pandemic. The difference in the primary endpoint (change in LVEF) was not statistically significant. A trend towards a greater reduction in infarct size was observed in the treatment group, but this also did not reach statistical significance.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.

REC-DUT-002 Clinical Trial Protocol (Dutogliptin)
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[1][3]

  • Participants: Patients with ST-elevation Myocardial Infarction (STEMI) and a reduced left ventricular ejection fraction (LVEF ≤ 45%) who had undergone successful revascularization.[1][2]

  • Intervention:

    • Treatment Group: Dutogliptin 60 mg administered subcutaneously twice daily for 14 days, in combination with Filgrastim (G-CSF) 10 µg/kg administered subcutaneously once daily for the first 5 days.[1][4]

    • Control Group: Matching placebo.[1]

  • Assessment of Cardiac Function and Infarct Size: Cardiac magnetic resonance imaging (cMRI) was performed within 72 hours of percutaneous coronary intervention (PCI) and repeated at 3 months to assess LVEF and late gadolinium enhancement (LGE) for infarct size quantification.[1][2]

Visualizing the Path to Cardioprotection

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_pre_treatment Pre-Treatment cluster_intervention Intervention cluster_post_treatment Post-Treatment Assessment Animal_Model Animal Model Selection (e.g., Murine, Rat, Swine) Baseline_Assessment Baseline Cardiac Function Assessment (Echocardiography/MRI) Animal_Model->Baseline_Assessment MI_Induction Myocardial Infarction Induction (e.g., LAD Ligation) Baseline_Assessment->MI_Induction Drug_Administration Drug Administration (Dutogliptin/Comparator vs. Vehicle) MI_Induction->Drug_Administration Follow_up_Assessment Follow-up Cardiac Function (Echocardiography/MRI) Drug_Administration->Follow_up_Assessment Infarct_Size_Analysis Infarct Size Measurement (e.g., TTC Staining) Follow_up_Assessment->Infarct_Size_Analysis Histology Histological Analysis Infarct_Size_Analysis->Histology

In Vivo Cardioprotection Experimental Workflow

G Dutogliptin This compound DPP4 DPP-4 Inhibition Dutogliptin->DPP4 SDF1a Increased SDF-1α DPP4->SDF1a CXCR4 SDF-1α / CXCR4 Axis Activation SDF1a->CXCR4 Stem_Cell_Homing Stem Cell Homing to Injured Myocardium CXCR4->Stem_Cell_Homing Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) Stem_Cell_Homing->Cardioprotection

Signaling Pathway of Dutogliptin Cardioprotection

Conclusion

The available in vivo data suggests a potential cardioprotective role for this compound, primarily through the modulation of the SDF-1α/CXCR4 axis. The REC-DUT-002 clinical trial, although not statistically conclusive due to early termination, indicated a favorable trend in reducing infarct size in STEMI patients when Dutogliptin was co-administered with G-CSF. Further large-scale clinical trials are needed to definitively establish the efficacy of this therapeutic strategy.[1][2] This guide provides a summary of the current evidence to aid researchers in the ongoing evaluation of this compound and other DPP-4 inhibitors for the treatment of ischemic heart disease.

References

A Comparative Analysis of DPP-4 Inhibitors on Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes. Beyond their glucose-lowering effects, their impact on the cardiovascular system has been a subject of extensive investigation. This guide provides a comparative analysis of the cardiovascular outcomes associated with different DPP-4 inhibitors, supported by data from pivotal clinical trials.

Quantitative Cardiovascular Outcome Data

The following table summarizes the primary and key secondary cardiovascular outcomes from major clinical trials for four leading DPP-4 inhibitors: sitagliptin, saxagliptin, alogliptin, and linagliptin.

Trial (DPP-4 Inhibitor)Primary Endpoint (MACE)Cardiovascular DeathMyocardial InfarctionStrokeHospitalization for Heart Failure
TECOS (Sitagliptin)HR 0.98 (95% CI, 0.88-1.09)HR 1.03 (95% CI, 0.89-1.19)HR 0.90 (95% CI, 0.76-1.07)HR 0.97 (95% CI, 0.79-1.19)HR 1.00 (95% CI, 0.83-1.20)[1][2]
SAVOR-TIMI 53 (Saxagliptin)HR 1.00 (95% CI, 0.89-1.12)HR 1.03 (95% CI, 0.87-1.22)HR 0.95 (95% CI, 0.79-1.16)HR 1.11 (95% CI, 0.88-1.39)HR 1.27 (95% CI, 1.07-1.51)[3][4]
EXAMINE (Alogliptin)HR 0.96 (95% CI, 0.80-1.16)HR 0.85 (95% CI, 0.66-1.10)HR 1.00 (95% CI, 0.77-1.31)HR 1.11 (95% CI, 0.72-1.71)HR 1.07 (95% CI, 0.79-1.46)[5]
CARMELINA (Linagliptin)HR 1.02 (95% CI, 0.89-1.17)HR 0.96 (95% CI, 0.78-1.18)HR 1.11 (95% CI, 0.89-1.38)HR 1.03 (95% CI, 0.76-1.38)HR 0.90 (95% CI, 0.74-1.08)[6][7][8]

MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. The specific components may vary slightly between trials.

Experimental Protocols of Key Cardiovascular Outcome Trials

The methodologies of the landmark cardiovascular outcome trials for DPP-4 inhibitors are detailed below, providing insight into the patient populations and study designs that generated the data above.

TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
  • Objective: To assess the cardiovascular safety of sitagliptin in patients with type 2 diabetes and established cardiovascular disease.[1][9]

  • Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[1][9][10]

  • Patient Population: 14,671 patients with type 2 diabetes and a history of major coronary artery disease, ischemic cerebrovascular disease, or atherosclerotic peripheral arterial disease. Key inclusion criteria included an HbA1c between 6.5% and 8.0% and being on stable doses of one or two oral antihyperglycemic agents or insulin.[1][2][9]

  • Intervention: Patients were randomized to receive sitagliptin (100 mg daily, or 50 mg if eGFR was ≥30 and <50 mL/min/1.73 m²) or a matching placebo, in addition to their existing therapy.[10]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina.[1][9]

SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53)
  • Objective: To evaluate the long-term cardiovascular efficacy and safety of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]

  • Patient Population: 16,492 patients with type 2 diabetes who had either a history of established cardiovascular disease or multiple risk factors for vascular disease.[11] Patients with end-stage renal disease were excluded.[11]

  • Intervention: Patients were randomized to receive saxagliptin (5 mg daily, or 2.5 mg daily for those with an estimated glomerular filtration rate [eGFR] of ≤50 mL/min) or a matching placebo.[11]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke.[11]

EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)
  • Objective: To determine the cardiovascular safety of alogliptin in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[12][13]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[12][5]

  • Patient Population: 5,380 patients with type 2 diabetes who had experienced an ACS event (myocardial infarction or unstable angina requiring hospitalization) within 15 to 90 days prior to randomization.[12][5] Key exclusion criteria included type 1 diabetes and end-stage renal disease.[12]

  • Intervention: Patients were randomized to receive alogliptin (25 mg, 12.5 mg, or 6.25 mg daily, based on renal function) or a matching placebo.[12]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[12][14]

CARMELINA (Cardiovascular and Renal Microvascular Outcome Study With Linagliptin)
  • Objective: To assess the effect of linagliptin on cardiovascular and renal outcomes in patients with type 2 diabetes at high risk for both cardiovascular and kidney events.[7][8][15]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[7][8][15]

  • Patient Population: 6,979 adults with type 2 diabetes, an HbA1c between 6.5% and 10.0%, and high cardiovascular and renal risk. This included patients with a history of vascular disease and albuminuria, or reduced eGFR with micro- or macroalbuminuria. Patients with end-stage renal disease were excluded.[8][16]

  • Intervention: Patients were randomized to receive linagliptin 5 mg once daily or a matching placebo, in addition to their usual care.[8]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[6][7][8]

Signaling Pathways and Experimental Workflows

The cardiovascular effects of DPP-4 inhibitors are believed to be mediated through both GLP-1-dependent and independent pathways.

cluster_DPP4i DPP-4 Inhibitor cluster_substrates DPP-4 Substrates cluster_effects Cardiovascular Effects DPP4i DPP-4 Inhibitor GLP1 GLP-1 DPP4i->GLP1 inhibition of degradation SDF1a SDF-1α DPP4i->SDF1a inhibition of degradation BNP BNP DPP4i->BNP inhibition of degradation Endo Improved Endothelial Function GLP1->Endo Inflam Reduced Inflammation GLP1->Inflam Oxid Reduced Oxidative Stress GLP1->Oxid Repair Tissue Repair SDF1a->Repair via CXCR4 Vaso Vasodilation BNP->Vaso

Caption: Proposed signaling pathways of DPP-4 inhibitors' cardiovascular effects.

The general workflow for the cardiovascular outcome trials of DPP-4 inhibitors followed a standardized, rigorous process to ensure data integrity and patient safety.

cluster_workflow CVOT Workflow A Patient Screening (Inclusion/Exclusion Criteria) B Randomization (1:1 ratio) A->B C Treatment Period (DPP-4i or Placebo) B->C D Follow-up Visits (Regular Intervals) C->D E Endpoint Adjudication (Blinded Committee) D->E F Statistical Analysis (Non-inferiority/Superiority) E->F

Caption: General experimental workflow for a typical DPP-4 inhibitor CVOT.

References

Dutogliptin Tartrate: A Comparative Analysis of Specificity and Cross-Reactivity Against Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dutogliptin tartrate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that has been investigated for the treatment of type 2 diabetes mellitus and other conditions such as myocardial infarction.[1][2] Like other gliptins, its mechanism of action centers on the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, dutogliptin prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1]

A critical aspect in the development and clinical application of DPP-4 inhibitors is their specificity. The dipeptidyl peptidase family includes several other enzymes with similar substrate specificities, most notably DPP-8 and DPP-9. Inhibition of these related enzymes has been associated with off-target effects and potential toxicities in preclinical studies. Therefore, a high degree of selectivity for DPP-4 over DPP-8 and DPP-9 is a desirable characteristic for any new DPP-4 inhibitor.

This guide provides a comparative overview of the specificity and cross-reactivity of this compound in relation to other widely used DPP-4 inhibitors. Due to the limited availability of direct comparative preclinical data for dutogliptin in publicly accessible literature, this guide synthesizes available information for other DPP-4 inhibitors to provide a framework for comparison and underscores the importance of such evaluations.

Quantitative Comparison of Inhibitory Potency and Selectivity

The inhibitory potency of a drug is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. Selectivity is assessed by comparing the IC50 values for the target enzyme (DPP-4) with those for off-target enzymes (DPP-8 and DPP-9). A higher ratio of IC50 (DPP-8 or DPP-9) / IC50 (DPP-4) signifies greater selectivity.

DPP-4 InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
Dutogliptin Data not availableData not availableData not availableData not availableData not available
Sitagliptin ~18 - 27>10,000>10,000>370 - >555>370 - >555
Vildagliptin ~50 - 62~2,900~560~47 - ~58~9 - ~11
Saxagliptin ~26 - 50~1,100~470~22 - ~42~9 - ~18
Linagliptin ~1 - 5>10,000>10,000>2,000 - >10,000>2,000 - >10,000
Alogliptin ~5 - 12>100,000>100,000>8,333 - >20,000>8,333 - >20,000

Note: The IC50 values presented are approximate ranges compiled from various literature sources and should be considered as illustrative rather than a direct head-to-head comparison. The absence of publicly available, direct comparative data for dutogliptin is a notable limitation.

Experimental Protocols

The determination of IC50 values and selectivity profiles for DPP-4 inhibitors is typically conducted through in vitro enzymatic assays. The following is a generalized protocol that reflects common methodologies described in the scientific literature.

In Vitro DPP-4, DPP-8, and DPP-9 Inhibition Assay

Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of the enzymatic activity of recombinant human DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])

  • Test compounds (DPP-4 inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.0, containing stabilizers like BSA)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer. A known DPP-4 inhibitor (e.g., sitagliptin) is often used as a positive control. A vehicle control (buffer with DMSO) is also included.

  • Enzyme Reaction Mixture: In the wells of a 96-well plate, the assay buffer, the diluted test compounds (or controls), and the respective recombinant DPP enzyme (DPP-4, DPP-8, or DPP-9) are added. The mixture is typically pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., Gly-Pro-AMC) to all wells.

  • Kinetic Measurement: The fluorescence intensity is measured kinetically over a specific time period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Key Pathways and Processes

To better understand the context of Dutogliptin's action and the methods used for its evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

DPP4_Signaling_Pathway cluster_0 Intestinal Lumen cluster_1 Intestinal L-cell cluster_2 Pancreatic Beta-cell cluster_3 Bloodstream Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release stimulates Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 Insulin Secretion Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Active GLP-1->Insulin Secretion stimulates DPP4 DPP-4 Active GLP-1->DPP4 substrate Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 degrades Dutogliptin Dutogliptin Dutogliptin->DPP4 inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare serial dilutions of Dutogliptin and other DPP-4is D Incubate enzyme with inhibitor in 96-well plate A->D B Prepare recombinant DPP-4, DPP-8, and DPP-9 enzymes B->D C Prepare fluorogenic substrate (e.g., Gly-Pro-AMC) E Add substrate to initiate reaction C->E D->E F Measure fluorescence kinetically E->F G Calculate percentage of inhibition F->G H Determine IC50 values using non-linear regression G->H I Calculate selectivity ratios (IC50 DPP-8/DPP-4, IC50 DPP-9/DPP-4) H->I

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

Conclusion

This compound is characterized as a potent and selective DPP-4 inhibitor. While direct, comprehensive comparative data on its cross-reactivity with other gliptins against DPP-8 and DPP-9 are not widely published, the established high selectivity of other successful DPP-4 inhibitors like sitagliptin, linagliptin, and alogliptin highlights the therapeutic importance of this characteristic. The lack of significant inhibition of DPP-8 and DPP-9 is a key factor in mitigating the risk of certain adverse effects observed with less selective compounds in preclinical models.

For drug development professionals, the rigorous evaluation of a new DPP-4 inhibitor's selectivity profile using standardized in vitro enzymatic assays, as outlined in this guide, is a critical step. Future publications of preclinical data for dutogliptin will be invaluable in providing a more direct comparison and further elucidating its therapeutic profile relative to other available DPP-4 inhibitors.

References

Dutogliptin Tartrate in Myocardial Infarction: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of post-myocardial infarction (MI) therapy is continually evolving, with a growing interest in harnessing the body's own regenerative capabilities. Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs primarily used for type 2 diabetes, have garnered attention for their potential cardioprotective effects. This guide provides a detailed comparison of the clinical trial outcomes for Dutogliptin Tartrate in the context of MI, alongside other prominent DPP-4 inhibitors. We present a comprehensive analysis of experimental data, detailed methodologies, and the underlying signaling pathways to offer a valuable resource for the scientific community.

Comparative Analysis of Clinical Trial Outcomes

The primary clinical investigation into this compound for MI is the Phase 2 REC-DUT-002 trial. This study evaluated Dutogliptin in combination with Filgrastim (G-CSF) against a placebo in patients with ST-elevation myocardial infarction (STEMI). While the trial was terminated early due to the COVID-19 pandemic, the available data provides initial insights into its safety and efficacy.

For a comprehensive comparison, we have summarized the outcomes of the REC-DUT-002 trial alongside major cardiovascular outcome trials (CVOTs) of other DPP-4 inhibitors. It is crucial to note that the primary objective of most comparator trials was to establish cardiovascular safety in patients with type 2 diabetes, a different patient population and primary endpoint than the REC-DUT-002 trial, which focused on cardiac regeneration post-MI.

Trial Drug Patient Population Primary Endpoint Key Myocardial Infarction Related Outcomes Heart Failure Hospitalization
REC-DUT-002 Dutogliptin + G-CSFSTEMI patients with LVEF ≤ 45%Safety and tolerabilityNo significant difference in change in LVEF (+5.9% vs +5.7% placebo) or LV-EDV (+15.7 mL vs +13.7 mL placebo) from baseline to 90 days.[1]Not reported as a primary or secondary outcome.
TECOS SitagliptinType 2 diabetes and established cardiovascular diseaseComposite of CV death, nonfatal MI, nonfatal stroke, or unstable anginaHazard Ratio (HR) for nonfatal MI: 0.95 (95% CI, 0.81-1.11).[2]HR: 1.00 (95% CI, 0.83-1.20).[3][4]
SAVOR-TIMI 53 SaxagliptinType 2 diabetes and a history of, or risk for, cardiovascular eventsComposite of CV death, nonfatal MI, or nonfatal ischemic strokeHR for MI: 0.95 (95% CI, 0.80-1.12).HR: 1.27 (95% CI, 1.07-1.51).[5][6]
EXAMINE AlogliptinType 2 diabetes and a recent acute coronary syndromeComposite of CV death, nonfatal MI, or nonfatal strokeHR for nonfatal MI: 0.96 (95% CI, 1.16 upper boundary).[7][8]HR: 1.19 (95% CI, 0.90-1.58).[9]
CARMELINA LinagliptinType 2 diabetes with high cardiovascular and renal riskComposite of CV death, nonfatal MI, or nonfatal strokeHR for MI: 1.02 (95% CI, 0.89-1.17).[10]HR: 0.90 (95% CI, 0.74-1.08).[11]
Vildagliptin Study VildagliptinType 2 diabetes after acute coronary syndrome or ischemic strokeComposite of CV death, non-fatal MI, and non-fatal strokeHR for non-fatal MI: 0.79 (95% CI, 0.46-1.36).[12][13]HR for hospitalization for HF: 1.04 (95% CI, 0.57-1.88).[13]

Experimental Protocols

A clear understanding of the methodologies employed in these clinical trials is essential for a critical appraisal of their outcomes.

REC-DUT-002 (Dutogliptin)
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[1][14]

  • Inclusion Criteria: Patients aged 18-85 years with a diagnosis of STEMI who underwent successful percutaneous coronary intervention (PCI) with stenting, and had a left ventricular ejection fraction (LVEF) of ≤ 45% within 36 hours post-stent placement.[1]

  • Intervention:

    • Treatment Group: Dutogliptin 60 mg administered by twice-daily subcutaneous injection for 14 days, in combination with Filgrastim (G-CSF) at a dose of 10 µg/kg administered subcutaneously daily for 5 days.[15]

    • Control Group: Matching placebo.[15]

  • Primary Outcome Measures: To evaluate the safety and tolerability of Dutogliptin in combination with Filgrastim.

  • Secondary Outcome Measures: To assess the preliminary efficacy on cardiac function as determined by cardiac magnetic resonance imaging (cMRI), including changes in LVEF and left ventricular end-diastolic volume (LV-EDV).[1]

Comparator DPP-4 Inhibitor Trials
Trial Inclusion Criteria Intervention Primary Endpoint
TECOS (Sitagliptin) Patients with type 2 diabetes and a history of cardiovascular disease, with an HbA1c between 6.5% and 8.0%.[16]Sitagliptin (100 mg or 50 mg daily based on renal function) or placebo, added to usual care.[17]Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[7]
SAVOR-TIMI 53 (Saxagliptin) Patients with type 2 diabetes and a history of, or at high risk for, cardiovascular events.[4]Saxagliptin (5 mg or 2.5 mg daily based on renal function) or placebo.[4]Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[4]
EXAMINE (Alogliptin) Patients with type 2 diabetes and an acute coronary syndrome (MI or unstable angina) within the previous 15 to 90 days.[5][7][8]Alogliptin (dose adjusted for renal function) or placebo, in addition to standard care.[5]Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[7][8]
CARMELINA (Linagliptin) Adults with type 2 diabetes, HbA1c of 6.5% to 10.0%, and high cardiovascular and renal risk.[1][15][18]Linagliptin (5 mg once daily) or placebo, added to usual care.[18][19]Time to first occurrence of the composite of CV death, nonfatal myocardial infarction, or nonfatal stroke.[1][15]
CAROLINA (Linagliptin) Patients with type 2 diabetes and elevated cardiovascular risk (established CV disease, multiple risk factors, or age ≥70).[20]Linagliptin 5 mg daily versus glimepiride 1-4 mg daily.[21]Non-inferiority of linagliptin to glimepiride for the composite of CV death, non-fatal MI, or non-fatal stroke.
Vildagliptin Study Patients with type 2 diabetes with an acute coronary syndrome or acute ischemic stroke within the previous 3 months.[8][22]Vildagliptin versus a propensity score-matched control group.[22]Composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[8][22]

Signaling Pathways in Cardioprotection

The potential cardioprotective effects of DPP-4 inhibitors are believed to be mediated, in part, through the Stromal Cell-Derived Factor-1α (SDF-1α) and its receptor CXCR4 signaling axis. DPP-4 is an enzyme that degrades SDF-1α. By inhibiting DPP-4, Dutogliptin increases the local concentration of SDF-1α in the ischemic myocardium.

SDF-1α plays a crucial role in tissue repair and regeneration by promoting the homing of progenitor cells to the site of injury. The binding of SDF-1α to its receptor, CXCR4, on cardiomyocytes and progenitor cells activates several downstream signaling pathways that contribute to cell survival, angiogenesis, and reduced inflammation.

cluster_0 Myocardial Ischemia cluster_1 DPP-4 Inhibition cluster_2 SDF-1α/CXCR4 Axis cluster_3 Downstream Signaling & Cardioprotective Effects Myocardial Infarction Myocardial Infarction SDF-1α SDF-1α Myocardial Infarction->SDF-1α upregulates Dutogliptin Dutogliptin DPP-4 DPP-4 Dutogliptin->DPP-4 inhibits DPP-4->SDF-1α degrades SDF-1α_inc Increased SDF-1α CXCR4 CXCR4 SDF-1α_inc->CXCR4 activates Akt Akt Pathway CXCR4->Akt MAPK_ERK MAPK/ERK Pathway CXCR4->MAPK_ERK Progenitor_Cell_Homing Progenitor Cell Homing CXCR4->Progenitor_Cell_Homing Cell_Survival Increased Cell Survival (Anti-apoptosis) Akt->Cell_Survival Inflammation Reduced Inflammation Akt->Inflammation Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis

Signaling pathway of DPP-4 inhibition in myocardial infarction.

Experimental Workflow

The REC-DUT-002 trial followed a structured workflow from patient screening to final analysis. This diagram illustrates the key stages of the clinical trial process.

cluster_0 Patient Recruitment cluster_1 Randomization & Treatment cluster_2 Data Collection cluster_3 Analysis Screening Patient Screening (STEMI, LVEF <= 45%) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Treatment_Arm Dutogliptin + G-CSF (n=~70 planned) Randomization->Treatment_Arm Placebo_Arm Placebo (n=~70 planned) Randomization->Placebo_Arm Baseline_cMRI Baseline cMRI (within 72h post-PCI) Treatment_Arm->Baseline_cMRI Safety_Monitoring Ongoing Safety Monitoring Treatment_Arm->Safety_Monitoring Placebo_Arm->Baseline_cMRI Placebo_Arm->Safety_Monitoring Follow_up_cMRI Follow-up cMRI (at 90 days) Baseline_cMRI->Follow_up_cMRI Primary_Analysis Primary Endpoint Analysis (Safety & Tolerability) Follow_up_cMRI->Primary_Analysis Secondary_Analysis Secondary Endpoint Analysis (LVEF, LV-EDV) Follow_up_cMRI->Secondary_Analysis

Experimental workflow of the REC-DUT-002 clinical trial.

Conclusion

The REC-DUT-002 trial provides the initial clinical data for this compound in combination with G-CSF for post-MI cardiac regeneration. While the study did not demonstrate a significant improvement in LVEF or LV-EDV compared to placebo, it established a favorable safety profile. In the broader context of DPP-4 inhibitors, large cardiovascular outcome trials have consistently shown a neutral effect on major adverse cardiovascular events, including myocardial infarction, in patients with type 2 diabetes.

The unique approach of combining a DPP-4 inhibitor with a stem cell mobilizing agent like G-CSF, as explored with Dutogliptin, represents a novel therapeutic strategy. The planned Phase 3 HEAL-MI trial will be crucial in determining the clinical efficacy of this combination therapy in improving outcomes for patients after a myocardial infarction. For researchers and drug development professionals, the ongoing investigation into Dutogliptin underscores the continued interest in harnessing and augmenting the body's endogenous repair mechanisms in the setting of cardiovascular disease.

References

A Neutral Stance: Meta-analysis of Clinical Trials Reveals Limited Cardiac Benefit of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of major cardiovascular outcome trials (CVOTs) indicates that dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral medications for type 2 diabetes, demonstrate a neutral effect on major adverse cardiovascular events (MACE). While reassuring in terms of overall cardiovascular safety, the data do not support a significant cardiac benefit. Furthermore, a consistent signal of a potential, albeit small, increased risk of hospitalization for heart failure has emerged from these large-scale studies, prompting ongoing discussion and research within the scientific community.

DPP-4 inhibitors have become a cornerstone in the management of type 2 diabetes due to their efficacy in lowering blood glucose levels with a low risk of hypoglycemia.[1] However, their impact on cardiovascular outcomes has been a subject of intense scrutiny, leading to the execution of several large, randomized, placebo-controlled trials. This guide provides a comparative analysis of the key findings from meta-analyses of these trials, details the experimental protocols of the landmark studies, and visualizes the proposed signaling pathways.

Comparative Efficacy and Safety: A Tabular Summary of Meta-Analyses

Multiple meta-analyses have synthesized the data from the pivotal CVOTs of DPP-4 inhibitors, including SAVOR-TIMI 53 (saxagliptin), EXAMINE (alogliptin), TECOS (sitagliptin), and CARMELINA (linagliptin). The collective evidence points towards a neutral effect on the composite endpoint of MACE, which typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

A meta-analysis pooling data from six major trials with a total of 52,520 patients found no significant impact of DPP-4 inhibitors on the risk of fatal and non-fatal myocardial infarction, cardiovascular death, or stroke.[2][3] However, a non-significant trend towards an increased risk of hospitalization for heart failure was observed.[2][3] Another meta-analysis comparing DPP-4 inhibitors to sulfonylureas as add-on therapy to metformin found no significant differences in all-cause mortality or cardiovascular mortality between the two classes.[4]

Here is a summary of the quantitative data from a representative meta-analysis:

OutcomeRisk Ratio (RR)95% Confidence Interval (CI)I² (Heterogeneity)Citation
Major Adverse Cardiovascular Events (MACE)
Myocardial Infarction (Fatal/Non-fatal)1.020.94 - 1.110%[2][3]
Stroke (Fatal/Non-fatal)0.960.85 - 1.080%[3]
Cardiovascular Death1.020.93 - 1.110%[2][3]
Heart Failure
Hospitalization for Heart Failure1.090.92 - 1.2965%[2][3]
Other Cardiovascular Outcomes
Urgent Coronary Revascularization0.990.90 - 1.090%[3]
Hospitalization for Unstable Angina1.000.85 - 1.180%[3]
Arrhythmias
Atrial Fibrillation0.950.78 - 1.170%[2][3]
Atrial Flutter1.521.03 - 2.240%[2][3]

Experimental Protocols of Key Cardiovascular Outcome Trials

The following sections detail the methodologies of the four major CVOTs that form the basis of the meta-analyses.

SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus-Thrombolysis in Myocardial Infarction 53)
  • Objective: To evaluate the long-term cardiovascular efficacy and safety of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.[5]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5][6]

  • Participants: 16,492 patients with type 2 diabetes and a history of established cardiovascular disease or multiple cardiovascular risk factors.[5][7]

  • Intervention: Patients were randomized to receive saxagliptin (5 mg daily, or 2.5 mg for those with moderate or severe renal impairment) or placebo, in addition to their standard diabetes therapy.[8][9]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke.[7][10]

  • Key Findings: Saxagliptin did not increase or decrease the risk of the primary composite endpoint. However, an unexpected 27% relative increase in the risk of hospitalization for heart failure was observed in the saxagliptin group.[5]

EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)
  • Objective: To determine the cardiovascular safety of alogliptin in patients with type 2 diabetes who had a recent acute coronary syndrome (ACS).[11][12]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, non-inferiority trial.[9][13]

  • Participants: 5,380 patients with type 2 diabetes and an ACS event (myocardial infarction or unstable angina) within the previous 15 to 90 days.[11][14]

  • Intervention: Patients were randomized to receive alogliptin or placebo in addition to standard of care for diabetes and cardiovascular disease.[15]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[12][16]

  • Key Findings: Alogliptin was non-inferior to placebo for the primary composite endpoint. A post-hoc analysis suggested a potential increased risk of heart failure hospitalization, although this was not statistically significant in the primary analysis.[17]

TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
  • Objective: To assess the long-term cardiovascular safety of sitagliptin in patients with type 2 diabetes and established cardiovascular disease.[17][18]

  • Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[19]

  • Participants: 14,671 patients with type 2 diabetes and a history of cardiovascular disease.[20]

  • Intervention: Patients were randomized to receive sitagliptin or placebo, added to their existing antihyperglycemic therapy.[19]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina.[18]

  • Key Findings: Sitagliptin was non-inferior to placebo for the primary composite endpoint. Importantly, there was no significant difference in the rates of hospitalization for heart failure between the sitagliptin and placebo groups.[7][21]

CARMELINA (Cardiovascular and Renal Microvascular Outcome Study With Linagliptin)
  • Objective: To evaluate the long-term cardiovascular and renal safety of linagliptin in patients with type 2 diabetes at high risk for both cardiovascular and kidney events.[8][21]

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.[8][22]

  • Participants: 6,979 patients with type 2 diabetes, established cardiovascular disease, and evidence of kidney disease.[23]

  • Intervention: Patients were randomized to receive linagliptin (5 mg once daily) or placebo, in addition to standard of care.[23]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[8][23]

  • Key Secondary Endpoint: A composite of end-stage kidney disease, a sustained decrease in estimated glomerular filtration rate (eGFR) of 40% or more, or renal death.[8][21]

  • Key Findings: Linagliptin was non-inferior to placebo for the primary cardiovascular endpoint. There was no increased risk of hospitalization for heart failure.[23]

Signaling Pathways and Experimental Workflows

The mechanism of action of DPP-4 inhibitors involves the potentiation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[24] These hormones play a crucial role in glucose homeostasis. Beyond their glycemic effects, DPP-4 inhibitors have been investigated for their potential direct and indirect cardiovascular effects.

Proposed Signaling Pathway of DPP-4 Inhibitors on the Cardiovascular System

DPP4_Signaling cluster_dpp4 DPP-4 Inhibition cluster_incretins Incretin Pathway cluster_cardiovascular Cardiovascular Effects cluster_other_substrates Other DPP-4 Substrates DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 DPP-4 DPP-4 Inhibitor->DPP-4 Inhibits GLP-1 (active) GLP-1 (active) DPP-4->GLP-1 (active) Prevents degradation GIP (active) GIP (active) DPP-4->GIP (active) Prevents degradation SDF-1α SDF-1α DPP-4->SDF-1α Prevents degradation Neuropeptide Y Neuropeptide Y DPP-4->Neuropeptide Y Prevents degradation Substance P Substance P DPP-4->Substance P Prevents degradation Endothelial Function Endothelial Function GLP-1 (active)->Endothelial Function Improves Inflammation Inflammation GLP-1 (active)->Inflammation Reduces Oxidative Stress Oxidative Stress GLP-1 (active)->Oxidative Stress Reduces Sympathetic Nervous System Sympathetic Nervous System Heart Failure Risk Heart Failure Risk Sympathetic Nervous System->Heart Failure Risk Potentially Increases SDF-1α->Sympathetic Nervous System Activates Neuropeptide Y->Sympathetic Nervous System Activates Substance P->Sympathetic Nervous System Activates

Caption: Proposed signaling pathways of DPP-4 inhibitors affecting the cardiovascular system.

The potential for an increased risk of heart failure with some DPP-4 inhibitors is a complex issue with several proposed mechanisms. One hypothesis suggests that the inhibition of DPP-4 not only increases levels of beneficial incretins but also elevates other substrates like stromal cell-derived factor-1α (SDF-1α), neuropeptide Y, and substance P.[13] These substances may activate the sympathetic nervous system, potentially leading to adverse cardiac remodeling and an increased risk of heart failure in susceptible individuals.[13]

Generalized Experimental Workflow for DPP-4 Inhibitor CVOTsdot

CVOT_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization DPP-4 Inhibitor Arm DPP-4 Inhibitor Arm Randomization->DPP-4 Inhibitor Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up Period Follow-up Period DPP-4 Inhibitor Arm->Follow-up Period Placebo Arm->Follow-up Period Data Collection Data Collection Follow-up Period->Data Collection Adjudication of Events Adjudication of Events Data Collection->Adjudication of Events Statistical Analysis Statistical Analysis Adjudication of Events->Statistical Analysis Results Results Statistical Analysis->Results

References

Safety Operating Guide

Proper Disposal of Dutogliptin Tartrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Dutogliptin Tartrate, a dipeptidyl peptidase 4 (DPP-4) inhibitor used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Classification

Key Considerations:

  • Regulatory Status: this compound is not currently listed as a controlled substance by the Drug Enforcement Administration (DEA).

  • Safety Data Sheet (SDS): In the absence of a specific SDS for this compound, researchers should handle it with the care required for a potentially hazardous chemical. If an SDS is available from the supplier, it should be consulted for specific handling and disposal instructions.

  • Waste Classification: Based on available information, this compound waste should be managed as chemical waste. It is essential to comply with all local, state, and federal regulations governing pharmaceutical and chemical waste disposal.[1][2][3]

Disposal Procedures

The following step-by-step process outlines the recommended procedure for the disposal of this compound from a research laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect un-dispensed, expired, or contaminated this compound powder in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing papers, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.

    • Do not mix with other incompatible chemical waste streams.

  • Empty Containers:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water, if the compound is water-soluble).

    • The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsate is the most conservative approach.

    • Once triple-rinsed, deface or remove the original label from the container before disposal in the appropriate recycling or solid waste stream.

Step 3: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or laboratory

Step 4: Storage of Chemical Waste

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and under the control of the laboratory personnel.

  • Away from general laboratory traffic.

  • In secondary containment to prevent spills.

  • Separated from incompatible chemicals.

Step 5: Arrange for Pickup and Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, which is typically incineration for pharmaceutical waste.[2][4]

Experimental Protocols Cited

This guidance is based on standard laboratory chemical waste management protocols and does not cite specific experimental procedures involving this compound. The disposal procedures outlined are best practices derived from general chemical safety and hazardous waste regulations.

Logical Workflow for this compound Disposal

DutogliptinDisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal start Start: Have This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store ehs Contact EHS for Waste Pickup store->ehs transport EHS Transports to TSDF ehs->transport end_node Proper Disposal (e.g., Incineration) transport->end_node

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary

No quantitative data regarding disposal limits or concentrations for this compound were found in the public domain. Always adhere to the waste accumulation limits set by your institution and local regulations.

ParameterGuidelineSource
DEA Controlled Substance NoN/A
Hazardous Waste Classification Treat as hazardous in absence of SDSPrecautionary Principle
Disposal Method Incineration via licensed TSDF[2][4]
Empty Container Rinsing Triple rinse, collect first rinsate as hazardousStandard Lab Practice

References

Safe Handling of Dutogliptin Tartrate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Dutogliptin Tartrate. As a potent pharmaceutical compound, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide offers procedural, step-by-step guidance based on best practices for handling similar potent compounds.

I. Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor warrants a cautious approach.[1][2][3] SDSs for other DPP-4 inhibitors, such as Sitagliptin, Saxagliptin, and Vildagliptin, indicate potential health hazards including:

  • Skin and Eye Irritation: Direct contact may cause irritation.[4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[6]

  • Reproductive Toxicity and Carcinogenicity: Some compounds in this class are suspected of causing cancer or damaging fertility.[6]

Therefore, it is crucial to handle this compound in a controlled environment using appropriate personal protective equipment (PPE).

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required PPE Specifications and Best Practices
Weighing and Dispensing (Powder) - Full-face respirator with P100 (or equivalent) cartridges- Double gloves (chemotherapy-rated)- Disposable gown- Eye protection (goggles or face shield)- Perform in a certified chemical fume hood or containment ventilated enclosure (CVE).- Use anti-static weigh paper and tools to minimize dust generation.
Solution Preparation - Safety glasses with side shields (or goggles)- Nitrile gloves- Lab coat- Handle solutions in a well-ventilated area. - Avoid splashing.
In-vitro/In-vivo Dosing - Safety glasses- Nitrile gloves- Lab coat- Use appropriate animal handling techniques to minimize aerosol generation.
General Laboratory Operations - Safety glasses- Lab coat- Nitrile gloves- Maintain a clean and organized workspace.

III. Safe Handling and Operational Plan

A clear operational plan is essential for minimizing risk. The following workflow outlines the key steps for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal Review SDS (if available) or relevant safety information Review SDS (if available) or relevant safety information Assemble all necessary PPE Assemble all necessary PPE Review SDS (if available) or relevant safety information->Assemble all necessary PPE Prepare designated handling area (e.g., fume hood) Prepare designated handling area (e.g., fume hood) Assemble all necessary PPE->Prepare designated handling area (e.g., fume hood) Don appropriate PPE Don appropriate PPE Prepare designated handling area (e.g., fume hood)->Don appropriate PPE Perform task (weighing, dissolution, etc.) Perform task (weighing, dissolution, etc.) Don appropriate PPE->Perform task (weighing, dissolution, etc.) Decontaminate work surfaces Decontaminate work surfaces Perform task (weighing, dissolution, etc.)->Decontaminate work surfaces Segregate and dispose of waste Segregate and dispose of waste Decontaminate work surfaces->Segregate and dispose of waste Doff PPE in designated area Doff PPE in designated area Segregate and dispose of waste->Doff PPE in designated area

A logical workflow for handling potent compounds.

IV. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

    • The container should be a sealed, puncture-resistant bag or drum.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps:

    • Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container.

Consult your institution's EHS guidelines for specific disposal procedures and vendor requirements.

V. Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. Provide them with as much information as possible about the compound and the nature of the exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.